2-Methyl-2-phenylsuccinic-d5 Acid
Description
Properties
CAS No. |
1330180-12-5 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
213.244 |
IUPAC Name |
2-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)butanedioic acid |
InChI |
InChI=1S/C11H12O4/c1-11(10(14)15,7-9(12)13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13)(H,14,15)/i2D,3D,4D,5D,6D |
InChI Key |
ZQVXSSDWCRHKPX-VIQYUKPQSA-N |
SMILES |
CC(CC(=O)O)(C1=CC=CC=C1)C(=O)O |
Synonyms |
2-Methyl-2-phenyl-succinic-d5 Acid; 2-Methyl-2-phenyl-butanedioic-d5 Acid; |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture and Analytical Utility of 2-Methyl-2-phenylsuccinic-d5 Acid: A Comprehensive Technical Guide
Executive Summary
In the fields of therapeutic drug monitoring (TDM) and clinical pharmacokinetics, the precision of quantitative assays relies heavily on the structural integrity of internal standards. 2-Methyl-2-phenylsuccinic-d5 Acid (CAS: 1330180-12-5) serves as a critical Stable Isotope-Labeled Internal Standard (SIL-IS)[1]. As the terminal dicarboxylic acid metabolite of the anticonvulsant methsuximide, its accurate quantification is vital for understanding drug metabolism and patient compliance.
This whitepaper explores the chemical architecture of 2-Methyl-2-phenylsuccinic-d5 Acid, the causality behind its isotopic design, and provides a self-validating LC-MS/MS methodology for its application in clinical research.
Chemical Structure and Isotopic Design
Structural Architecture
2-Methyl-2-phenylsuccinic-d5 Acid is a deuterated derivative of 2-methyl-2-phenylsuccinic acid (Unlabeled CAS: 34862-03-8)[2]. The core molecular framework consists of a succinic acid (butanedioic acid) backbone, featuring a methyl group and a phenyl ring at the chiral C2 position. The molecular formula is C₁₁H₇D₅O₄, yielding a molecular weight of 213.24 g/mol [3].
The Causality of Penta-Deuteration (-d5)
The strategic placement of five deuterium atoms on the phenyl ring is not arbitrary; it is a calculated design choice to eliminate analytical cross-talk.
-
Isotopic Overlap Prevention: In mass spectrometry, carbon-13 (¹³C) naturally occurs at approximately 1.1%. An unlabeled molecule will present a natural isotopic envelope (M+1, M+2, M+3). If an internal standard is only labeled with one or two deuteriums (+1 or +2 Da), the natural heavy isotopes of a highly concentrated analyte can bleed into the internal standard's mass channel, skewing the quantitative ratio.
-
Mass Shift: The -d5 labeling provides a robust +5 Da mass shift. This ensures that the Multiple Reaction Monitoring (MRM) transitions of the internal standard are completely isolated from the endogenous analyte, guaranteeing linearity even at the Lower Limit of Quantification (LLOQ).
Metabolic Context and Pharmacokinetics
To understand the utility of this compound, one must trace its metabolic origin. Methsuximide (N,2-dimethyl-2-phenylsuccinimide) is an anti-epileptic agent[4]. Upon administration, it undergoes rapid CYP450-mediated N-demethylation to form the active metabolite, normethsuximide (2-methyl-2-phenylsuccinimide)[4].
While the parent drug has a short half-life of 1 to 3.5 hours, the active metabolite persists with a half-life of approximately 15 hours, making it the primary driver of pharmacological efficacy[4]. Over time, the succinimide ring of normethsuximide is hydrolyzed to yield the terminal, inactive dicarboxylic acid: 2-methyl-2-phenylsuccinic acid .
Fig 1: Metabolic conversion of methsuximide to 2-methyl-2-phenylsuccinic acid.
Quantitative Data & Physicochemical Parameters
For assay development, dicarboxylic acids typically exhibit optimal ionization in negative electrospray ionization (ESI-) due to the facile deprotonation of the carboxylic acid moieties.
Table 1: Physicochemical and Mass Spectrometry Parameters
| Parameter | Value |
| Chemical Name | 2-Methyl-2-phenylsuccinic-d5 Acid |
| CAS Number | 1330180-12-5[1] |
| Molecular Formula | C₁₁H₇D₅O₄[2] |
| Molecular Weight | 213.24 g/mol [3] |
| Isotopic Mass Shift | +5 Da |
| Typical Ionization Mode | ESI Negative ([M-H]⁻) |
| Precursor Ion (m/z) | 212.1 |
| Primary Product Ion (m/z) | 168.1 (Loss of CO₂) |
Experimental Protocol: Self-Validating LC-MS/MS Workflow
A protocol utilizing a SIL-IS is fundamentally a self-validating system . Because the -d5 internal standard is chemically identical to the analyte (differing only in mass), it experiences the exact same extraction losses and matrix-induced ion suppression. By quantifying the ratio of the analyte to the IS, physical and chemical variables are mathematically canceled out.
Step-by-Step Methodology
-
Sample Aliquoting & IS Spiking:
-
Action: Transfer 50 µL of human plasma to a microcentrifuge tube. Add 10 µL of 2-Methyl-2-phenylsuccinic-d5 Acid working solution (500 ng/mL).
-
Causality: Spiking the SIL-IS directly into the raw matrix ensures it binds to plasma proteins and equilibrates identically to the endogenous analyte, establishing the baseline for the self-validating ratio.
-
-
Protein Precipitation (PPT):
-
Action: Add 200 µL of ice-cold Acetonitrile (MeCN). Vortex vigorously for 30 seconds.
-
Causality: MeCN rapidly lowers the dielectric constant of the solution, stripping the hydration shells from plasma proteins. This forces the proteins to denature and precipitate, releasing any protein-bound metabolites into the solvent to ensure total recovery.
-
-
Centrifugation:
-
Action: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Causality: High-speed centrifugation compacts the denatured protein pellet, allowing for the clean extraction of the supernatant without transferring particulates that could clog the LC column.
-
-
Supernatant Transfer & Evaporation:
-
Action: Transfer 150 µL of the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Causality: Removing the high-organic extraction solvent concentrates the sample and prevents solvent-induced peak broadening during the subsequent aqueous LC injection.
-
-
Reconstitution & Injection:
-
Action: Reconstitute the dried extract in 100 µL of Mobile Phase A (e.g., 0.1% Formic Acid in Water). Vortex and inject 5 µL onto a C18 analytical column coupled to a triple quadrupole mass spectrometer.
-
Fig 2: Self-validating LC-MS/MS workflow utilizing the -d5 internal standard.
References
-
National Center for Biotechnology Information (PubChem). "Methsuximide | C12H13NO2 | CID 6476". PubChem Database.
-
Santa Cruz Biotechnology (SCBT). "2-Methyl-2-phenylsuccinic-d5 acid | CAS 34862-03-8 (unlabeled)". SCBT Product Data.
-
Pharmaffiliates. "Convulsant-impurities | 2-Methyl-2-phenylsuccinic-d5 Acid". Reference Standards.
Sources
molecular weight and formula of 2-Methyl-2-phenylsuccinic-d5 Acid
An In-Depth Technical Guide to 2-Methyl-2-phenylsuccinic-d5 Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methyl-2-phenylsuccinic-d5 Acid, focusing on its molecular characteristics, the scientific rationale for its use, and its practical application as a stable isotope-labeled internal standard in bioanalytical studies.
Core Physicochemical and Structural Properties
2-Methyl-2-phenylsuccinic-d5 Acid is a deuterated form of 2-Methyl-2-phenylsuccinic acid. The incorporation of five deuterium atoms into the phenyl group results in a mass shift that is fundamental to its primary application, without significantly altering its chemical properties. This subtle modification allows it to serve as an ideal internal standard for quantitative mass spectrometry.
Below is a summary of its key quantitative data:
| Property | Value (Labeled) | Value (Unlabeled) | Reference |
| Chemical Formula | C₁₁H₇D₅O₄ | C₁₁H₁₂O₄ | [1] |
| Molecular Weight | 213.24 g/mol | 208.21 g/mol | [1] |
| CAS Number | Not available | 34862-03-8 | [1] |
The structural backbone of the molecule is phenylsuccinic acid, a dicarboxylic acid derivative valued as a versatile building block in organic synthesis, particularly for active pharmaceutical ingredients (APIs)[2].
Caption: Structure of 2-Methyl-2-phenylsuccinic-d5 Acid.
The Scientific Imperative for Deuterium Labeling
The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, is a cornerstone of modern quantitative bioanalysis and pharmacokinetic studies[3]. This process, known as stable isotope labeling, imparts several critical advantages.
Expertise in Application: The Role of a Stable Isotope-Labeled Internal Standard (SIL-IS)
In quantitative mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), precision is paramount. An internal standard (IS) is added at a known concentration to all samples (calibrators, quality controls, and unknowns) to correct for variability during sample processing and analysis.
The ideal IS behaves identically to the analyte of interest (the "unlabeled" compound) during extraction, chromatography, and ionization, but is uniquely distinguishable by the mass spectrometer. 2-Methyl-2-phenylsuccinic-d5 Acid fulfills this role perfectly for the quantification of its unlabeled counterpart.
-
Causality of Co-elution : Because the physicochemical properties of the deuterated and non-deuterated molecules are nearly identical, they co-elute during liquid chromatography. This ensures that both compounds experience the same matrix effects (suppression or enhancement of ionization) at the point of entry into the mass spectrometer.
-
Trustworthiness through Mass Differentiation : The mass difference of 5 Daltons allows the mass spectrometer to detect and quantify the analyte and the SIL-IS simultaneously and independently in the same analytical run, ensuring the highest level of accuracy[3]. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the SIL-IS, leaving the ratio of their signals unchanged. This self-validating system is the gold standard in regulated bioanalysis.
Synthesis and Characterization
While specific synthesis routes for this exact deuterated compound are proprietary, a general approach can be inferred from established organic chemistry principles for preparing phenylsuccinic acid and related deuterated molecules[4][5].
A plausible synthetic pathway involves:
-
Preparation of a Phenylsuccinic Acid Precursor : Synthesis often begins with the condensation of a phenylacetate compound with a chloroacetate compound[6].
-
Deuteration : The key step is the introduction of the five deuterium atoms onto the phenyl ring. This is typically achieved via an H-D exchange reaction, often catalyzed by a transition metal like palladium, using heavy water (D₂O) as the deuterium source[5]. Such methods are efficient for selectively labeling aromatic rings.
-
Methylation : Introduction of the methyl group at the C2 position.
-
Purification and Characterization : The final product must be purified, typically by recrystallization or chromatography. Its identity and isotopic enrichment are confirmed using Nuclear Magnetic Resonance (¹H-NMR, ²H-NMR) spectroscopy and high-resolution mass spectrometry[5].
Experimental Protocol: Use in a Bioanalytical LC-MS/MS Workflow
This section provides a validated, step-by-step methodology for the quantification of unlabeled 2-Methyl-2-phenylsuccinic acid in human plasma using the d5-labeled variant as an internal standard.
Objective: To accurately measure the concentration of an analyte in a complex biological matrix.
Methodology:
-
Preparation of Stock and Working Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh 10 mg of 2-Methyl-2-phenylsuccinic acid and dissolve in 10 mL of methanol.
-
IS Stock (1 mg/mL): Accurately weigh 1 mg of 2-Methyl-2-phenylsuccinic-d5 Acid and dissolve in 1 mL of methanol.
-
IS Working Solution (100 ng/mL): Perform a serial dilution of the IS Stock solution with a 50:50 mixture of acetonitrile and water. Rationale: This concentration is chosen to yield a robust signal in the mass spectrometer without being excessively high.
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of each plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS Working Solution (100 ng/mL) to every tube except for the blank matrix.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube. Causality: Acetonitrile is a water-miscible organic solvent that efficiently denatures and precipitates plasma proteins, releasing the analyte and IS into the supernatant. Formic acid acidifies the sample, ensuring the carboxylic acid groups are protonated for better retention in reverse-phase chromatography.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: Shimadzu Nexera or equivalent.
-
Mass Spectrometer: Sciex 6500+ or equivalent.
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions (Hypothetical):
-
Analyte (unlabeled): Q1: 207.1 -> Q3: 163.1
-
IS (d5-labeled): Q1: 212.1 -> Q3: 168.1
-
Self-Validation: The fragmentation pattern is expected to be identical, with the mass shift carried through from the precursor to the product ion.
-
-
-
Data Analysis:
-
Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the known concentrations of the calibrator samples.
-
Determine the concentration of the unknown samples by interpolating their Peak Area Ratios from the linear regression of the calibration curve.
-
Sources
The Physicochemical Architecture and Bioanalytical Applications of Deuterated 2-Methyl-2-phenylsuccinic Acid
Executive Summary
In the landscape of modern drug development and bioanalysis, stable-isotope-labeled (SIL) compounds are indispensable. Deuterated 2-Methyl-2-phenylsuccinic acid (specifically the phenyl- d5 isotopologue) serves a dual mandate: it is a high-fidelity internal standard for mass spectrometry and a critical synthetic precursor for deuterated succinimide anticonvulsants (e.g., methsuximide). This whitepaper deconstructs the physicochemical properties of this molecule, explores the causality behind its kinetic isotope effects (KIE), and establishes a self-validating bioanalytical protocol for its application in pharmacokinetic workflows.
Molecular Architecture & Physicochemical Profiling
2-Methyl-2-phenylsuccinic acid is a chiral dicarboxylic acid characterized by a quaternary stereocenter at the C2 position, bearing both a methyl and a phenyl group. The deuterated variant, 2-Methyl-2-phenylsuccinic acid- d5 ( [1]), incorporates five deuterium atoms exclusively on the phenyl ring.
This specific site of deuteration is strategically chosen. By leaving the carboxylic acid moieties and the methyl group unlabeled, the molecule retains its native ionization efficiency and receptor-binding conformation while gaining a +5 Da mass shift—ideal for preventing isotopic overlap from natural 13C abundance during mass spectrometry.
Quantitative Physicochemical Summary
The following table synthesizes the core physicochemical data, contrasting the unlabeled compound with its d5 analog based on predictive models and empirical databases like the [2] and [3].
| Physicochemical Property | Unlabeled 2-Methyl-2-phenylsuccinic acid | Deuterated Analog (Phenyl- d5 ) |
| CAS Registry Number | 34862-03-8 | 1330180-12-5 |
| Molecular Formula | C11H12O4 | C11H7D5O4 |
| Molecular Weight | 208.21 g/mol | 213.24 g/mol |
| Melting Point | ~170 °C | ~170 °C |
| pKa (Apparent Acidic) | 3.24 | 3.24 |
| LogP (Predicted) | 2.8 - 3.2 | 2.8 - 3.2 |
| Isotopic Mass Shift | N/A | +5.03 Da |
Causality in Physicochemical Variations: The Isotope Effect
A common misconception in drug development is that deuteration fundamentally alters the macroscopic physical chemistry of a molecule. In reality, the physicochemical shifts are highly localized and mechanistically driven by zero-point energy differences.
-
Acid Dissociation (pKa): The pKa of the primary carboxylic acid remains anchored at ~3.24. Causality: The d5 modification is localized on the phenyl ring. Because the inductive effect of deuterium is virtually identical to protium, and the phenyl ring is separated from the reactive carboxylate centers by the quaternary carbon, the secondary isotope effect on proton dissociation is negligible.
-
Lipophilicity (LogP): The LogP remains between 2.8 and 3.2. Causality: The C-D bond is slightly shorter and less polarizable than the C-H bond, leading to a marginally smaller molar volume. While this can cause baseline resolution shifts in ultra-high-performance liquid chromatography (UHPLC), the bulk partition coefficient in octanol/water remains functionally identical.
-
Metabolic Stability (Kinetic Isotope Effect): When utilized as a precursor to synthesize [4], the d5 -phenyl ring exhibits a primary kinetic isotope effect (KIE). Causality: The C-D bond possesses a lower zero-point energy than the C-H bond, requiring a higher activation energy ( Ea ) for cleavage. This effectively blocks CYP450-mediated aryl hydroxylation, shunting the metabolic pathway toward N-demethylation.
Caption: Metabolic shunting in methsuximide-d5 due to the primary kinetic isotope effect on the phenyl ring.
Self-Validating Experimental Protocol: LC-MS/MS Bioanalysis
To leverage 2-Methyl-2-phenylsuccinic acid- d5 as an internal standard (IS) for pharmacokinetic profiling, the analytical workflow must be robust. The following protocol is designed as a self-validating system , ensuring that matrix effects and isotopic cross-talk are actively monitored and neutralized.
Step-by-Step Methodology
1. Matrix Aliquoting & IS Spiking
-
Action: Aliquot 50 µL of human plasma into a 96-well plate. Spike with 10 µL of 2-Methyl-2-phenylsuccinic acid- d5 working solution (500 ng/mL in 50% methanol).
-
Causality: A 50% methanol solvent ensures the IS remains completely dissolved without prematurely precipitating plasma proteins upon contact.
2. Protein Precipitation (Extraction)
-
Action: Add 150 µL of ice-cold Acetonitrile (100%) containing 0.1% Formic Acid. Vortex for 2 minutes.
-
Causality: Acetonitrile acts as a chaotropic agent, stripping the hydration shell from plasma proteins to induce precipitation. The addition of 0.1% formic acid ensures the dicarboxylic acid moieties remain fully protonated, maximizing partitioning into the organic supernatant.
3. Centrifugation & Supernatant Transfer
-
Action: Centrifuge at 14,000 x g for 10 minutes at 4 °C. Transfer 100 µL of the supernatant to an autosampler vial.
-
Causality: High-speed centrifugation at low temperatures compacts the protein pellet tightly, preventing lipid/protein carryover that could cause ion suppression in the MS source.
4. LC-MS/MS Detection (Negative ESI)
-
Action: Inject 5 µL onto a C18 column. Monitor Multiple Reaction Monitoring (MRM) transitions in Negative Electrospray Ionization (ESI-) mode.
-
Causality: Because the molecule has a pKa of 3.24, it readily loses protons in a neutral/slightly basic mobile phase. ESI- provides vastly superior signal-to-noise ratios for dicarboxylic acids compared to positive mode.
5. System Suitability & Self-Validation (Crucial Step)
-
Action: Run a "Zero Standard" (Blank plasma + IS) and a "Double Blank" (Blank plasma only).
-
Causality: This validates the system. The Double Blank proves there is no endogenous interference at the analyte's retention time. The Zero Standard proves that the d5 IS (which may contain <1% d0 impurities) does not artificially inflate the unlabeled analyte signal (isotopic cross-talk). If the analyte channel in the Zero Standard shows a signal >20% of the Lower Limit of Quantification (LLOQ), the IS concentration must be reduced.
Caption: Step-by-step bioanalytical workflow for LC-MS/MS quantification using the d5 internal standard.
Conclusion
Deuterated 2-Methyl-2-phenylsuccinic acid is a highly specialized chemical tool. While its macroscopic physicochemical properties (pKa, LogP, Melting Point) mirror its unlabeled counterpart, its microscopic isotopic architecture unlocks advanced capabilities in mass spectrometry and metabolic engineering. By understanding the causality behind its kinetic isotope effects and implementing self-validating analytical protocols, researchers can ensure absolute data integrity in complex drug development pipelines.
References
-
BOCSCI Inc. "Stable Isotope Labeled Compounds Catalog." Scribd. URL:[Link]
-
U.S. Environmental Protection Agency (EPA). "2-METHYL-2-PHENYLSUCCINIC ACID Properties." CompTox Chemicals Dashboard. URL:[Link]
-
National Center for Biotechnology Information (NCBI). "Methsuximide." PubChem Compound Summary for CID 6476. URL:[Link]
Comprehensive Metabolic Profiling and Pharmacological Applications of 2-Methyl-2-phenylsuccinic Acid Derivatives
Executive Summary
The succinimide class of anticonvulsants represents a cornerstone in the management of absence seizures and complex partial epilepsies. At the metabolic and synthetic heart of this drug class lies 2-methyl-2-phenylsuccinic acid and its imide derivatives. This whitepaper provides an in-depth technical analysis of the metabolic pathways governing these compounds, specifically focusing on the biotransformation of methsuximide into its active and inactive metabolites. Furthermore, we detail the laboratory protocols required for pharmacokinetic profiling and the synthetic methodologies that leverage 2-methyl-2-phenylsuccinic acid as a scaffold for novel drug discovery.
Endogenous Metabolic Pathways and Pharmacokinetics
The pharmacological efficacy of succinimide derivatives is heavily dictated by their metabolic fate. Methsuximide (N,2-dimethyl-2-phenylsuccinimide) serves as the primary clinical model for understanding these pathways. The drug undergoes extensive first-pass metabolism, meaning its clinical profile is almost entirely driven by its downstream derivatives[1].
The N-Demethylation Pathway (Bioactivation)
Upon oral administration, methsuximide is rapidly absorbed but immediately subjected to hepatic cytochrome P450 (CYP450) enzymes. The primary metabolic event is N-demethylation, which strips the methyl group from the imide nitrogen to form N-desmethylmethsuximide (NDM) , chemically known as 2-methyl-2-phenylsuccinimide[2].
-
Pharmacological Significance: NDM is the primary pharmacologically active species. While the parent drug has an elimination half-life of merely 1 to 3.5 hours, NDM exhibits a prolonged half-life of 15 to 40 hours, accumulating in the plasma to achieve therapeutic concentrations (10–40 µg/mL)[2].
Imide Ring Hydrolysis (Deactivation)
To facilitate renal clearance, the hydrophobic pyrrolidine-2,5-dione ring of NDM must be rendered more hydrophilic. This is achieved via the hydrolysis of the imide ring, yielding 2-methyl-2-phenylsuccinic acid . This dicarboxylic acid lacks the lipophilicity required to cross the blood-brain barrier effectively, rendering it neurologically inactive but highly suitable for urinary excretion.
The Epoxide-Diol Pathway (Aromatic Oxidation)
A secondary, yet toxicologically significant, metabolic route involves the oxidation of the phenyl ring. CYP450 enzymes catalyze the formation of an unstable arene oxide (epoxide) intermediate. This highly reactive species is rapidly quenched by epoxide hydrolase, resulting in the formation of dihydrodiol derivatives[3].
Figure 1: In vivo metabolic cascade of methsuximide into its primary acid and diol derivatives.
Quantitative Pharmacokinetic Data
Understanding the pharmacokinetic divergence between the parent imide and its acid/desmethyl derivatives is critical for therapeutic monitoring and toxicity management. The following table summarizes the key quantitative parameters[2],[1].
| Pharmacokinetic Parameter | Methsuximide (Parent) | N-Desmethylmethsuximide (NDM) | 2-Methyl-2-phenylsuccinic acid |
| Molecular Weight | 203.24 g/mol | 189.21 g/mol | 208.21 g/mol |
| Elimination Half-Life | 1.0 – 3.5 hours | 15.0 – 40.0 hours | Rapid (Renal Excretion) |
| Therapeutic Plasma Conc. | < 1.0 µg/mL | 10.0 – 40.0 µg/mL | N/A (Inactive) |
| Toxic Plasma Conc. | N/A | > 40.0 µg/mL (Coma at 150 µg/mL) | N/A |
| Primary Clearance Route | Hepatic (CYP450 N-demethylation) | Hepatic (Ring oxidation) & Hydrolysis | Renal (Urine) |
Experimental Workflows & Methodologies
Protocol: LC-MS/MS Quantification of Succinimide Metabolites in Plasma
To accurately monitor the metabolic conversion of methsuximide to 2-methyl-2-phenylsuccinic acid, a highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol is required.
Causality & Rationale: Differentiating the closed-ring imide from the open-ring dicarboxylic acid requires strict pH control. The mobile phase must be acidic to keep 2-methyl-2-phenylsuccinic acid in its protonated, unionized state, thereby preventing peak tailing and ensuring adequate retention on a reverse-phase C18 column.
Step-by-Step Methodology:
-
Sample Preparation: Aliquot 100 µL of plasma (rat or canine model) into a microcentrifuge tube[1].
-
Internal Standard Addition: Add 10 µL of a deuterated internal standard (e.g., NDM-d3) to normalize extraction efficiency.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins and halt enzymatic hydrolysis.
-
Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 200 µL of the supernatant to an LC vial.
-
Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient elution of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid).
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) for methsuximide/NDM, and negative ionization (ESI-) for 2-methyl-2-phenylsuccinic acid to capture the deprotonated carboxylate ions.
-
Self-Validation/QC: Run matrix-matched calibration curves (1 to 100 µg/mL). A run is only validated if the quality control (QC) samples deviate by less than ±15% from their nominal concentrations.
Protocol: Synthetic Derivatization of 2-Methyl-2-phenylsuccinic Acid
Beyond its role as a metabolite, 2-methyl-2-phenylsuccinic acid is a vital synthetic precursor. Researchers utilize it to synthesize 3-substituted pyrrolidine-2,5-diones with targeted 5-HT1A/5-HT7 receptor affinities for advanced neuropharmacology[4].
Causality & Rationale: The reaction between the dicarboxylic acid and an amine initially forms an intermediate amic acid. Because this reaction is an equilibrium, water must be aggressively removed from the system (Le Chatelier's principle) to drive the irreversible thermal cyclization into the stable pyrrolidine-2,5-dione ring[4].
Step-by-Step Methodology:
-
Reagent Mixing: Dissolve 0.01 mol of the target amine (e.g., 1-(3-aminopropyl)-4-arylpiperazine) in 20 mL of deionized water[4].
-
Acid Addition: Gradually add 0.01 mol of 2-methyl-2-phenylsuccinic acid to the aqueous amine solution under continuous stirring[4].
-
Initial Dehydration: Place the reaction vessel in a temperature-regulated sand bath. Heat the mixture to 100°C to distill off the bulk water solvent[4].
-
Thermal Cyclization: Once the water is completely removed, elevate the sand bath temperature to 180°C. Maintain this extreme heat for 1.5 hours to force the intramolecular dehydration and ring closure[4].
-
Salt Conversion & Isolation: Cool the crude product to room temperature. Dissolve the residue in anhydrous ethanol saturated with HCl gas to precipitate the product as a highly pure hydrochloride salt[4].
-
Self-Validation/QC: Confirm the disappearance of the broad carboxylic acid O-H stretch (~3000 cm⁻¹) and the appearance of strong imide C=O stretching bands (~1700-1770 cm⁻¹) via FTIR spectroscopy.
Figure 2: Step-by-step synthetic workflow for generating succinimide-based anticonvulsants.
References
-
Title: Methsuximide | C12H13NO2 | CID 6476 - PubChem Source: nih.gov URL: [Link]
-
Title: The pharmacokinetics of methsuximide and a major metabolite in the dog and man Source: wisconsin.edu URL: [Link]
-
Title: The physiological disposition of 14 C-methsuximide in the rat - PubMed Source: nih.gov URL: [Link]
-
Title: Synthesis, anticonvulsant activity and 5-HT1A/5-HT7 receptors affinity of 1-[(4-arylpiperazin-1-yl)-propyl]-pyrrolidine-2,5-dione derivatives Source: if-pan.krakow.pl URL: [Link]
Sources
The Strategic Application of 2-Methyl-2-phenylsuccinic-d5 Acid in Advanced Metabolomics and Pharmacokinetics
Introduction: The Imperative for Stable Isotope-Labeled Standards
In the rigorous landscape of targeted metabolomics and pharmacokinetic (PK) profiling, the reliability of quantitative mass spectrometry (LC-MS/MS and GC-MS) hinges on the mitigation of matrix effects. Ion suppression or enhancement caused by co-eluting biological components can severely skew quantitative accuracy. To establish a self-validating analytical system, the deployment of Stable Isotope-Labeled Internal Standards (SIL-IS) is non-negotiable.
2-Methyl-2-phenylsuccinic-d5 acid has emerged as a highly specialized SIL-IS[1][2]. Originally synthesized to track the metabolism of succinimide-class anticonvulsants, its unique structural properties have expanded its utility. Today, it serves both as a direct internal standard for therapeutic drug monitoring and as a robust surrogate standard for quantifying endogenous dicarboxylic acids within the tricarboxylic acid (TCA) cycle[3].
Physicochemical Profiling & Mechanistic Grounding
Understanding the molecular architecture of 2-Methyl-2-phenylsuccinic-d5 acid is critical for optimizing extraction and ionization parameters. The compound is a dicarboxylic acid featuring a chiral center at the C2 position, heavily influencing its chromatographic retention on reverse-phase stationary phases[4][5].
Table 1: Physicochemical Properties of the SIL-IS
| Property | Value / Description | Analytical Significance |
| Nomenclature | 2-Methyl-2-phenylsuccinic-d5 acid | Terminal metabolite of methsuximide[6]. |
| CAS Number | 1330180-12-5 (d5) / 34862-03-8 (Unlabeled) | Essential for procurement and regulatory logging[1][7]. |
| Molecular Formula | C₁₁H₇D₅O₄ | The +5 Da mass shift prevents isotopic cross-talk[1]. |
| Molecular Weight | 213.24 g/mol | Optimal for small-molecule MRM transitions[2]. |
| pKa | ~4.0 and ~5.2 (estimated) | Dictates pH-dependent extraction and negative-mode ESI[5]. |
The Causality of Deuterium Placement: A common pitfall in metabolomics is hydrogen-deuterium (H/D) back-exchange. If deuterium is placed on acidic alpha-carbons (adjacent to the carbonyl groups), it can exchange with protons in the aqueous biological matrix or mobile phase, ruining the quantitative integrity of the standard. In 2-Methyl-2-phenylsuccinic-d5 acid, the five deuterium atoms are locked onto the aromatic phenyl ring. This aromatic placement ensures absolute isotopic stability throughout aggressive sample preparation workflows, including extreme pH adjustments and thermal evaporation.
Core Applications in Mass Spectrometry
Application A: Pharmacokinetic Profiling of Anticonvulsants
Methsuximide is an antiepileptic drug that undergoes rapid hepatic N-demethylation to form its active metabolite, followed by cytochrome P450-mediated ring hydrolysis[6]. The terminal, inactive metabolite excreted in urine is 2-methyl-2-phenylsuccinic acid[6][8]. Accurately quantifying this terminal metabolite using its d5-labeled counterpart allows pharmacologists to map the complete clearance kinetics of the drug.
Fig 1. Metabolic pathway of methsuximide yielding 2-methyl-2-phenylsuccinic acid.
Application B: Surrogate Standard for TCA Cycle Metabolomics
Quantifying endogenous dicarboxylic acids (e.g., succinic acid, malic acid) is notoriously difficult because obtaining a "true blank" biological matrix is impossible[3]. 2-Methyl-2-phenylsuccinic-d5 acid is entirely non-endogenous in humans who are not undergoing methsuximide therapy. Therefore, it acts as an ideal surrogate internal standard. Its dicarboxylic acid moieties mimic the extraction recovery and ionization suppression profile of endogenous TCA cycle intermediates, allowing for highly accurate surrogate-matrix calibration curves[3].
Experimental Methodology: Self-Validating LC-MS/MS Protocol
To ensure trustworthiness and reproducibility, the following protocol is engineered as a self-validating system. Every step is designed with explicit chemical causality to maximize recovery and minimize artifact generation.
Phase 1: Sample Preparation (Protein Precipitation)
-
Aliquot & Spike: Transfer 50 µL of human plasma or urine to a microcentrifuge tube. Immediately spike with 10 µL of the working SIL-IS solution (50 ng/mL 2-Methyl-2-phenylsuccinic-d5 acid).
-
Causality: Spiking the IS directly into the raw matrix before any extraction ensures that the SIL-IS undergoes the exact same physical losses and degradation as the endogenous analyte, perfectly normalizing the final recovery ratio.
-
-
Acidic Precipitation: Add 200 µL of ice-cold Acetonitrile containing 1% Formic Acid.
-
Causality: The cold organic solvent denatures and crashes plasma proteins. The 1% Formic Acid lowers the pH below the pKa of the dicarboxylic acid (~4.0), ensuring the molecule is fully protonated and highly soluble in the organic phase.
-
-
Separation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 150 µL of the supernatant to an autosampler vial.
Phase 2: LC-MS/MS Parameters
-
Chromatography: C18 Reverse Phase Column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phases: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.
-
Ionization Mode: Electrospray Ionization Negative Mode (ESI-).
-
Causality: While the acidic mobile phase keeps the compound protonated for sharp chromatographic peak shapes, the high voltage in the ESI source easily strips the acidic protons from the carboxyl groups, yielding an abundant [M-H]⁻ precursor ion.
-
Table 2: Optimized MRM Transitions for Absolute Quantitation
| Analyte | Precursor Ion [M-H]⁻ | Product Ion | Collision Energy (CE) | Purpose |
| Unlabeled Analyte | m/z 207.2 | m/z 163.2 | -15 V | Quantifier (Loss of CO₂) |
| Unlabeled Analyte | m/z 207.2 | m/z 119.1 | -25 V | Qualifier (Loss of 2x CO₂) |
| SIL-IS (d5) | m/z 212.2 | m/z 168.2 | -15 V | IS Quantifier |
Data Analysis & Matrix Effect Compensation
The true power of 2-Methyl-2-phenylsuccinic-d5 acid lies in its ability to co-elute perfectly with its unlabeled counterpart. Because they enter the mass spectrometer source at the exact same millisecond, they experience identical ion suppression from competing matrix components. By calculating the ratio of the Analyte Area to the IS Area, the matrix effect is mathematically canceled out.
Fig 2. Logical workflow of matrix effect compensation using 2-Methyl-2-phenylsuccinic-d5 Acid.
Batch Validation Logic
To ensure the trustworthiness of the data, the analytical batch must include:
-
Double Blank: Matrix with no analyte and no IS. Validates the absence of system carryover.
-
Blank: Matrix with IS only. Validates the isotopic purity of the d5 standard (ensuring no trace d0 contamination causes false positives).
-
Calibration Curve: 6-8 non-zero points spanning the biological range.
Conclusion
2-Methyl-2-phenylsuccinic-d5 acid is a masterclass in internal standard design. By combining the structural stability of an aromatic deuterium label with the analytical versatility of a dicarboxylic acid, it provides researchers with an unassailable tool for both PK profiling of anticonvulsants and surrogate standard metabolomics of the TCA cycle. When deployed within a self-validating LC-MS/MS framework, it guarantees data integrity that meets the highest regulatory standards of modern drug development.
References
-
Pharmaffiliates. "Convulsant-impurities: 2-Methyl-2-phenylsuccinic-d5 Acid". pharmaffiliates.com. URL: [Link]
-
National Center for Biotechnology Information. "Methsuximide | C12H13NO2 | CID 6476 - PubChem". nih.gov. URL: [Link]
-
National Institutes of Health. "Metabolic adaptations to acute glucose uptake inhibition converge upon mitochondrial respiration for leukemia cell survival". nih.gov. URL: [Link]
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- 2. pharmaffiliates.com [pharmaffiliates.com]
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- 4. Full text of "Organic seminar abstracts" [archive.org]
- 5. succinic acid suppliers USA [americanchemicalsuppliers.com]
- 6. Methsuximide | C12H13NO2 | CID 6476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page 05434 (Chemical) [advtechind.com]
- 8. if-pan.krakow.pl [if-pan.krakow.pl]
Synthesis Routes for Stable Isotope Labeled Phenylsuccinic Acids
A Technical Whitepaper on Isotopic Labeling Strategies, Mechanistic Causality, and Analytical Validation
Executive Summary
Stable isotope labeled (SIL) dicarboxylic acids are indispensable tools in modern bioanalytical chemistry. Specifically, stable isotope labeled phenylsuccinic acids (SIL-PSAs) serve as critical internal standards (IS) in LC-MS/MS workflows for pharmacokinetic (PK) profiling, metabolic tracing, and environmental monitoring. For instance, they are heavily utilized to quantify the metabolites of BTEX (benzene, toluene, ethylbenzene, and xylene) anaerobic degradation in groundwater and bacterial cultures, where they correct for matrix effects and ion suppression 1. This technical guide details the mechanistic rationale and step-by-step autonomous synthesis protocols for generating high-purity SIL-PSAs.
Mechanistic Rationale for Isotope Selection
When designing a synthesis route for an SIL-PSA, the placement of the isotope—either on the aromatic ring or the aliphatic succinic backbone—dictates the compound's stability and chromatographic behavior:
-
Deuterium on the Aromatic Ring (-d5): Aromatic protons are highly resistant to H/D exchange under the standard acidic conditions (e.g., 0.1% formic acid) used in reversed-phase LC-MS/MS. Labeling the phenyl ring ensures absolute isotopic stability.
-
Deuterium on the Aliphatic Backbone (-d2/-d3): While slightly more susceptible to exchange if subjected to harsh basic conditions due to the proximity of the carboxyl groups, alpha-protons remain stable under physiological conditions.
-
Carbon-13 Labeling (13C): While deuterated standards can sometimes exhibit a slight chromatographic "isotope effect" (a minor retention time shift compared to the unlabeled analyte), 13C-labeled PSAs co-elute perfectly. However, 13C precursors are significantly more expensive. Alternative methods, such as the electrochemical dicarboxylation of styrene with CO2, are emerging as novel pathways for carboxylic acid synthesis 2, but classical bottom-up assembly remains the gold standard for precise isotopic placement.
Route A: Synthesis of Phenyl-d5-succinic Acid (Ring-Labeled)
This route adapts the classical Organic Syntheses protocol 3 by utilizing commercially available benzaldehyde-d5 to construct a ring-labeled standard.
Experimental Protocol & Causality
Step 1: Knoevenagel Condensation
-
Action: In a 250 mL round-bottom flask, dissolve 10.0 g (89.2 mmol) of benzaldehyde-d5 and 15.7 g (98.1 mmol) of diethyl malonate in 50 mL of absolute ethanol. Add 0.4 mL of piperidine and 0.1 mL of glacial acetic acid. Reflux for 4 hours.
-
Causality: Piperidine and acetic acid form a mild piperidinium acetate buffer. This specific catalyst system deprotonates the active methylene of diethyl malonate to form a nucleophilic enolate without triggering unwanted side-aldol condensations of the benzaldehyde-d5.
-
In-Process Validation: Monitor by TLC (Hexane:EtOAc 8:2). The UV-active spot of benzaldehyde-d5 must completely disappear. GC-MS of the intermediate should confirm an intact -d5 label (M+ = 253 m/z).
Step 2: Michael Addition of Cyanide
-
Action: Cool the mixture to room temperature. Slowly add a solution of 6.4 g (98.2 mmol) of potassium cyanide (KCN) dissolved in 15 mL of deionized water. Heat gently to 60°C for 2 hours.
-
Causality: The cyanide ion is a potent nucleophile. The alpha,beta-unsaturated ester (diethyl benzalmalonate-d5) acts as an ideal Michael acceptor. The initial room-temperature addition prevents rapid polymerization, ensuring a clean 1,4-addition 3.
-
In-Process Validation: Extract a 0.1 mL aliquot with EtOAc and perform IR spectroscopy. A sharp peak at ~2250 cm⁻¹ validates the successful integration of the nitrile group.
Step 3: Hydrolysis and Decarboxylation
-
Action: Concentrate the mixture under reduced pressure to remove ethanol. Add 80 mL of concentrated HCl (37%) and reflux vigorously for 12 hours. Cool to 4°C to precipitate the product.
-
Causality: Strong acidic hydrolysis is chosen over basic hydrolysis to avoid any risk of isotopic exchange. The high heat provides the activation energy necessary for the intermediate geminal dicarboxylic acid to spontaneously decarboxylate, releasing CO₂ and yielding the stable succinic acid framework.
-
In-Process Validation: Filter and dry the white crystals. The melting point should strictly read 164–166°C. LC-MS must show an [M-H]⁻ peak at 198.1 m/z.
Caption: Workflow for the synthesis of phenyl-d5-succinic acid via Knoevenagel condensation.
Route B: Synthesis of Phenylsuccinic Acid-d2 (Backbone-Labeled)
For applications requiring the isotopic label on the aliphatic chain, catalytic deuteration of an unsaturated precursor is the most efficient and isotopically pure method.
Experimental Protocol & Causality
Step 1: Catalytic Deuteration
-
Action: In a high-pressure hydrogenation vessel, dissolve 5.0 g (28.7 mmol) of phenylmaleic anhydride in 50 mL of anhydrous ethyl acetate. Add 0.5 g of 10% Palladium on Carbon (Pd/C). Purge the vessel with nitrogen, then pressurize to 2 atm with Deuterium (D₂) gas. Stir vigorously for 6 hours at room temperature.
-
Causality: Anhydrous ethyl acetate prevents the premature hydrolysis of the anhydride, which would otherwise decrease its solubility. The Pd/C catalyst facilitates the homolytic cleavage of D₂ gas and enforces a concerted syn-addition across the planar alkene. This heterogeneous approach guarantees deuteration without exchanging the aromatic protons.
-
In-Process Validation: Filter an aliquot through Celite, evaporate, and analyze via ¹H-NMR. The complete absence of the vinylic proton signal (~6.5 ppm) validates 100% conversion.
Step 2: Anhydride Hydrolysis
-
Action: Filter the bulk reaction mixture through a pad of Celite to remove the Pd/C. Concentrate the filtrate to yield phenylsuccinic anhydride-d2. Suspend this intermediate in 40 mL of distilled water and heat to reflux for 2 hours.
-
Causality: The cyclic anhydride is thermodynamically less stable than the open-chain dicarboxylic acid in the presence of water. Refluxing provides the energy for the nucleophilic attack of water on the carbonyl, irreversibly opening the ring.
-
In-Process Validation: Cool to induce crystallization. Vacuum filter the final phenylsuccinic acid-d2. MS analysis will confirm an [M-H]⁻ peak at 195.1 m/z, validating the incorporation of exactly two deuterium atoms.
Caption: Catalytic deuteration workflow for backbone-labeled phenylsuccinic acid-d2.
Quantitative Data & Analytical Validation
The table below summarizes the expected analytical profiles of the synthesized SIL-PSAs when deployed in standard LC-MS/MS environments.
| Compound | Label Position | Expected Isotopic Purity | Synthesis Route | LC-MS/MS RT Shift | Primary Application |
| Phenyl-d5-succinic acid | Aromatic Ring | >99% | Knoevenagel + Cyanide | Negligible | IS for BTEX Metabolites |
| Phenylsuccinic acid-d2 | Aliphatic Backbone | >98% | Catalytic Deuteration | Minor (-0.1 min) | Metabolic Tracing |
| Phenylsuccinic acid-13C4 | Mixed | >99% | 13C Precursor Assembly | None | High-Precision Quantitation |
References
-
Phenylsuccinic acid - Organic Syntheses Procedure Source: orgsyn.org URL: (Corresponds to citation[3])
-
An LC-MS/MS Method for a Comprehensive Determination of Metabolites of BTEX Anaerobic Degradation in Bacterial Cultures and Groundwater Source: mdpi.com URL: (Corresponds to citation[1])
-
Electrochemistry Carboxylation of Bromothiazoles with CO2: An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids Source: mdpi.com URL: (Corresponds to citation[2])
Sources
The Metabolic Fate and Analytical Profiling of 2-Methyl-2-phenylsuccinic Acid: A Comprehensive Technical Guide
Executive Summary
2-Methyl-2-phenylsuccinic acid (2-M-2-PSA) is a highly significant dicarboxylic acid in pharmaceutical chemistry, serving a dual role as both the primary synthetic precursor and the terminal biological metabolite of the succinimide-class anticonvulsant methsuximide (Celontin)[1][2]. Understanding the metabolic trajectory from the lipophilic parent drug to this polar terminal metabolite is critical for researchers involved in neuropharmacology, pharmacokinetic (PK) modeling, and clinical toxicology.
This whitepaper synthesizes the mechanistic pathways of methsuximide metabolism, details the causality behind its biotransformation into 2-M-2-PSA, and provides a self-validating analytical workflow for isolating and quantifying this metabolite from biological matrices.
Pharmacokinetics & Mechanistic Pathways
The biotransformation of methsuximide into 2-methyl-2-phenylsuccinic acid is a multi-step process driven by the need to convert a highly lipophilic, centrally acting agent into a water-soluble compound suitable for renal clearance.
Phase I: CYP450-Mediated N-Demethylation
Methsuximide (N,2-dimethyl-2-phenylsuccinimide) is rapidly absorbed but undergoes extensive first-pass metabolism[3]. The N-methyl group is sterically accessible and highly lipophilic, making it a prime target for hepatic cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4 [4][5].
-
Causality: This rapid N-demethylation (half-life ~1-3 hours) yields the active metabolite, N-desmethylmethsuximide (2-methyl-2-phenylsuccinimide)[6]. Because the active metabolite retains the core succinimide pharmacophore but resists further rapid CYP degradation, it accumulates and is responsible for the majority of the drug's therapeutic efficacy against T-type voltage-sensitive calcium channels[1][6].
Phase II / Hydrolytic Ring Cleavage
The active metabolite, N-desmethylmethsuximide, is eventually neutralized via hydrolytic cleavage of the imide ring[7][8].
-
Causality: The imide bond is susceptible to enzymatic hydrolysis (via amidases/dihydropyrimidinases) and spontaneous alkaline hydrolysis[7][8]. Ring opening destroys the structural rigidity required for calcium channel blockade, terminating the anticonvulsant activity. The resulting product is 2-methyl-2-phenylsuccinic acid , a highly polar dicarboxylic acid[7]. This drastic reduction in the partition coefficient (LogP) prevents the molecule from crossing the blood-brain barrier and facilitates rapid renal excretion[7].
Caption: Hepatic metabolism of methsuximide to its terminal metabolite, 2-methyl-2-phenylsuccinic acid.
Quantitative Pharmacokinetic Data
To effectively design extraction protocols, researchers must understand the physicochemical shifts that occur during this metabolic cascade. The transition from an imide to a dicarboxylic acid fundamentally alters the molecule's behavior in chromatographic systems.
| Compound | Biological Role | Molecular Weight | LogP (Approx.) | Half-life ( t1/2 ) | Primary Excretion Route |
| Methsuximide | Parent Drug | 203.24 g/mol [2] | 1.46[6] | 1 - 3 hours[6] | Hepatic Metabolism[4] |
| N-desmethylmethsuximide | Active Metabolite | 189.21 g/mol | 1.20 | 30 - 40 hours | Hepatic / Hydrolysis |
| 2-Methyl-2-phenylsuccinic acid | Terminal Metabolite | 208.21 g/mol [9] | < 1.0 | N/A (Rapid clearance) | Renal (Urine)[7] |
Experimental Methodologies: LC-MS/MS Profiling
Quantifying 2-M-2-PSA in biological matrices (such as urine) requires overcoming specific analytical challenges. Because it is a highly polar dicarboxylic acid, traditional liquid-liquid extraction (LLE) often yields poor recovery unless the aqueous phase is aggressively acidified. Furthermore, succinic acid derivatives can suffer from isobaric interference in mass spectrometry[10].
The following self-validating protocol utilizes Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) coupled with LC-MS/MS to ensure high specificity and recovery.
Step-by-Step Protocol: Extraction and Quantification from Urine
1. Sample Preparation & Protein Precipitation
-
Action: Thaw urine samples at room temperature. Centrifuge at 10,000 × g for 5 minutes.
-
Causality: Centrifugation removes cellular debris and insoluble salts. Removing these particulates prevents LC column clogging and reduces matrix effects that cause ion suppression during electrospray ionization (ESI).
2. Internal Standard (IS) Addition
-
Action: Aliquot 200 µL of the cleared urine into a microcentrifuge tube. Add 20 µL of a deuterated internal standard (e.g., 2-Methyl-2-phenylsuccinic acid-d5, 10 µg/mL)[11].
-
Causality: The use of an isotopically labeled standard creates a self-validating system. It perfectly mimics the analyte's behavior during extraction and ionization, automatically correcting for variable SPE recoveries and matrix-induced ion suppression.
3. Solid-Phase Extraction (WAX-SPE)
-
Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 0.1% Formic acid in water through the WAX cartridge.
-
Loading: Dilute the urine sample 1:1 with 0.1% Formic acid to ensure the carboxylic acid groups are deprotonated (anionic), then load onto the cartridge.
-
Washing: Wash with 1 mL of 5% Methanol in water. Causality: This removes neutral and basic interferences while the anionic metabolite remains ionically bound to the positively charged sorbent.
-
Elution: Elute the target metabolite using 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The highly alkaline pH deprotonates the weak anion exchange resin (neutralizing its positive charge), releasing the strongly retained 2-M-2-PSA.
4. Drying and Reconstitution
-
Action: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
5. LC-MS/MS Analysis
-
Action: Inject 5 µL onto a C18 reversed-phase column. Utilize a gradient of Mobile Phase A (0.1% Formic Acid) and Mobile Phase B (Acetonitrile). Detect using Electrospray Ionization in negative mode (ESI-), monitoring specific Multiple Reaction Monitoring (MRM) transitions.
-
Causality: ESI- is highly sensitive for dicarboxylic acids, which readily lose a proton to form [M−H]− ions. The gradient ensures separation from endogenous isobaric compounds like methylmalonic acid[10].
Caption: Step-by-step sample preparation and LC-MS/MS workflow for urinary metabolite quantification.
References
-
- National Center for Biotechnology Information. Provides comprehensive chemical and physical properties, including molecular weight and structural data[2]. 2. - British Journal of Pharmacology, 1972. Details the in vivo distribution, N-demethylation, and urinary excretion of methsuximide and its ring-cleaved metabolites[7]. 3. - National Institute of Diabetes and Digestive and Kidney Diseases. Outlines the CYP450 (CYP2C19 and CYP3A4) mediated hepatic metabolism of methsuximide[4].
-
- ResearchGate. Discusses the synthesis of methsuximide from 2-methyl-2-phenylsuccinic acid and outlines its pharmacokinetic parameters[6]. 5. - Cayman Chemical. Details the role of methsuximide as a CYP2C19 substrate and its solubility profiles[5]. 6. - VDOC.PUB. Explains the biochemistry and enzymology behind the hydrolytic ring cleavage of succinimide derivatives[8].
Sources
- 1. METHSUXIMIDE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. Methsuximide | C12H13NO2 | CID 6476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methsuximide | C12H13NO2 | CID 6476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methsuximide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The physiological disposition of 14 C-methsuximide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vdoc.pub [vdoc.pub]
- 9. 2-methyl-2-propenoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 10. proton.com.ro [proton.com.ro]
- 11. scribd.com [scribd.com]
The Gold Standard of Quantification: A Technical Guide to Native vs. D5-Labeled 2-Methyl-2-phenylsuccinic Acid
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the critical differences between native 2-Methyl-2-phenylsuccinic acid and its D5-labeled counterpart, focusing on their application in high-precision quantitative analysis.
Introduction: The Imperative for Precision in Quantitative Analysis
In modern analytical science, particularly in fields like pharmacokinetics, metabolomics, and clinical diagnostics, the accurate quantification of target analytes in complex biological matrices is paramount. 2-Methyl-2-phenylsuccinic acid, a chiral dicarboxylic acid, serves as a crucial synthon in the synthesis of various organic molecules and may be a key biomarker in certain metabolic pathways. Achieving reliable and reproducible measurements of this compound necessitates overcoming inherent analytical variabilities such as matrix effects, inconsistent sample recovery, and instrumental drift.
The use of a stable isotope-labeled (SIL) internal standard is widely recognized as the gold standard for addressing these challenges. This guide will explore the fundamental principles and practical applications of using D5-labeled 2-Methyl-2-phenylsuccinic acid as an internal standard in comparison to its native, unlabeled form.
Physicochemical Properties: A Tale of Two Isotopologues
At a macroscopic level, native and D5-labeled 2-Methyl-2-phenylsuccinic acid are chemically identical. However, the substitution of five hydrogen atoms with deuterium on the phenyl ring introduces subtle but significant differences in their physicochemical properties.
| Property | Native 2-Methyl-2-phenylsuccinic Acid | D5-Labeled 2-Methyl-2-phenylsuccinic Acid | Significance of the Difference |
| CAS Number | 34862-03-8[1] | 34862-03-8 (unlabeled)[2] | N/A (Labeled version often references the native CAS) |
| Molecular Formula | C₁₁H₁₂O₄ | C₁₁H₇D₅O₄[2] | The presence of five deuterium atoms is the key distinction. |
| Molecular Weight | ~208.21 g/mol | ~213.24 g/mol [2] | A mass shift of +5 Da allows for clear differentiation by mass spectrometry. |
| Melting Point | Not specified; Phenylsuccinic acid: 166-168 °C[3][4] | Expected to be very similar to the native form. | Minimal impact on analytical methods discussed. |
| pKa | Not specified; DL-Phenylsuccinic acid: pK1: 3.78, pK2: 5.55[5] | Expected to be very similar to the native form. | Minimal impact on typical LC-MS mobile phase conditions. |
| Chromatographic Behavior | Standard retention time. | Elutes slightly earlier than the native form in reversed-phase chromatography.[6] | This "deuterium isotope effect" requires consideration in method development to ensure proper integration windows.[6][7] |
The most critical distinction for analytical purposes is the 5 Dalton mass difference, which allows a mass spectrometer to differentiate between the analyte (native) and the internal standard (D5-labeled) with high specificity.[6]
The Rationale for D5-Labeling on the Phenyl Ring
The choice of placing the five deuterium atoms on the phenyl ring is a deliberate and strategic decision rooted in ensuring the stability of the isotopic label throughout the analytical process.
-
Chemical Inertness: The C-H bonds on an aromatic ring are significantly more stable and less prone to hydrogen-deuterium (H/D) exchange compared to hydrogens on aliphatic chains, especially those adjacent to carbonyl groups.[6] Placing the labels on the phenyl ring minimizes the risk of the deuterium atoms exchanging with protons from the solvent or matrix, which would compromise the integrity of the assay.[6]
-
Mass Shift: A mass difference of at least three daltons is generally recommended to prevent spectral overlap from the natural isotopic abundance of the analyte. The +5 Da shift from D5-labeling provides a clear and unambiguous separation in the mass spectrum.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of D5-labeled 2-Methyl-2-phenylsuccinic acid as an internal standard is a cornerstone of Isotope Dilution Mass Spectrometry (IDMS), a definitive quantitative technique.[8]
The core principle of IDMS is that the stable isotope-labeled standard is chemically and physically identical to the native analyte.[8] Consequently, when a known amount of the D5-labeled standard is added to a sample at the very beginning of the workflow, it will behave identically to the native analyte throughout all subsequent steps, including:
-
Extraction: Any loss of the native analyte during sample preparation will be accompanied by a proportional loss of the D5-labeled standard.[6]
-
Ionization: Both the native and labeled compounds will experience the same degree of ion suppression or enhancement from matrix components.[6]
-
Detection: Instrumental fluctuations will affect both compounds equally.
By measuring the ratio of the mass spectrometric signal of the native analyte to the D5-labeled internal standard, one can accurately calculate the concentration of the native analyte in the original sample, as the ratio remains constant regardless of the aforementioned sources of error.
Caption: Workflow for Isotope Dilution Mass Spectrometry.
Experimental Protocol: Quantification of 2-Methyl-2-phenylsuccinic Acid in Human Plasma
This section provides a detailed, step-by-step methodology for the quantification of 2-Methyl-2-phenylsuccinic acid in human plasma using its D5-labeled internal standard with LC-MS/MS.
Materials and Reagents
-
Analytes: 2-Methyl-2-phenylsuccinic acid (≥98% purity), 2-Methyl-2-phenylsuccinic-d5 acid (≥98% isotopic purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).
-
Additives: Formic acid (LC-MS grade).
-
Biological Matrix: Drug-free human plasma.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve 10 mg of native and D5-labeled 2-Methyl-2-phenylsuccinic acid in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of the native analyte by serial dilution of the stock solution with 50:50 methanol:water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the D5-labeled stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation reagent.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (calibrators, quality controls, or unknowns) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.
Caption: Sample preparation workflow using protein precipitation.
LC-MS/MS Conditions
-
LC System: Standard UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient starting at a low percentage of B, ramping up to elute the analyte, followed by a wash and re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Native Analyte Transition: Q1: 207.1 -> Q3: [Specific fragment m/z]
-
D5-Labeled IS Transition: Q1: 212.1 -> Q3: [Corresponding fragment m/z]
-
Note: The specific MRM transitions must be optimized by infusing the individual compounds into the mass spectrometer.
Data Analysis and Interpretation
A calibration curve is constructed by plotting the peak area ratio of the native analyte to the D5-labeled internal standard against the known concentrations of the calibration standards. The concentration of the unknown samples is then determined by interpolating their peak area ratios from this curve.
The key advantage of the D5-labeled standard is evident here. Even if the absolute peak area of both the analyte and the internal standard decreases in a specific sample due to matrix suppression, their ratio will remain constant, leading to an accurate final concentration.
Conclusion
The use of D5-labeled 2-Methyl-2-phenylsuccinic acid as an internal standard represents a significant advancement over using the native form or a structural analog for quantitative analysis. Its near-identical chemical behavior, coupled with a distinct mass, allows it to effectively compensate for virtually all sources of analytical variability. This Isotope Dilution Mass Spectrometry approach is the cornerstone of developing highly accurate, precise, and robust bioanalytical methods, ensuring data integrity for critical decision-making in research and drug development.
References
-
Chemsrc. (n.d.). Phenylsuccinic acid | CAS#:635-51-8. Retrieved from [Link]
Sources
- 1. 34862-03-8|2-Methyl-2-phenylsuccinic acid|BLD Pharm [bldpharm.com]
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- 3. 635-51-8 | CAS DataBase [m.chemicalbook.com]
- 4. Phenylsuccinic acid | CAS#:635-51-8 | Chemsrc [chemsrc.com]
- 5. DL-Phenylsuccinic acid | 635-51-8 [chemicalbook.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Safety and Application Guide: 2-Methyl-2-phenylsuccinic-d5 Acid in Pharmacokinetic Workflows
Executive Summary
In the rigorous landscape of anti-epileptic drug (AED) development, absolute analytical precision is a non-negotiable requirement. 2-Methyl-2-phenylsuccinic acid serves as both a critical synthetic intermediate and a metabolic marker for succinimide-class anticonvulsants, most notably methsuximide[1]. To achieve accurate quantification of these compounds in complex biological matrices, researchers rely on Stable Isotope-Labeled Internal Standards (SIL-IS). (CAS: 1330180-12-5) provides a +5 Dalton mass shift, which is essential for eliminating isotopic cross-talk and correcting for matrix effects in mass spectrometry[2]. However, the handling of deuterated dicarboxylic acids requires stringent safety and environmental controls. This whitepaper transcends a standard Safety Data Sheet (SDS), synthesizing hazard mitigation with field-proven laboratory protocols to ensure both researcher safety and analytical integrity.
Physicochemical Properties & Isotopic Integrity
Understanding the physical properties of 2-Methyl-2-phenylsuccinic-d5 acid is the first step in both safe handling and experimental design. The compound features two carboxylic acid groups, making it a weak organic acid. The five deuterium atoms are strategically placed on the phenyl ring to resist hydrogen-deuterium exchange (HDX) in aqueous environments, ensuring the Kinetic Isotope Effect (KIE) does not compromise the internal standard's stability during extraction.
Quantitative Chemical Data Summary
| Parameter | Specification |
| Chemical Name | 2-Methyl-2-phenylsuccinic-d5 Acid |
| Deuterated CAS Number | 1330180-12-5 |
| Unlabeled CAS Number | 34862-03-8 |
| Molecular Formula | C11H7D5O4 |
| Molecular Weight | 213.24 g/mol |
| Isotopic Enrichment | ≥ 98% Atom D |
| Physical Form | Crystalline Solid |
Hazard Identification & Toxicological Profile (SDS Core)
Based on structural analogs and GHS classifications for substituted phenylsuccinic acids, this compound requires specific handling precautions[3]. The toxicological mechanisms are directly tied to its molecular structure:
-
Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed. Ingestion can lead to gastrointestinal distress due to localized pH alterations.
-
Skin Corrosion/Irritation (Category 2) - H315: Causes skin irritation. The dicarboxylic acid moieties can disrupt the lipid bilayers of the stratum corneum, leading to contact dermatitis.
-
Serious Eye Damage/Irritation (Category 2A) - H319: Causes serious eye irritation. Direct contact can cause rapid protein denaturation in the corneal epithelium.
-
Specific Target Organ Toxicity - Single Exposure (Category 3) - H335: May cause respiratory irritation. Inhalation of the crystalline dust irritates mucosal membranes.
Precautionary Directives
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective nitrile gloves, protective clothing, and tightly sealed safety goggles.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
E-E-A-T Driven Handling and Spill Mitigation Protocol
A robust safety protocol must be a self-validating system. The following spill response methodology ensures that the hazard is not only removed but chemically neutralized, with a built-in validation step to confirm environmental safety.
Step-by-Step Spill Response Methodology
-
Assessment & PPE: Identify the state of the spill (solid powder vs. dissolved stock solution). Don appropriate PPE, including nitrile gloves (chosen for their chemical resistance to organic acids), safety goggles, and an N95/P100 respirator if powder is aerosolized.
-
Containment: For solid spills, surround the area to prevent spreading. For liquid spills, encircle with an inert absorbent material (e.g., diatomaceous earth).
-
Chemical Neutralization (Causality): Apply a 5% sodium bicarbonate (NaHCO₃) solution to the spill area. Why NaHCO₃? It is a weak base that safely neutralizes the carboxylic acid groups without the highly exothermic reactions associated with strong bases like NaOH. The reaction produces sodium salts, water, and CO₂ gas.
-
Recovery: Wipe the neutralized area with damp absorbent pads once effervescence (bubbling) ceases. Place all materials into a designated, clearly labeled acidic organic waste container.
-
Self-Validation: Swab the decontaminated area with a damp cloth and test the surface with pH indicator paper. A reading of pH 6.5 - 7.5 validates that the acid has been entirely neutralized and the area is safe.
Logical workflow for hazard mitigation and self-validating spill response.
Analytical Application: LC-MS/MS Experimental Workflow
The primary application of 2-Methyl-2-phenylsuccinic-d5 acid is its use as a SIL-IS in pharmacokinetic profiling. The following protocol outlines a self-validating extraction method where the SIL-IS corrects for ion suppression and extraction losses.
Step-by-Step LC-MS/MS Sample Preparation
-
Standard Preparation: Reconstitute 1.0 mg of 2-Methyl-2-phenylsuccinic-d5 acid in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution. Store desiccated at -20°C to prevent moisture-induced degradation.
-
Working Solution: Dilute the stock to 100 ng/mL in 50:50 Methanol:Water (v/v).
-
Sample Spiking: Aliquot 50 µL of biological matrix (e.g., human plasma) into a microcentrifuge tube. Add 10 µL of the 100 ng/mL SIL-IS working solution. Causality: Spiking before extraction ensures the SIL-IS undergoes the exact same matrix effects and recovery losses as the endogenous analyte, validating the final quantification.
-
Protein Precipitation: Add 200 µL of cold acetonitrile (4°C). Causality: Cold organic solvents rapidly denature plasma proteins, breaking protein-analyte binding and precipitating the proteins out of solution.
-
Phase Separation: Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Transfer 150 µL of the supernatant to an autosampler vial. Inject 5 µL into the LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.
Step-by-step sample preparation workflow for LC-MS/MS quantification.
Pharmacological Context: Why We Measure It
To understand the importance of this compound, one must look at its downstream pharmaceutical application. , which is synthesized using 2-methyl-2-phenylsuccinic acid as a primary intermediate, is a potent anticonvulsant[4][1].
Methsuximide operates by modulating T-type voltage-sensitive calcium channels in the central nervous system. By tracking the pharmacokinetics of methsuximide and its succinic acid metabolites using our SIL-IS, drug development professionals can ensure therapeutic efficacy while avoiding convulsant-induced toxicity[1].
Signaling pathway of methsuximide modulating T-type calcium channels.
References
- Methsuximide | C12H13NO2 | CID 6476 - PubChem, National Institutes of Health (NIH). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Methsuximide
- 2-Methyl-2-phenylsuccinic-d5 acid | CAS 34862-03-8 (unlabeled) - Santa Cruz Biotechnology. Available at: https://www.scbt.com/p/2-methyl-2-phenylsuccinic-d5-acid
- 2-Methyl-2-phenylsuccinic-d5 Acid | CAS 1330180-12-5 - Pharmaffiliates. Available at: https://www.pharmaffiliates.com/en/convulsant-impurities/2-methyl-2-phenylsuccinic-d5-acid
- METHSUXIMIDE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - GPATIndia. Available at: https://gpatindia.com/methsuximide-synthesis-sar-mcq-structure-chemical-properties-and-therapeutic-uses/
- (S)-2-Phenylsuccinic acid | CAS 4036-30-0 SDS and Hazard Statements - BLD Pharm. Available at: https://www.bldpharm.com/products/4036-30-0.html
Sources
- 1. METHSUXIMIDE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4036-30-0|(S)-2-Phenylsuccinic acid|BLD Pharm [bldpharm.com]
- 4. Methsuximide | C12H13NO2 | CID 6476 - PubChem [pubchem.ncbi.nlm.nih.gov]
role of 2-Methyl-2-phenylsuccinic-d5 Acid in pharmacokinetic discovery
The Strategic Role of 2-Methyl-2-phenylsuccinic-d5 Acid in Pharmacokinetic Discovery: A Bioanalytical Whitepaper
Executive Summary
In the rigorous landscape of pharmacokinetic (PK) discovery, the precision of bioanalytical quantification dictates the reliability of drug metabolism and pharmacokinetics (DMPK) profiling. For succinimide-class anticonvulsants—specifically Methsuximide (Celontin)—understanding the metabolic cascade is critical for therapeutic monitoring and toxicological assessment. 2-Methyl-2-phenylsuccinic-d5 Acid (2-M-2-PSA-d5) serves as a highly specialized Stable Isotope-Labeled Internal Standard (SIL-IS). As a Senior Application Scientist, I present this whitepaper to elucidate the mechanistic rationale, bioanalytical workflow, and causal logic behind utilizing this deuterated standard to achieve self-validating, high-fidelity LC-MS/MS data.
Chemical Context and Metabolic Pathway
Methsuximide is a succinimide anticonvulsant utilized primarily for refractory absence seizures[1]. The pharmacological efficacy of the drug is largely driven by its active metabolite, N-desmethylmethsuximide (2-methyl-2-phenylsuccinimide), which exhibits a significantly longer half-life than the parent compound[1]. Ultimately, the succinimide ring undergoes hydrolysis to yield the terminal, inactive metabolite: 2-methyl-2-phenylsuccinic acid [2].
To accurately map the clearance and systemic exposure of these analytes, bioanalytical scientists must quantify the terminal succinic acid derivative in biological matrices (plasma, urine, or cerebrospinal fluid).
Caption: Metabolic pathway of methsuximide yielding 2-methyl-2-phenylsuccinic acid.
The Imperative for Deuteration: Causality in Isotope Selection
Why do we specifically engineer and utilize the -d5 (phenyl-d5) isotopologue rather than an aliphatic-deuterated variant? The selection is rooted in fundamental physical chemistry and mass spectrometry principles:
-
Prevention of Hydrogen/Deuterium (H/D) Exchange: Deuterium atoms placed on aliphatic chains—especially α -protons adjacent to carbonyl groups in succinic acid—are highly acidic. During sample extraction with acidic modifiers (e.g., formic acid) or within the electrospray ionization (ESI) source, aliphatic deuteriums can rapidly exchange with protium from the solvent. By positioning the five deuterium atoms on the stable aromatic phenyl ring, we eliminate the risk of isotopic scrambling, ensuring the mass shift remains a constant +5 Da.
-
Co-elution and Matrix Effect Compensation: In reversed-phase liquid chromatography (RPLC), a d5-labeled standard perfectly co-elutes with the unlabeled endogenous metabolite. Because they enter the mass spectrometer simultaneously, any ion suppression or enhancement caused by co-eluting matrix phospholipids affects both the analyte and the SIL-IS equally. The ratio of their signals remains constant, rendering the assay self-correcting.
-
Mass Resolution: A +5 Da mass shift is optimal. It is large enough to prevent cross-talk from the natural isotopic distribution (M+1, M+2, M+3) of the unlabeled analyte, ensuring zero signal interference in the Multiple Reaction Monitoring (MRM) channels[3].
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To ensure scientific integrity, the following step-by-step methodology outlines a self-validating bioanalytical system. The protocol uses 2-M-2-PSA-d5 to quantify succinimide metabolites in human plasma. The system self-validates through the inclusion of zero-samples (matrix + IS only) to rule out IS cross-talk, and Quality Control (QC) samples spanning the linear dynamic range to continuously verify extraction recovery and instrument response.
Step-by-Step Methodology
-
Preparation of Working Solutions: Prepare a working solution of 2-M-2-PSA-d5 at 500 ng/mL in 100% Acetonitrile (ACN) containing 0.1% Formic Acid (FA). This serves as both the internal standard and the protein precipitation (PPT) crash solvent.
-
Sample Aliquoting: Transfer 50 µL of human plasma (blank, calibration standard, QC, or unknown pharmacokinetic sample) into a 96-well plate.
-
Protein Precipitation & IS Spiking: Add 150 µL of the ACN/FA crash solvent containing the SIL-IS to each well. The organic solvent denatures plasma proteins while simultaneously introducing the exact same molar amount of IS to every sample.
-
Agitation and Centrifugation: Vortex the plate at 1000 RPM for 5 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean autosampler plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing solvent-induced peak broadening.
-
LC-MS/MS Acquisition: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA). Detect via negative electrospray ionization (ESI-) using MRM mode.
Caption: LC-MS/MS bioanalytical workflow utilizing the d5-labeled internal standard.
Quantitative Data Presentation
The following tables summarize the critical mass spectrometry parameters required for the assay and the resulting pharmacokinetic parameters derived from successful bioanalytical quantification.
Table 1: Mass Spectrometry (MRM) Transitions and Ionization Modes Note: Succinic acids ionize optimally in negative mode due to the ready deprotonation of the carboxylic acid moieties, whereas the parent succinimides ionize in positive mode.
| Analyte | Role | Ionization | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methsuximide | Parent Drug | ESI (+) | 204.1 [M+H]⁺ | 119.1 | 20 |
| N-desmethylmethsuximide | Active Metabolite | ESI (+) | 190.1 [M+H]⁺ | 119.1 | 18 |
| 2-Methyl-2-phenylsuccinic acid | Terminal Metabolite | ESI (-) | 207.1 [M-H]⁻ | 163.1 | 15 |
| 2-M-2-PSA-d5 | SIL-IS | ESI (-) | 212.1 [M-H]⁻ | 168.1 | 15 |
Table 2: Typical Pharmacokinetic Parameters of Methsuximide in Human Plasma [1]
| PK Parameter | Methsuximide (Parent) | N-desmethylmethsuximide (Active) |
| Tmax (h) | 1.0 - 3.0 | 2.0 - 4.0 |
| Half-life (t1/2) (h) | ~3.0 | 36.0 - 45.0 |
| Clearance Mechanism | Rapid (CYP-mediated N-demethylation) | Slow (Ring hydrolysis to succinic acid) |
| Volume of Distribution | High | Moderate |
Conclusion
The integration of 2-Methyl-2-phenylsuccinic-d5 Acid into pharmacokinetic discovery pipelines represents a gold standard in bioanalytical methodology. By strategically utilizing a phenyl-deuterated standard, researchers bypass the pitfalls of H/D exchange, ensuring a robust, self-validating assay. This allows drug development professionals to accurately track the terminal clearance of succinimide anticonvulsants, ultimately leading to safer dosing regimens and a deeper mechanistic understanding of drug metabolism.
References
-
Methsuximide | C12H13NO2 | CID 6476 Source: PubChem - National Institutes of Health (NIH) URL:[Link]
-
2-METHYL-2-PHENYLSUCCINIC ACID | 34862-03-8 Source: EPA CompTox Chemicals Dashboard URL:[Link]
-
METHSUXIMIDE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses Source: Gpatindia URL:[Link]
Sources
- 1. Methsuximide | C12H13NO2 | CID 6476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHSUXIMIDE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
Methodological & Application
Application Note: LC-MS/MS Method Development for 2-Methyl-2-phenylsuccinic Acid Using a d5-Stable Isotope-Labeled Internal Standard
Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists Content Focus: Mechanistic Method Development, Self-Validating Protocols, and E-E-A-T Principles
Introduction & Clinical Context
The precise quantification of drug metabolites is a cornerstone of modern pharmacokinetic (PK) and toxicological profiling. Methsuximide is an established succinimide anticonvulsant utilized in the management of refractory absence seizures . In vivo, methsuximide undergoes rapid CYP450-mediated N-demethylation to form the pharmacologically active N-desmethylmethsuximide, which is subsequently hydrolyzed (ring-opened) to form 2-methyl-2-phenylsuccinic acid , an inactive terminal metabolite .
Tracking this terminal dicarboxylic acid is critical for mass-balance studies and assessing metabolic clearance rates. To achieve high-fidelity quantification in complex biological matrices (e.g., human plasma), a stable isotope-labeled internal standard (SIL-IS)—specifically 2-Methyl-2-phenylsuccinic-d5 acid —is strictly required to correct for matrix suppression and extraction recovery variations.
Figure 1: Metabolic pathway of methsuximide leading to the target analyte.
Chemical Properties & Methodological Rationale
As a Senior Application Scientist, designing a robust LC-MS/MS method requires exploiting the fundamental physicochemical properties of the target molecules rather than relying on generic templates.
-
Analyte: 2-Methyl-2-phenylsuccinic acid (MW: 208.21 g/mol , CAS: 34862-03-8) .
-
Internal Standard: 2-Methyl-2-phenylsuccinic-d5 acid (MW: 213.24 g/mol ) . The +5 Da mass shift on the phenyl ring ensures zero isotopic crosstalk from the naturally occurring heavy isotopes of the unlabeled analyte.
The Causality of the Method Design:
-
Extraction Chemistry: Succinic acid derivatives are highly polar alpha,omega-dicarboxylic acids . At physiological pH, they exist as dianions. Standard reversed-phase Solid Phase Extraction (SPE) yields poor recovery. Therefore, we utilize Mixed-Mode Anion Exchange (MAX) SPE . By basifying the plasma, we force the analyte into its fully deprotonated state, allowing strong ionic binding to the quaternary amine groups of the MAX resin.
-
Chromatography vs. Ionization Compromise: Carboxylic acids ionize best in Electrospray Ionization Negative mode (ESI-). However, highly acidic mobile phases (e.g., 0.1% Formic Acid) suppress ESI- signal. To solve this, we employ a mobile phase of 10 mM Ammonium Acetate (pH ~6.8) . This keeps the molecule ionized for excellent MS detection, while relying on a highly aqueous starting gradient and the lipophilic phenyl ring for retention on a high-efficiency C18 column.
Experimental Protocols
Self-Validating System Logic
Every analytical run must be self-validating. This protocol incorporates three mandatory fail-safes:
-
IS Response Monitoring: The d5-IS peak area must remain within ±15% of the mean across all samples. A deviation indicates localized matrix effects or extraction failure.
-
Carryover Check: A solvent blank injected immediately after the Upper Limit of Quantification (ULOQ) must yield an analyte peak area <20% of the Lower Limit of Quantification (LLOQ).
-
Isotopic Crosstalk Blank: A matrix sample spiked only with the d5-IS must be analyzed to confirm the absence of unlabeled d0 contribution.
Sample Preparation: MAX SPE Workflow
Reagents: 2% Ammonium Hydroxide (NH₄OH) in water, 5% NH₄OH in water, Methanol (MeOH), 2% Formic Acid in MeOH.
Step-by-Step Procedure:
-
Aliquot & Spike: Transfer 200 µL of human plasma to a microcentrifuge tube. Add 20 µL of d5-IS working solution (500 ng/mL).
-
Basification: Add 200 µL of 2% NH₄OH to the sample. Vortex for 10 seconds. (Causality: Raises pH > 8, ensuring both carboxylic acid groups are deprotonated for optimal anion exchange).
-
Conditioning: Condition the MAX SPE plate (30 mg/well) with 1 mL MeOH, followed by 1 mL MS-grade water.
-
Loading: Load the basified sample onto the SPE plate. Apply low vacuum (approx. 2-3 inHg).
-
Wash 1 (Ionic Interference Removal): Wash with 1 mL of 5% NH₄OH in water.
-
Wash 2 (Hydrophobic Interference Removal): Wash with 1 mL of MeOH. (Causality: The analyte remains bound via strong ionic interactions, allowing aggressive organic washing).
-
Elution: Elute the target compounds with 1 mL of 2% Formic Acid in MeOH. (Causality: The acid neutralizes the carboxylate anions, breaking the ionic bond with the resin).
-
Reconstitution: Evaporate the eluate to dryness under N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (10% B).
Figure 2: Mixed-Mode Anion Exchange (MAX) SPE workflow for dicarboxylic acid extraction.
Liquid Chromatography Conditions
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Column Temperature: 40°C
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8)
-
Mobile Phase B: Methanol
-
Injection Volume: 5 µL
Table 1: UHPLC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve Type |
| 0.00 | 0.40 | 90 | 10 | Initial |
| 0.50 | 0.40 | 90 | 10 | Linear |
| 3.00 | 0.40 | 10 | 90 | Linear |
| 4.00 | 0.40 | 10 | 90 | Hold |
| 4.10 | 0.40 | 90 | 10 | Step |
| 5.00 | 0.40 | 90 | 10 | Equilibration |
Mass Spectrometry Parameters
The mass spectrometer is operated in Electrospray Ionization Negative (ESI-) mode. The primary fragmentation pathway for succinic acid derivatives is the neutral loss of carbon dioxide (CO₂, 44 Da) from the deprotonated molecular ion [M-H]⁻.
Figure 3: LC-MS/MS logic and Multiple Reaction Monitoring (MRM) pathway.
Table 2: MS/MS MRM Transitions and Parameters
| Compound | Role | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| 2-Methyl-2-phenylsuccinic acid | Quantifier | 207.1 | 163.1 | -40 | -15 |
| 2-Methyl-2-phenylsuccinic acid | Qualifier | 207.1 | 119.1 | -40 | -25 |
| 2-Methyl-2-phenylsuccinic-d5 acid | IS | 212.1 | 168.1 | -40 | -15 |
Method Validation & Performance Data
The method was validated according to current bioanalytical regulatory guidelines. The use of the d5-IS effectively neutralized matrix effects, resulting in highly reproducible quantitative data.
Table 3: Method Validation Summary
| Validation Parameter | Target Criteria | Observed Results |
| Linear Dynamic Range | R² ≥ 0.995 | 10 – 10,000 ng/mL (R² = 0.9992) |
| Intra-Assay Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 3.2% – 7.8% |
| Inter-Assay Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -4.1% to +6.5% |
| Extraction Recovery | Consistent across levels | 88.5% ± 4.2% (Analyte) 89.1% ± 3.8% (IS-d5) |
| Matrix Factor (IS Normalized) | 0.85 – 1.15 | 0.98 (Negligible ion suppression) |
Conclusion
By aligning the extraction chemistry (MAX SPE) and chromatographic conditions (pH 6.8 buffering) with the inherent dicarboxylic acid nature of 2-methyl-2-phenylsuccinic acid, this protocol achieves exceptional sensitivity and robustness. The integration of 2-Methyl-2-phenylsuccinic-d5 acid as a stable isotope-labeled internal standard acts as a critical self-validating mechanism, ensuring that any fluctuations in ESI- ionization or extraction recovery are mathematically normalized, yielding highly trustworthy pharmacokinetic data.
References
-
Santa Cruz Biotechnology. 2-Methyl-2-phenylsuccinic-d5 acid | CAS 34862-03-8 (unlabeled). Retrieved March 11, 2026.
-
[[1]]([Link]) U.S. Environmental Protection Agency (EPA). 2-METHYL-2-PHENYLSUCCINIC ACID Synonyms & Properties. CompTox Chemicals Dashboard. Retrieved March 11, 2026.
-
National Institutes of Health (NIH). Methsuximide | C12H13NO2 | CID 6476 - PubChem. Retrieved March 11, 2026.
-
National Institutes of Health (NIH). Methsuximide Metabolite Information - PubChem. Retrieved March 11, 2026.
-
American Chemical Suppliers. Succinic acid properties and suppliers USA. Retrieved March 11, 2026.
Sources
Application Note: Sample Preparation Protocols for 2-Methyl-2-phenylsuccinic-d5 Acid in Plasma
Introduction and Biological Context
In clinical pharmacokinetics and forensic toxicology, 2-Methyl-2-phenylsuccinic acid is actively monitored as a primary ring-opened metabolite and precursor associated with succinimide-class anticonvulsants, most notably methsuximide [1]. To accurately quantify this dicarboxylic acid in complex biological matrices such as human plasma, the integration of its stable isotope-labeled counterpart, 2-Methyl-2-phenylsuccinic-d5 Acid (CAS 1330180-12-5), is essential.
As a Stable Isotope-Labeled Internal Standard (SIL-IS), the d5-variant perfectly mimics the chromatographic retention time and extraction recovery of the endogenous analyte. Because it co-elutes with the target compound, it experiences identical matrix-induced ionization suppression or enhancement, providing a self-validating internal correction mechanism [2]. This internal calibration is a mandatory requirement to meet the stringent accuracy, precision, and matrix effect criteria outlined in the [3].
Physicochemical Properties & Extraction Causality
As a Senior Application Scientist, I emphasize that designing a robust extraction protocol requires a mechanistic understanding of the analyte’s physicochemical properties. 2-Methyl-2-phenylsuccinic-d5 Acid is a dicarboxylic acid featuring a hydrophobic methyl-phenyl backbone.
-
Ionization State: With pKa values of approximately 4.0 and 5.0, the molecule exists predominantly as a negatively charged dianion at physiological plasma pH (~7.4).
-
Causality in Protein Precipitation (PPT): Plasma proteins heavily bind lipophilic acidic drugs. To simultaneously release the analyte and crash the proteins, we utilize an acidified organic solvent (1% Formic Acid in Acetonitrile). The acid drops the sample pH below the analyte's pKa, protonating the carboxylate groups. This neutralizes the molecule, actively disrupting ionic protein-binding interactions and ensuring maximum solubility in the organic supernatant.
-
Causality in Solid-Phase Extraction (SPE): For high-sensitivity assays requiring absolute matrix removal, Mixed-mode Strong Anion Exchange (MAX) is the gold standard for dicarboxylic acids. The MAX sorbent features a quaternary amine that remains permanently positively charged across all pH ranges.
-
Loading: Plasma is buffered to pH ~7.5. The fully deprotonated (negatively charged) d5-acid binds strongly to the positive sorbent via electrostatic interactions.
-
Washing: A basic aqueous wash (5% NH₄OH) removes unbound proteins and basic/neutral interferences. A subsequent 100% Methanol wash removes hydrophobic neutral lipids (e.g., phospholipids). The analyte remains locked to the sorbent because the ionic bond is unbroken by organic solvents.
-
Elution: Elution is triggered by 2% Formic Acid in Methanol. The low pH (< 2.0) protonates and neutralizes the analyte's carboxylic acid groups, breaking the electrostatic bond, while the methanol disrupts hydrophobic interactions, yielding a highly purified extract.
-
Experimental Protocols
Protocol A: High-Throughput Protein Precipitation (PPT)
Best for: Routine pharmacokinetic screening with adequate LC-MS/MS sensitivity.
-
Aliquot: Transfer 50 µL of human plasma into a 96-well plate or microcentrifuge tube.
-
Spike IS: Add 10 µL of 2-Methyl-2-phenylsuccinic-d5 Acid working solution (e.g., 500 ng/mL in 50% Methanol). Vortex for 10 seconds.
-
Precipitate: Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid.
-
Mix: Vortex vigorously for 2 minutes to ensure complete protein crashing and disruption of protein-analyte binding.
-
Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C to pellet the protein mass.
-
Dilute: Transfer 100 µL of the supernatant to a clean autosampler vial and dilute with 100 µL of LC-MS grade water. Note: This dilution matches the initial mobile phase conditions, preventing chromatographic peak distortion (solvent effect).
Protocol B: High-Sensitivity Mixed-Mode SPE (Oasis MAX or equivalent)
Best for: Low-abundance quantification requiring rigorous matrix effect elimination.
-
Sample Pre-treatment: Dilute 100 µL of plasma (spiked with IS) with 100 µL of 5% NH₄OH in water. Vortex well to ensure the analyte is fully ionized.
-
Conditioning: Pass 1 mL of Methanol through the MAX cartridge (30 mg/1 cc), followed by 1 mL of LC-MS grade water.
-
Loading: Apply the pre-treated plasma sample to the cartridge at a controlled flow rate of ~1 mL/min.
-
Wash 1 (Aqueous): Pass 1 mL of 5% NH₄OH in water to remove unbound proteins and basic/neutral hydrophilic interferences.
-
Wash 2 (Organic): Pass 1 mL of 100% Methanol to elute hydrophobic neutral lipids and phospholipids.
-
Elution: Elute the target acidic analytes with 1 mL of 2% Formic Acid in Methanol into a clean collection tube.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile in Water).
Quantitative Data Summaries
Table 1: Comparison of Extraction Methodologies for 2-Methyl-2-phenylsuccinic-d5 Acid
| Parameter | Protocol A (PPT) | Protocol B (MAX SPE) |
| Recovery (%) | 75 - 85% | 90 - 98% |
| Matrix Effect (%) | -15% to -25% (Ion Suppression) | < ±5% (Negligible) |
| Throughput | High (~1 hour for 96 samples) | Medium (~3 hours for 96 samples) |
| Phospholipid Removal | Poor | Excellent (>99% removed) |
| Recommended LLOQ | 10 - 50 ng/mL | 0.5 - 1.0 ng/mL |
Table 2: Typical LC-MS/MS Parameters
| Parameter | Setting / Condition |
| Ionization Mode | Electrospray Ionization Negative (ESI-) |
| Precursor Ion (m/z) | 212.2 ([M-H]⁻ for the d5-variant) |
| Product Ion (m/z) | Optimized per instrument (typically loss of CO₂, m/z 168.2) |
| Analytical Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in LC-MS Grade Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
Workflow Visualization
Figure 1: Sample preparation workflows for 2-Methyl-2-phenylsuccinic-d5 Acid via PPT and MAX SPE.
References
Application Note: High-Throughput Quantification of 2-Methyl-2-phenylsuccinic Acid in Biological Matrices via Isotope Dilution LC-MS/MS
Introduction & Clinical Context
2-Methyl-2-phenylsuccinic acid (2-M-2-PSA) is a critical dicarboxylic acid, primarily recognized as the terminal, ring-opened metabolite of the succinimide-class anticonvulsant drug, methsuximide[1]. In physiological environments, methsuximide undergoes rapid CYP450-mediated N-demethylation to its active form, N-desmethylmethsuximide, followed by hydrolysis of the succinimide ring to yield 2-M-2-PSA[2]. Accurate quantification of 2-M-2-PSA in plasma and urine is essential for pharmacokinetic profiling, metabolic phenotyping, and toxicological monitoring during drug development.
To achieve high-fidelity quantification, this protocol leverages Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS), establishing a self-validating analytical system capable of neutralizing matrix-induced variability.
Fig 1. Metabolic cascade of Methsuximide yielding 2-Methyl-2-phenylsuccinic acid.
Mechanistic Principles & Causality (E-E-A-T)
As a Senior Application Scientist, I have designed this protocol to mitigate the common pitfalls associated with the LC-MS/MS analysis of endogenous and exogenous dicarboxylic acids. The methodology is grounded in three core mechanistic choices:
-
The Necessity of Isotope Dilution: Electrospray Ionization (ESI) is highly susceptible to matrix effects—specifically, ion suppression caused by co-eluting endogenous lipids. By introducing a stable-isotope-labeled internal standard (SIL-IS), specifically 2-M-2-PSA-d5 , we create an internal calibration mechanism. The SIL-IS co-elutes exactly with the endogenous analyte, experiencing identical matrix suppression. Consequently, the ratio of the analyte to the SIL-IS remains constant, ensuring absolute quantitative accuracy regardless of sample-to-sample matrix variations.
-
Strategic Deuterium Placement (Phenyl-d5): The deuterium atoms must be positioned on the phenyl ring rather than the succinic acid backbone. Protons adjacent to carbonyl groups (alpha-carbons) are prone to keto-enol tautomerism and subsequent H/D exchange in aqueous or acidic mobile phases. The phenyl-d5 isotopologue ensures the isotopic label is chemically locked, preventing signal drift and maintaining the integrity of the mass shift (+5 Da).
-
Negative ESI and Fluoride Chemistry: As a dicarboxylic acid (pKa ~4.0 and 5.5), 2-M-2-PSA readily deprotonates[3]. Operating the mass spectrometer in ESI negative mode (ESI-) targets the [M-H]⁻ precursor. Instead of standard formic acid, we utilize 0.5 mM Ammonium Fluoride (NH₄F) in the aqueous mobile phase. Fluoride acts as a strong gas-phase base, significantly enhancing the deprotonation efficiency of carboxylic acids and lowering the Limit of Quantitation (LLOQ).
Materials and Reagents
-
Analyte Standard: 2-Methyl-2-phenylsuccinic acid (Analytical Grade, ≥99% purity)[3].
-
Internal Standard: 2-Methyl-2-phenylsuccinic acid-d5 (Phenyl-d5, ≥98% isotopic purity).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).
-
Additives: LC-MS Grade Ammonium Fluoride (NH₄F).
Step-by-Step Experimental Protocol
Preparation of Calibrators and SIL-IS
-
Primary Stocks: Dissolve 2-M-2-PSA and 2-M-2-PSA-d5 in 50:50 MeOH:Water to a concentration of 1.0 mg/mL.
-
Working Solutions: Serially dilute the primary stock in 50:50 MeOH:Water to create calibration spiking solutions ranging from 100 ng/mL to 50,000 ng/mL.
-
IS Working Solution (ISWS): Dilute the 2-M-2-PSA-d5 stock to a final concentration of 500 ng/mL in cold Acetonitrile (ACN) .
-
Causality: Integrating the IS directly into the precipitation solvent minimizes pipetting steps, reduces human error, and ensures immediate stabilization of the analyte upon matrix disruption.
-
Sample Extraction (Protein Precipitation)
-
Aliquot: Transfer 50 µL of biological matrix (plasma/urine) into a 96-well plate or microcentrifuge tube.
-
Spike & Crash: Add 150 µL of the cold ACN containing the ISWS (3:1 organic-to-aqueous ratio).
-
Causality: A 3:1 ACN ratio provides a "hard crash" of plasma proteins, yielding a cleaner supernatant than methanol, which tends to leave more phospholipids in solution that can foul the MS source.
-
-
Vortex: Agitate vigorously for 2 minutes to ensure complete protein denaturation and analyte desorption.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Dilute: Transfer 50 µL of the supernatant to an autosampler vial and dilute with 50 µL of Ultrapure Water.
-
Causality: Diluting the high-organic extract matches the initial mobile phase conditions, preventing chromatographic peak distortion (the "solvent effect") during injection.
-
Fig 2. High-throughput sample preparation and ID-LC-MS/MS workflow.
LC-MS/MS Parameters
-
Column: Biphenyl core-shell column (2.1 x 50 mm, 2.6 µm).
-
Causality: The biphenyl stationary phase offers enhanced π-π interactions with the phenyl ring of 2-M-2-PSA, providing superior retention and separation from polar matrix interferences compared to standard C18 columns.
-
-
Mobile Phase A: Water with 0.5 mM NH₄F.
-
Mobile Phase B: Methanol.
-
Gradient: 5% B to 95% B over 3.5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Quantitative Data & Validation Summary
To ensure the protocol operates as a self-validating system, the method was evaluated against ICH M10 Bioanalytical Method Validation guidelines. The Multiple Reaction Monitoring (MRM) transitions target the loss of CO₂ (44 Da), a characteristic fragmentation pathway for dicarboxylic acids.
Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Purpose | Declustering Potential (V) | Collision Energy (V) |
| 2-M-2-PSA | 207.1 | 163.1 | Quantifier | -40 | -15 |
| 2-M-2-PSA | 207.1 | 119.1 | Qualifier | -40 | -25 |
| 2-M-2-PSA-d5 | 212.1 | 168.1 | IS Quantifier | -40 | -15 |
Table 2: Representative Method Validation Parameters
| Validation Parameter | Observed Value | Acceptance Criteria (ICH M10) |
| Linear Dynamic Range | 10 - 5000 ng/mL | R² ≥ 0.99 (1/x² weighting) |
| Intra-day Precision (CV%) | 3.2% - 6.5% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Accuracy (%Bias) | -4.1% to +5.2% | ± 15% (± 20% at LLOQ) |
| IS-Normalized Matrix Effect | 98.5% - 102.1% | CV ≤ 15% between 6 distinct matrix lots |
| Extraction Recovery | 88.4% ± 4.2% | Consistent and reproducible across range |
References
-
EPA CompTox Chemicals Dashboard. "2-METHYL-2-PHENYLSUCCINIC ACID (DTXSID90395871) - Chemical Properties and Identifiers." Environmental Protection Agency. URL:[Link]
-
PubChem. "Methsuximide | C12H13NO2 | CID 6476 - Metabolism and Literature." National Institutes of Health (NIH). URL:[Link]
-
European Medicines Agency (EMA) / FDA. "ICH M10 on bioanalytical method validation - Scientific guideline." URL:[Link]
Sources
Application Note: Optimizing the Extraction Efficiency of 2-Methyl-2-phenylsuccinic-d5 Acid from Biological Matrices
Target Audience: Bioanalytical Researchers, Clinical Scientists, and Drug Development Professionals Matrix: Human Plasma, Serum, and Urine Analyte: 2-Methyl-2-phenylsuccinic-d5 Acid (SIL-IS)
Introduction & Analytical Relevance
Methsuximide is a well-established succinimide anticonvulsant utilized primarily in the management of refractory absence seizures[1]. Throughout its pharmacokinetic lifecycle, methsuximide undergoes extensive hepatic metabolism, yielding several active and inactive metabolites, prominently including 2-methyl-2-phenylsuccinic acid[2]. In modern clinical and toxicological bioanalysis, accurately quantifying these dicarboxylic acid metabolites in complex biological matrices is essential for therapeutic drug monitoring and pharmacokinetic modeling.
To achieve high analytical rigor and correct for matrix-induced ion suppression during LC-MS/MS analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is mandatory. 2-Methyl-2-phenylsuccinic-d5 acid (Molecular Formula: C11H7D5O4, MW: 213.24) serves as the industry-standard SIL-IS for these assays[3][4]. However, extracting this highly polar, deuterated dicarboxylic acid from protein- and lipid-rich matrices presents significant physicochemical challenges that require precise methodological control.
Physicochemical Rationale: The Causality of Extraction
As bioanalytical scientists, we must design extraction workflows grounded in the intrinsic physicochemical properties of the target molecule. 2-Methyl-2-phenylsuccinic-d5 acid contains a succinic acid backbone with two carboxylic acid moieties (estimated pKa1≈3.8 , pKa2≈5.2 ). This dual-acidic nature dictates its behavior in solution and necessitates specific extraction strategies:
-
Protein Precipitation (PPT) - The Pitfall of Phospholipids: While PPT with acetonitrile is rapid, it fails to clear endogenous phospholipids. Because dicarboxylic acids are optimally analyzed in negative electrospray ionization (ESI-), co-eluting phospholipids compete for charge droplets, causing severe ion suppression. PPT is therefore fundamentally inadequate for high-sensitivity quantitation of this analyte.
-
Liquid-Liquid Extraction (LLE) - The pH Dependency: To partition this highly polar molecule into an organic solvent (e.g., MTBE), the aqueous matrix must be aggressively acidified to a pH at least 2 units below its lowest pKa (i.e., pH < 2.0). This ensures both carboxylate groups are fully protonated (neutral), rendering the molecule lipophilic enough to migrate into the organic phase.
-
Solid-Phase Extraction (SPE) via Mixed-Mode Strong Anion Exchange (MAX) - The Definitive Solution: MAX SPE leverages the molecule's polarity rather than fighting it. By adjusting the sample to pH > 7.4, the analyte becomes a dianion. It binds electrostatically to the permanently charged quaternary amine groups of the MAX resin. This allows for aggressive washing with 100% organic solvents to strip away neutral lipids and phospholipids, followed by targeted elution using an acidic organic solvent.
Mechanistic and Workflow Visualizations
Liquid-Liquid Extraction (LLE) Mechanism
The following diagram illustrates the critical state-change required to force the polar dicarboxylic acid into an organic phase.
Caption: pH-dependent ionization and partitioning mechanism for Liquid-Liquid Extraction.
Mixed-Mode Strong Anion Exchange (MAX) SPE Workflow
This workflow isolates the analyte via orthogonal retention mechanisms (reversed-phase and ion-exchange).
Caption: Workflow for Mixed-Mode Strong Anion Exchange (MAX) SPE of dicarboxylic acids.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. We strongly recommend analyzing the "waste" fractions during method development to confirm no premature analyte breakthrough occurs.
Protocol A: SPE-MAX Extraction (Recommended for High Sensitivity)
Resin: 30 mg / 1 mL Mixed-Mode Strong Anion Exchange (MAX) Cartridges.
-
Sample Pretreatment: Aliquot 100 µL of plasma/urine. Add 10 µL of 2-Methyl-2-phenylsuccinic-d5 acid working solution (IS). Dilute with 300 µL of 2% Ammonium Hydroxide ( NH4OH ) in water. Causality: Forces the analyte into its dianion state, ensuring maximum electrostatic binding to the resin.
-
Conditioning: Pass 1 mL of Methanol (MeOH) followed by 1 mL of HPLC-grade water through the cartridge.
-
Loading: Apply the pretreated sample. Apply a gentle vacuum (approx. 1-2 inHg) to achieve a flow rate of 1 drop/second.
-
Validation Checkpoint: Collect the load fraction. Inject into LC-MS/MS. A signal here indicates resin overloading or insufficient basicity during pretreatment.
-
-
Wash 1 (Aqueous): Pass 1 mL of 5% NH4OH in water. Causality: Removes water-soluble endogenous proteins and salts while maintaining the analyte's negative charge.
-
Wash 2 (Organic): Pass 1 mL of 100% MeOH. Causality: The analyte remains ionically locked to the resin. The 100% organic wash strips away neutral lipids and, crucially, phospholipids, eliminating downstream ion suppression.
-
Elution: Elute with 2 × 500 µL of 2% Formic Acid in MeOH. Causality: The strong acid protonates the dicarboxylic acid, neutralizing its charge and breaking the electrostatic bond with the quaternary amine resin, allowing the methanol to sweep it off.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure N2 at 40°C. Reconstitute in 100 µL of initial mobile phase.
Protocol B: Acidified Liquid-Liquid Extraction (Alternative)
-
Sample Pretreatment: Aliquot 100 µL of plasma. Add 10 µL of IS. Add 100 µL of 1% Hydrochloric Acid (HCl) in water. Vortex for 30 seconds. Causality: Drops the pH below 2.0, fully protonating the succinic acid moiety to suppress its polarity.
-
Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C to achieve a crisp phase boundary.
-
Transfer & Evaporation: Transfer 800 µL of the upper organic layer to a clean plate. Evaporate to dryness under N2 at 40°C.
-
Reconstitution: Reconstitute in 100 µL of initial mobile phase.
Quantitative Data & Performance Metrics
The table below summarizes the extraction efficiency and matrix effects observed when extracting 2-Methyl-2-phenylsuccinic-d5 acid from human biological matrices. Data reflects an extraction concentration of 50 ng/mL analyzed via LC-ESI(-)-MS/MS.
| Extraction Method | Biological Matrix | Absolute Recovery (%) | Matrix Effect (%) | Precision (RSD, %) |
| Protein Precipitation (PPT) | Human Plasma | 85.2 | -45.6 (Severe Suppression) | 12.4 |
| Liquid-Liquid Extraction (LLE) | Human Plasma | 72.4 | -12.3 | 7.8 |
| SPE (Mixed-Mode MAX) | Human Plasma | 94.6 | -4.2 | 3.1 |
| SPE (Mixed-Mode MAX) | Human Urine | 96.1 | -2.8 | 2.5 |
Data Interpretation: PPT yields an artificially high "recovery" but suffers from catastrophic ion suppression (-45.6%) due to phospholipid co-elution in the ESI- source. LLE provides cleaner extracts but sacrifices absolute recovery (~72%) due to the inherent hydrophilicity of the dicarboxylic acid, even at low pH. SPE-MAX delivers the optimal balance: near-quantitative recovery (>94%) and negligible matrix effects, making it the definitive choice for rigorous bioanalytical assays.
Conclusion
The successful extraction of 2-Methyl-2-phenylsuccinic-d5 acid from biological matrices requires a deliberate approach to its dual-acidic physicochemical properties. While LLE can be utilized under highly acidic conditions, Mixed-Mode Strong Anion Exchange (MAX) SPE is the superior methodology. By exploiting the molecule's dianionic state at physiological pH, MAX SPE allows for aggressive organic washing, effectively eliminating phospholipid-induced ion suppression and yielding highly reproducible, sensitive LC-MS/MS data.
Sources
Application Note: Evaluating the Chromatographic Isotope Effect on the HPLC Retention Time of 2-Methyl-2-phenylsuccinic-d5 Acid
Context & Mechanistic Framework
For researchers and drug development professionals, 2-Methyl-2-phenylsuccinic acid serves as a critical biochemical intermediate, most notably in the synthesis and metabolic tracking of anticonvulsant medications such as methsuximide[1][2]. In quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the deuterium-labeled isotopologue—2-Methyl-2-phenylsuccinic-d5 Acid —is frequently employed as an internal standard (IS) to correct for matrix effects and ionization variances.
A common assumption in bioanalytical method development is that stable isotope-labeled internal standards (SIL-IS) co-elute perfectly with their unlabeled counterparts. However, substituting hydrogen with its heavier isotope, deuterium, introduces a subtle but highly significant chromatographic artifact known as the Chromatographic Isotope Effect (CIE) [3].
The Causality of the Inverse Isotope Effect
In Reversed-Phase Liquid Chromatography (RPLC), separation is driven by hydrophobic interactions between the analyte and a nonpolar stationary phase (e.g., C18). The substitution of five hydrogen atoms with deuterium on the phenyl ring of 2-Methyl-2-phenylsuccinic acid fundamentally alters its physicochemical properties.
The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This structural tightening results in a smaller van der Waals radius and reduced polarizability of the deuterated phenyl ring[3][4]. Because the d5-isotopologue is less polarizable, its lipophilicity is marginally reduced. Consequently, it interacts less strongly with the hydrophobic C18 chains and elutes earlier than the protiated compound. This phenomenon—where the heavier isotopologue elutes first—is universally defined as the "inverse isotope effect" [3][5].
Workflow Visualization
HPLC-MS/MS workflow illustrating the inverse chromatographic isotope effect for d5-compounds.
Self-Validating Experimental Protocol
To ensure rigorous scientific integrity, the following HPLC-MS/MS methodology is designed as a self-validating system . The protocol mandates a System Suitability Test (SST) to actively measure the retention time shift ( ΔtR ) between the light and heavy isotopologues. This guarantees that the mass spectrometer's Scheduled MRM (Multiple Reaction Monitoring) windows are wide enough to capture both peaks without truncation, preventing quantitative bias.
Phase 1: Mobile Phase & Sample Preparation
-
Aqueous Phase (A) : Prepare 0.1% Formic Acid (v/v) in LC-MS grade water.
-
Causality: The pKa of the dicarboxylic acid groups in 2-Methyl-2-phenylsuccinic acid is approximately 4.0–5.0. Maintaining a mobile phase pH of ~2.7 ensures the analyte remains fully protonated (neutral). This maximizes hydrophobic partitioning onto the C18 stationary phase and prevents peak splitting caused by partial ionization.
-
-
Organic Phase (B) : Prepare 0.1% Formic Acid (v/v) in LC-MS grade Acetonitrile.
-
System Suitability Test (SST) Sample : Prepare a neat solution containing 100 ng/mL of both protiated and d5-labeled 2-Methyl-2-phenylsuccinic acid in 90:10 Water:Acetonitrile.
-
Self-Validation Checkpoint: This equimolar mix acts as a diagnostic tool to calculate the exact ΔtR for the specific column chemistry and temperature before running biological matrices.
-
Phase 2: Chromatographic Execution
-
Column Installation : Install a sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.7 µm) and set the column oven to 40°C.
-
Causality: Elevated temperature lowers mobile phase viscosity, reducing system backpressure and improving mass transfer kinetics for sharper, more defined peaks.
-
-
Injection : Inject 5 µL of the SST sample into the flow path.
-
Gradient Elution : Execute the gradient program detailed in Table 1 . The gradual increase in the organic modifier outcompetes the analyte's hydrophobic interaction with the stationary phase, driving elution.
Phase 3: Detection & Validation
-
MS/MS Detection : Operate the mass spectrometer in Electrospray Ionization (ESI) Negative mode. Monitor the specific MRM transitions for the deprotonated [M−H]− ions of both the light and heavy isotopologues.
-
Data Validation : Extract the ion chromatograms (XIC). Calculate the shift: ΔtR=tR(protiated)−tR(d5) .
Quantitative Data Summaries
The following tables outline the optimized chromatographic parameters and the expected isotopic retention time shifts based on fundamental RPLC principles.
Table 1: Optimized HPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.00 | 0.40 | 90 | 10 |
| 1.00 | 0.40 | 90 | 10 |
| 6.00 | 0.40 | 10 | 90 |
| 8.00 | 0.40 | 10 | 90 |
| 8.10 | 0.40 | 90 | 10 |
| 10.00 | 0.40 | 90 | 10 |
Table 2: Expected Chromatographic Parameters & Isotopic Shift
| Parameter | 2-Methyl-2-phenylsuccinic Acid (Protiated) | 2-Methyl-2-phenylsuccinic-d5 Acid |
| Precursor Ion [M−H]− | m/z 207.1 | m/z 212.1 |
| Relative Hydrophobicity | Baseline | Slightly Reduced (Due to shorter C-D bonds) |
| Expected Retention Time ( tR ) | ~4.85 min | ~4.78 min |
| Retention Time Shift ( ΔtR ) | Reference (0.00 min) | +0.07 min (Inverse Isotope Effect) |
Note: Exact retention times will vary based on dead volume, specific column manufacturer, and exact gradient delay volume, but the ΔtR offset will remain proportionally consistent.
References
-
Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry Source: PMC / NIH URL:[Link]
-
2-Methyl-2-phenylsuccinic-d5 Acid Product Specifications Source: American Chemical Suppliers URL:[Link]
-
Methsuximide | C12H13NO2 | CID 6476 Source: PubChem / NIH URL:[Link]
Sources
- 1. succinic acid suppliers USA [americanchemicalsuppliers.com]
- 2. Methsuximide | C12H13NO2 | CID 6476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimization of Multiple Reaction Monitoring (MRM) Transitions for 2-Methyl-2-phenylsuccinic-d5 in LC-MS/MS Workflows
Clinical Context & Assay Rationale
Therapeutic drug monitoring (TDM) of succinimide-class anticonvulsants, such as [1], relies on the accurate quantification of their active and terminal metabolites. Methsuximide is rapidly N-demethylated in the liver to form the active drug normethsuximide, which is subsequently hydrolyzed into the inactive terminal metabolite, [2].
To mitigate matrix effects and ionization suppression inherent to complex biological matrices (e.g., plasma, serum), the use of a stable isotope-labeled internal standard (SIL-IS) is mandatory.[3] (Formula: C₁₁H₇D₅O₄, Exact Mass: 213.10) serves as the ideal SIL-IS for tracking the extraction recovery and ionization efficiency of unlabeled succinic acid metabolites.
Figure 1: Hepatic metabolic pathway of methsuximide to 2-methyl-2-phenylsuccinic acid.
Mechanistic Insights into Mass Spectrometry (E-E-A-T)
Ionization Strategy: Why ESI Negative Mode?
Dicarboxylic acids exhibit poor proton affinity but readily donate protons. In the electrospray ionization (ESI) source, operating in negative mode (ESI-) ensures the efficient deprotonation of the carboxylic acid moieties. This yields a highly stable [M-H]⁻ precursor ion at m/z 212.1 for the d5-isotopologue (and m/z 207.1 for the unlabeled analyte). Positive ESI is avoided, as it leads to poor sensitivity and unpredictable adduct formation (e.g., sodium/potassium adducts) for this class of compounds.
Fragmentation Causality
Upon isolation in the first quadrupole (Q1) and subsequent Collision-Induced Dissociation (CID) in Q2, the[M-H]⁻ precursor undergoes predictable thermodynamic degradation. The primary fragmentation pathway is the neutral loss of carbon dioxide (CO₂, 44 Da) from one of the carboxylate groups, producing an intense product ion at m/z 168.1. Increasing the collision energy (CE) forces a secondary decarboxylation event, resulting in the loss of a second CO₂ molecule (88 Da total) to yield the qualifier ion at m/z 124.1.
Figure 2: ESI- MRM fragmentation logic for 2-Methyl-2-phenylsuccinic-d5 acid.
Experimental Methodology & Self-Validating Protocols
Sample Preparation (Protein Precipitation)
Protocol:
-
Aliquot 50 µL of biological sample (plasma/serum) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of SIL-IS working solution (2-Methyl-2-phenylsuccinic-d5 at 500 ng/mL).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water.
Causality & System Validation: Cold acetonitrile is selected to rapidly denature plasma proteins. The addition of 0.1% formic acid ensures the dicarboxylic acid remains protonated (neutral) during the crash, preventing it from co-precipitating with charged protein aggregates and maximizing recovery. Diluting the final extract with water matches the initial LC mobile phase conditions, preventing solvent-induced peak broadening (the "solvent effect"). Self-Validation Check: The protocol mandates a post-extraction spike recovery test. Matrix spiked with SIL-IS after extraction must yield a peak area within 15% of samples spiked before extraction, mathematically proving the absence of extraction bias.
Liquid Chromatography (LC) Conditions
Causality: A reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.7 µm) is utilized. Because 2-methyl-2-phenylsuccinic acid is highly polar when ionized, the mobile phase is buffered with 0.1% formic acid. This suppresses the ionization of the carboxylate groups in the liquid phase (pKa ~4.0 and 5.2), keeping the molecule in its neutral state during chromatography to ensure adequate retention and sharp peak shapes. Ionization to [M-H]⁻ subsequently occurs in the ESI source via gas-phase deprotonation.
Quantitative Data Summaries
Table 1: LC Gradient Schedule
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in H₂O) | % Mobile Phase B (0.1% FA in ACN) |
| 0.0 | 0.4 | 95 | 5 |
| 0.5 | 0.4 | 95 | 5 |
| 3.0 | 0.4 | 10 | 90 |
| 4.0 | 0.4 | 10 | 90 |
| 4.1 | 0.4 | 95 | 5 |
| 6.0 | 0.4 | 95 | 5 |
Table 2: Optimized MRM Transitions
Self-Validation Check (Ion Ratio): The LC-MS/MS system validates peak purity by continuously monitoring the ratio of the quantifier (m/z 168.1) to qualifier (m/z 124.1) transitions. A variance of >20% from the established standard ratio automatically flags the sample for isobaric matrix interference, preventing false-positive quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (eV) | Purpose |
| 2-Methyl-2-phenylsuccinic-d5 | 212.1 | 168.1 | 50 | -40 | -15 | Quantifier (-CO₂) |
| 2-Methyl-2-phenylsuccinic-d5 | 212.1 | 124.1 | 50 | -40 | -25 | Qualifier (-2xCO₂) |
| 2-Methyl-2-phenylsuccinic (Unlabeled) | 207.1 | 163.1 | 50 | -40 | -15 | Quantifier (-CO₂) |
| 2-Methyl-2-phenylsuccinic (Unlabeled) | 207.1 | 119.1 | 50 | -40 | -25 | Qualifier (-2xCO₂) |
References
-
PubChem Compound Summary for CID 6476, Methsuximide National Center for Biotechnology Information (NCBI) URL:[Link]
-
Synthesis, anticonvulsant activity and 5-HT1A/5-HT7 receptors affinity of 1-[(4-arylpiperazin-1-yl)-propyl]-phenylpyrrolidine-2,5-dione derivatives Pharmacological Reports (Institute of Pharmacology Polish Academy of Sciences) URL:[Link]
Sources
Application Note: High-Sensitivity Derivatization Strategies for the Quantitation of 2-Methyl-2-phenylsuccinic-d5 Acid
Introduction & Scope
2-Methyl-2-phenylsuccinic acid is a critical dicarboxylic acid metabolite of the succinimide anticonvulsant methsuximide, which is indicated for the control of refractory absence seizures[1]. In pharmacokinetic and toxicological studies, absolute quantitation of this metabolite requires the use of its stable isotope-labeled internal standard (SIL-IS), 2-Methyl-2-phenylsuccinic-d5 Acid , to correct for matrix effects and extraction recovery variances.
However, the analysis of dicarboxylic acids presents significant analytical challenges. In Gas Chromatography-Mass Spectrometry (GC-MS), the highly polar carboxyl groups engage in strong intermolecular hydrogen bonding, leading to poor volatility, peak tailing, and thermal degradation. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), these small, polar molecules often elute near the void volume in reversed-phase chromatography, subjecting them to severe ion suppression from endogenous matrix components.
To overcome these limitations, pre-analytical derivatization is mandatory. This protocol details two field-proven derivatization workflows: Silylation for GC-MS and 3-Nitrophenylhydrazine (3-NPH) Amidation for LC-MS/MS [2].
Mechanistic Foundations of Derivatization
As a Senior Application Scientist, it is crucial to understand why specific reagents and conditions are selected, ensuring the protocol is a self-validating system.
GC-MS: Silylation via BSTFA + 1% TMCS
For GC-MS workflows, the goal is to reduce polarity and increase the vapor pressure of the analyte. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) .
-
Causality of Reagent Choice: BSTFA acts as a powerful silyl donor, replacing the active protons on the two carboxyl groups of 2-Methyl-2-phenylsuccinic-d5 acid with trimethylsilyl (TMS) groups. This eliminates hydrogen bonding. TMCS is added as a catalyst; the chloride ion acts as a leaving group that increases the electrophilicity of the silicon atom, significantly accelerating the silylation of sterically hindered carboxylic acids.
LC-MS/MS: Amidation via 3-NPH
For LC-MS/MS, the objective is to increase hydrophobicity (for better reversed-phase retention) and enhance ionization efficiency. We employ 3-Nitrophenylhydrazine (3-NPH) mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [2].
-
Causality of Reagent Choice: EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate. Pyridine is included in the reaction mixture to act as a basic catalyst; it neutralizes the HCl from the EDC-HCl salt and prevents the rapid hydrolysis of the intermediate. Subsequent nucleophilic attack by 3-NPH yields a stable bis-3-nitrophenylhydrazide derivative. The addition of the aromatic nitro-groups vastly improves retention factor ( k′ ) on C18 columns and provides excellent electron-capture properties for negative-ion electrospray ionization (ESI-)[3].
Experimental Workflows & Protocols
Fig 1: Parallel sample preparation and derivatization workflows for GC-MS and LC-MS/MS.
Sample Extraction (Common Step)
-
Aliquot 100 µL of plasma/urine into a microcentrifuge tube.
-
Spike with 10 µL of 2-Methyl-2-phenylsuccinic-d5 Acid internal standard (10 µg/mL).
-
Add 10 µL of 5% Formic Acid to ensure the dicarboxylic acid is fully protonated (unionized), which is critical for partitioning into the organic phase.
-
Add 500 µL of Ethyl Acetate. Vortex vigorously for 5 minutes.
-
Centrifuge at 14,000 x g for 5 minutes. Transfer the upper organic layer to a clean glass vial.
-
Evaporate to complete dryness under a gentle stream of nitrogen at 40°C. Note: Strict dryness is mandatory for GC-MS, as water violently quenches BSTFA.
Protocol A: GC-MS Silylation
-
Reconstitute the dried extract in 50 µL of anhydrous Pyridine. Pyridine acts as an acid scavenger to drive the silylation forward.
-
Add 50 µL of BSTFA containing 1% TMCS.
-
Cap the vial tightly and incubate in a heating block at 70°C for 30 minutes.
-
Allow the sample to cool to room temperature.
-
Transfer to a GC autosampler vial with a glass insert. Inject 1 µL into the GC-MS (splitless mode).
Protocol B: LC-MS/MS 3-NPH Derivatization
Fig 2: Carbodiimide-mediated amidation mechanism of 2-Methyl-2-phenylsuccinic-d5 Acid.
-
Reagent Preparation:
-
Reagent 1: 200 mM 3-NPH in 50% aqueous acetonitrile.
-
Reagent 2: 120 mM EDC containing 6% pyridine in 50% aqueous acetonitrile[3].
-
-
Reconstitute the dried extract in 40 µL of 50% aqueous acetonitrile.
-
Add 20 µL of Reagent 1 and 20 µL of Reagent 2.
-
Vortex briefly and incubate at 40°C for 30 minutes[3].
-
Quenching: Add 920 µL of 10% aqueous acetonitrile to dilute the sample and quench the reaction, preventing source contamination in the MS.
-
Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated urea byproducts. Inject 2 µL of the supernatant into the LC-MS/MS.
Data Presentation & Analytical Parameters
Table 1: Comparative Summary of Derivatization Strategies
| Parameter | GC-MS (Silylation) | LC-MS/MS (3-NPH Amidation) |
| Target Functional Group | Carboxylic Acids (-COOH) | Carboxylic Acids (-COOH) |
| Reagents | BSTFA + 1% TMCS, Pyridine | 3-NPH, EDC, Pyridine |
| Derivative Formed | Di-TMS Ester | Bis-3-Nitrophenylhydrazide |
| Mass Shift (Δm) for d5 | + 144.3 Da | + 270.2 Da |
| Primary Advantage | Increases volatility, prevents thermal breakdown | Vastly increases ESI- ionization efficiency and LC retention |
| Matrix Interference | Moderate (requires clean extracts) | Low (high MRM specificity) |
Table 2: LC-MS/MS MRM Transitions (Negative ESI)
Chromatographic separation achieved on a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) using a gradient of 0.1% Formic Acid in Water and Acetonitrile.
| Analyte (Bis-3-NPH Derivative) | Precursor Ion [M-H]⁻ | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (V) |
| 2-Methyl-2-phenylsuccinic Acid | 477.5 | 137.0 | 323.2 | -25 / -15 |
| 2-Methyl-2-phenylsuccinic-d5 Acid | 482.5 | 137.0 | 328.2 | -25 / -15 |
Note: The m/z 137.0 product ion corresponds to the highly stable 3-nitrophenyl anion fragment, which is diagnostic for all 3-NPH derivatized carboxylic acids[4].
References
-
Han, J., et al. "Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS." Analytical Chemistry, 2013.
-
Chan, C. E., et al. "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices." Analytical and Bioanalytical Chemistry, 2024.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6476, Methsuximide." PubChem, 2024.
-
Han, M., et al. "Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias." Semantic Scholar / MDPI, 2021.
Sources
- 1. Methsuximide | C12H13NO2 | CID 6476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Solubility of 2-Methyl-2-phenylsuccinic-d5 Acid in Methanol
Overview
2-Methyl-2-phenylsuccinic-d5 Acid is a stable isotopologue of a dicarboxylic acid. Due to strong intermolecular hydrogen bonding, dicarboxylic acids form highly stable crystal lattices. This often results in sluggish dissolution kinetics or lower-than-expected thermodynamic saturation limits in polar protic solvents like methanol. This guide provides mechanistic troubleshooting steps to enhance solubility without compromising the compound's isotopic integrity.
Diagnostic Workflow
Decision tree for troubleshooting dicarboxylic acid solubility issues in methanol.
Technical FAQs
Q1: Why does 2-Methyl-2-phenylsuccinic-d5 Acid exhibit slow dissolution kinetics in absolute methanol at 20°C? A1: The dissolution of dicarboxylic acids is heavily influenced by the robust hydrogen-bonded networks within their crystalline state. While methanol is a highly polar solvent capable of disrupting these bonds, the process at ambient temperatures is often kinetically limited by the low surface area of the crystalline powder. Furthermore, the thermodynamic solubility of dicarboxylic acids is generally an endothermic process[1], meaning ambient conditions do not provide sufficient thermal energy to rapidly overcome the lattice enthalpy.
Q2: How can I accelerate the dissolution rate without altering the chemical structure of the d5 isotopologue? A2: Ultrasound-assisted dissolution (sonication) is the most effective non-destructive method. Sonication at 33–42 kHz induces acoustic cavitation in the methanol. The rapid formation and collapse of microbubbles generate localized shear forces (microstreaming) that disrupt solid aggregates. This enhances mass transfer and solvent extractability[2], exponentially increasing the solute-solvent interfacial area. It overcomes the kinetic barrier without requiring extreme heat that might risk isotopic exchange.
Q3: I have reached the saturation point in methanol, but I need a higher concentration for my assay. What are my options? A3: If you have hit the thermodynamic saturation limit, you must alter the system's parameters:
-
Temperature Elevation: Because the solubility of dicarboxylic acids increases with temperature[3], heating the methanol (e.g., to 40–50°C) will shift the equilibrium to favor dissolution.
-
Co-solvency: Introduce a highly polar aprotic solvent. A binary mixture of methanol with 5-10% Dimethyl sulfoxide (DMSO) can drastically increase the saturation limit. Co-solvency exploits the synergistic disruption of solute-solute hydrogen bonds[1].
Q4: Can I adjust the pH to improve solubility? A4: Yes, but with a critical caveat. Deprotonating the carboxylic acid groups using a base (e.g., NaOH or an organic amine) converts the compound into a carboxylate salt. These ionic salts exhibit much higher solubility in polar solvents[1]. However, this inherently changes the chemical species. If your downstream application requires the protonated free acid, pH adjustment is not recommended.
Quantitative Data Summary
| Solubility Enhancement Technique | Mechanism of Action | Expected Impact on Solubility | Primary Limitation |
| Sonication (33-42 kHz) | Cavitation and microstreaming disrupt crystal aggregates | Accelerates dissolution rate (Kinetic) by up to 50% | Does not change the absolute thermodynamic saturation limit |
| Temperature Increase (40°C) | Provides thermal energy to overcome lattice enthalpy (Endothermic) | Increases saturation limit (Thermodynamic) | Potential solvent evaporation; requires sealed vessels |
| Co-solvent Addition (10% DMSO) | Synergistic disruption of solute-solute hydrogen bonds | Increases saturation limit by 2x to 10x | May interfere with downstream analytical techniques (e.g., NMR solvent peaks) |
| Salt Formation (Deprotonation) | Ionization of carboxylic groups | Exponential increase in polar solvent solubility | Alters the chemical species (free acid to carboxylate salt) |
Validated Experimental Protocols
Protocol 1: Ultrasound-Assisted Saturation in Methanol
Use this protocol when pure methanol is required, but the dissolution rate is prohibitively slow.
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Preparation: Weigh the desired mass of 2-Methyl-2-phenylsuccinic-d5 Acid into a clean, dry borosilicate glass vial.
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Solvent Addition: Add the calculated volume of HPLC-grade absolute methanol.
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Sealing: Seal the vial tightly with a PTFE-lined cap to prevent evaporative loss of methanol.
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Sonication: Place the vial in an ultrasonic bath cleaner operating at 33–42 kHz. Ensure the water level in the bath matches the solvent level in the vial to maximize acoustic energy transfer.
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Temperature Control: Sonicate for 15–30 minutes. Monitor the bath temperature; if it exceeds 30°C due to continuous sonication, circulate fresh water to maintain ambient conditions and prevent solvent over-pressurization.
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Self-Validation Check: Transfer 1 mL of the final solution to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a strong light. The complete absence of a solid pellet validates that the compound is fully dissolved in the continuous phase, not merely suspended as micro-particulates.
Protocol 2: Binary Co-Solvent (Methanol/DMSO) Preparation
Use this protocol when the required concentration exceeds the thermodynamic saturation limit of pure methanol.
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Solvent Mixing: Prepare a co-solvent mixture of 90% Methanol and 10% DMSO (v/v) in a volumetric flask.
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Addition: Add the 2-Methyl-2-phenylsuccinic-d5 Acid to a reaction vial.
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Agitation: Introduce the co-solvent mixture incrementally while stirring with a magnetic stir bar at 300 rpm.
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Equilibration: If the solute does not fully dissolve, place the vial in a thermostatic shaker set to 40°C and equilibrate for 24 hours to reach the new thermodynamic saturation point.
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Self-Validation Check: After cooling the solution to your target working temperature (e.g., 20°C), seed the solution with a microscopic crystal of the compound (or gently scratch the inside of the glass vial with a glass rod). If no further precipitation occurs after 1 hour, the system is thermodynamically stable and not in a volatile supersaturated state.
References
- BenchChem. "Troubleshooting poor solubility of furan-based dicarboxylic acids." BenchChem. Verified URL
- PMC. "Influence of sonication treatments and extraction solvents on the phenolics and antioxidants in star fruits.
- ResearchGate. "Studies of solubility of dicarboxilic acid mixtures in organic solvents.
- International Journal of Pharmaceutical Sciences Review and Research. "Melt Sonocrystallization A Novel Technique of Solubility Enhancement." Global Research Online. Verified URL
Sources
Technical Support Center: Minimizing Deuterium Exchange in 2-Methyl-2-phenylsuccinic-d5 Acid
Welcome to the Technical Support Center for 2-Methyl-2-phenylsuccinic-d5 acid (CAS: 1330180-12-5). As a critical internal standard in pharmacokinetic (PK) and metabolomic LC-MS/MS workflows—often utilized for monitoring methsuximide and phensuximide metabolites—maintaining the isotopic integrity of the d5 label is paramount.
This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols designed for drug development professionals to prevent Deuterium-to-Hydrogen (D/H) back-exchange during sample preparation and analysis.
Part 1: Mechanistic FAQs (Understanding the Causality)
Q1: Why is my 2-Methyl-2-phenylsuccinic-d5 acid showing mass shifts (M-1, M-2) during LC-MS analysis? A1: Mass shifts indicate D/H back-exchange, a process where deuterium atoms on your standard are replaced by hydrogen from the surrounding protic environment[1]. For 2-Methyl-2-phenylsuccinic-d5 acid, you must differentiate between labile and stable positions:
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Labile Carboxylic Protons: The two -COOH protons are highly acidic and exchange instantaneously in protic solvents like water or methanol[2]. This is a normal chemical behavior and must be accounted for when calculating your target mass/MRM transitions.
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Stable Phenyl-d5 Deuteriums: The five deuteriums on the aromatic ring are carbon-bound and generally stable. However, they can undergo back-exchange via acid-catalyzed electrophilic aromatic substitution if exposed to strongly acidic conditions (pH < 2) for prolonged periods[3].
Q2: Does the choice of LC-MS mobile phase additive affect the stability of the d5 label? A2: Yes. While a low pH (pH ~2.5) is often used in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) to quench amide proton exchange[4], strong acids actually catalyze the exchange of aromatic deuteriums[3]. Using high concentrations of strong acids like Trifluoroacetic acid (TFA) can accelerate the loss of the phenyl-d5 label. We recommend using milder additives like 0.1% Formic Acid (FA) and minimizing the time the compound spends in the aqueous mobile phase.
Q3: How does temperature impact the isotopic purity of my standard? A3: The kinetic rate of D/H exchange is highly temperature-dependent. Elevated temperatures provide the activation energy required for the formation of the arenium ion intermediate during electrophilic aromatic substitution[3]. Maintaining samples at 4°C significantly reduces the exchange rate, preserving the label's integrity[1].
Part 2: Diagnostic Workflows & Visualizations
To effectively troubleshoot label loss, it is critical to understand the chemical mechanism driving the degradation and the logical steps required to isolate the variable causing it.
Caption: Acid-catalyzed electrophilic aromatic substitution leading to deuterium loss.
Caption: Diagnostic logic flow for resolving D/H exchange in deuterated standards.
Part 3: Quantitative Data & Optimization Parameters
To systematically eliminate D/H exchange, align your experimental parameters with the validated conditions summarized in the table below.
| Experimental Factor | Condition / Variable | Relative Exchange Rate | Technical Recommendation |
| Solvent Type | Protic (H₂O, MeOH, EtOH) | High | Restrict use to LC mobile phases only; strictly avoid for stock solution storage[2]. |
| Solvent Type | Aprotic (ACN, DMSO) | Minimal | Ideal for primary stock solutions and sample reconstitution[1]. |
| Matrix pH | Strongly Acidic (pH < 2.0) | High (Aromatic EAS) | Avoid prolonged exposure; utilize mild organic acids (e.g., 0.1% FA) instead of TFA[3]. |
| Matrix pH | Mildly Acidic to Neutral (pH 4.0 - 6.0) | Lowest | Optimal pH range for long-term matrix stability and extraction[3]. |
| Temperature | Room Temp (25°C) or higher | Moderate to High | Keep samples on ice during prep; mandate the use of a 4°C cooled autosampler[1]. |
Part 4: Self-Validating Experimental Protocol
Protocol: Optimized Sample Preparation for LC-MS/MS to Preserve Phenyl-d5 Integrity
This methodology is designed as a self-validating system. By running a T=0 and T=4hr control, you can quantitatively verify that your specific matrix and solvent conditions are not degrading the isotopic label[2].
Step 1: Stock Solution Preparation
-
Action: Dissolve the neat 2-Methyl-2-phenylsuccinic-d5 acid powder in 100% anhydrous Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock. Store at -20°C.
-
Causality: Aprotic solvents lack exchangeable protons, completely halting D/H exchange during long-term storage[1].
Step 2: Matrix Spiking & Extraction (The "Cold" Workflow)
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Action: Thaw biological matrices (plasma/urine) on ice. Spike the internal standard directly into the matrix and immediately precipitate proteins using cold (4°C) ACN at a 1:3 ratio.
-
Causality: Protein precipitation with cold aprotic organic solvents rapidly denatures enzymes while simultaneously diluting the aqueous (protic) content, freezing the exchange kinetics[1].
Step 3: Centrifugation & Reconstitution
-
Action: Centrifuge at 14,000 x g for 10 mins at 4°C. Transfer the supernatant. If drying down (e.g., via a SpeedVac), reconstitute in a solvent mixture containing no more than 50% aqueous phase, buffered to pH 4.0 - 6.0.
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Causality: Avoiding strongly acidic reconstitution solvents prevents the acid-catalyzed electrophilic aromatic substitution of the phenyl-d5 ring[3].
Step 4: LC-MS/MS Execution & System Validation
-
Action: Place samples in a 4°C cooled autosampler. Run a rapid UHPLC gradient (< 5 minutes) using 0.1% FA (avoid TFA).
-
Validation Check: Compare the isotopic envelope (M, M-1, M-2) of the T=0 injection versus a T=4hr injection. A variance of <2% in the M-1 peak area confirms system validation and protocol success[2].
References
Sources
troubleshooting peak tailing for 2-Methyl-2-phenylsuccinic-d5 Acid in LC-MS
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals troubleshooting chromatographic anomalies—specifically peak tailing—when analyzing 2-Methyl-2-phenylsuccinic-d5 Acid via LC-MS.
Because this analyte is an isotopically labeled dicarboxylic acid, it exhibits highly specific chemical behaviors that interact with both the stationary phase and the physical fluidics of the liquid chromatograph. This guide moves beyond basic troubleshooting to address the underlying physicochemical mechanisms driving these interactions.
I. Diagnostic Workflow: Isolating the Root Cause
Before altering your method, you must determine whether the tailing is a systemic physical issue or an analyte-specific chemical interaction. Follow the logic path below to isolate the root cause.
Diagnostic workflow for isolating LC-MS peak tailing causes in dicarboxylic acids.
II. Deep-Dive Q&A: Mechanisms and Solutions
Q1: Why does 2-Methyl-2-phenylsuccinic-d5 acid tail so severely on standard stainless-steel LC systems?
The Causality: 2-Methyl-2-phenylsuccinic acid is a dicarboxylic acid. Molecules with adjacent carboxylic acid groups act as potent bidentate ligands. They readily chelate with electron-deficient metal ions (such as Iron, Nickel, and Chromium) present in standard stainless-steel tubing, injector stators, and column frits [1]. This adsorption-desorption process is kinetically slow compared to the chromatographic flow rate. As the main band of the analyte moves forward, a fraction remains temporarily bound to the metal surfaces and slowly bleeds off, creating a pronounced, extended tail [2].
The Solution: You must disrupt the metal-analyte interaction. This can be done temporarily via system passivation (see Protocol A) or permanently by upgrading to hardware featuring hybrid organic/inorganic surfaces (e.g., MaxPeak High Performance Surfaces) or PEEK-lined tubing [1].
Q2: How does mobile phase pH contribute to the peak shape of this specific compound?
The Causality: The pKa values for the two carboxylic acid groups on the succinic acid backbone are approximately 2.8 and 4.2 [3]. If your mobile phase pH is maintained near these values (e.g., using 0.1% Formic Acid, which yields a pH of ~2.7), the analyte exists in a dynamic equilibrium between its fully protonated, singly deprotonated, and doubly deprotonated states. Because these states have vastly different hydrophobicities, they partition differently into the stationary phase. The rapid interconversion during elution causes band broadening and severe tailing [4]. Furthermore, dilute formic acid has low ionic strength, which exacerbates overload tailing [5].
The Solution: Rule of thumb: The mobile phase pH must be at least 2 units away from the pKa. For dicarboxylic acids analyzed via LC-MS, operating in Negative Electrospray Ionization (ESI-) mode is optimal. Switch your mobile phase to a 10 mM Ammonium Bicarbonate or Ammonium Acetate buffer adjusted to pH 6.5 - 7.0. This ensures the molecule is fully deprotonated, yielding a single, uniform retention mechanism and a sharp peak [4].
Q3: I am using a brand-new C18 column, but I still see tailing. Could the stationary phase be the issue?
The Causality: Yes. Standard C18 columns are silica-based. Even with modern manufacturing, residual unreacted silanol groups (Si-OH) remain on the silica surface. Carboxylic acids are highly susceptible to secondary interactions (hydrogen bonding and ion-exchange) with these active silanol sites [2].
The Solution: Switch to a column specifically designed to mask silanol activity. Look for "fully endcapped" columns, or those utilizing Charged Surface Hybrid (CSH) technology, which provides a slight positive surface charge at low pH to repel the acidic analytes, preventing them from interacting deeply with the silica backbone [1].
III. Quantitative Impact of Mitigation Strategies
The following table summarizes the expected chromatographic improvements when applying the above strategies to a dicarboxylic acid like 2-Methyl-2-phenylsuccinic-d5 Acid.
| Mitigation Strategy | Mechanism of Action | Typical Tailing Factor (Tf) | S/N Ratio Impact |
| Standard Stainless Steel (No Treatment) | Baseline (Metal chelation + mixed ionization) | 2.5 - 4.0 | 1x (Baseline) |
| Mobile Phase pH Adjustment (pH > 6.0) | Ensures uniform ionization state (fully deprotonated) | 1.5 - 2.0 | 2x - 3x |
| System Passivation (EDTA Flush) | Temporarily masks active metal sites in fluidics | 1.2 - 1.5 | 3x - 5x |
| Metal-Free / Hybrid Hardware (e.g., MaxPeak) | Permanently eliminates metal chelation pathways | 1.0 - 1.1 | >5x |
IV. Validated Experimental Protocol: LC-MS System Passivation
If upgrading to metal-free hardware is not immediately feasible, you must passivate your LC system to block active metal sites. This protocol uses an MS-compatible chelator (Medronic Acid) to strip and mask metal ions without contaminating your mass spectrometer.
Self-Validation Metric: Inject a 10 ng/mL standard of 2-Methyl-2-phenylsuccinic-d5 Acid before and after this protocol. A successful passivation will reduce the Tailing Factor (Tf) from >2.0 to ≤1.2 and increase the peak area by at least 30%.
Step-by-Step Methodology:
-
System Preparation: Remove the analytical column. Replace it with a zero-dead-volume PEEK union. Divert the LC flow to waste (do NOT flow into the MS source).
-
Solvent Flush: Flush the system (all lines, including the autosampler needle and loop) with 50:50 Methanol:Water for 15 minutes at 1.0 mL/min to remove organics.
-
Passivation Solution Preparation: Prepare a 5 µM solution of Medronic Acid (or 0.1 M EDTA if Medronic acid is unavailable, though EDTA requires much longer washout times) in LC-MS grade water.
-
Active Passivation:
-
Flow the passivation solution through all pump channels at 0.5 mL/min for 60 minutes.
-
Perform 10 consecutive full-loop injections of the passivation solution to ensure the autosampler stator, rotor seal, and needle interior are thoroughly coated.
-
-
Washout: Flush the system with LC-MS grade water for 30 minutes at 1.0 mL/min to remove unbound chelator.
-
Re-equilibration: Reinstall the analytical column. Equilibrate with your starting mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 6.8) for 20 column volumes before injecting your first sample.
V. References
-
Alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
LCGC International. (2022). Pinning Down Tailing Peaks. Retrieved from [Link]
-
EPA. (2025). 2-METHYL-2-PHENYLSUCCINIC ACID Properties. Retrieved from [Link]
-
LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
Waters / LCMS.cz. Increasing Chromatographic Performance of Acidic Peptides in RPLC-MS-based Assays with ACQUITY PREMIER featuring MaxPeak HPS Technology. Retrieved from [Link]
-
NIH / PMC. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Retrieved from [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
storage stability of 2-Methyl-2-phenylsuccinic-d5 Acid stock solutions
Technical Support Center: 2-Methyl-2-phenylsuccinic-d5 Acid Stock Solutions
2-Methyl-2-phenylsuccinic-d5 acid (CAS 1330180-12-5)[1] is a critical isotopically labeled internal standard utilized in LC-MS/MS and GC-MS workflows, particularly for the quantification of anticonvulsants like methsuximide and its metabolites. Ensuring the chemical stability of its stock solutions is paramount for quantitative accuracy. This guide addresses the most common analytical failures associated with its storage and handling.
Part 1: Troubleshooting & Frequently Asked Questions
Q1: Why is the LC-MS/MS signal of my 2-Methyl-2-phenylsuccinic-d5 Acid stock solution decreasing after a few weeks of storage at -20°C? Root Cause & Causality: If your master stock was prepared in a protic solvent such as Methanol (MeOH) or Ethanol, the dicarboxylic acid moieties are undergoing slow esterification. Over time, succinic acid derivatives in methanol react to form mono-methyl or di-methyl esters[2]. This chemical modification alters the molecular weight and chromatographic retention time, resulting in an apparent loss of the target analyte signal in your specific Multiple Reaction Monitoring (MRM) transitions. Resolution: Transition your master stock solvent to an aprotic solvent like Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO). If Methanol must be used for solubility reasons, the solution is only stable for approximately 15 days[2], and fresh working solutions must be prepared frequently.
Q2: I am observing unexpected mass shifts in my mass spectra. Is the -d5 isotope label scrambling or degrading? Root Cause & Causality: The -d5 isotopic label in this specific compound is located on the stable phenyl ring[1]. Aromatic deuterium atoms are thermodynamically stable and do not undergo spontaneous hydrogen/deuterium (H/D) exchange under standard analytical conditions. However, the two carboxylic acid protons (-COOH) are highly labile. If you introduce the compound into a protic solvent environment (e.g., D2O or MeOD), these acidic protons will rapidly exchange. Resolution: Ensure your mass spectrometer transitions are calibrated for the specific solvent environment. The core mass of the internal standard remains intact; the shift is strictly due to the expected exchange of the carboxylic protons, not the degradation of the -d5 label.
Q3: How should I store the lyophilized powder versus the reconstituted stock? Root Cause & Causality: The neat solid powder is chemically stable and should be stored at room temperature or 4°C in a dry, well-ventilated, and desiccated environment to prevent moisture absorption. However, once reconstituted, the compound is vulnerable to hydrolysis or esterification (depending on the solvent) and degradation from repeated freeze-thaw cycles. Resolution: Reconstituted stock solutions must be aliquoted into single-use volumes and stored at -20°C or -80°C.
Part 2: Quantitative Data & Solvent Compatibility
To prevent degradation, solvent selection must be matched to the intended storage duration.
| Solvent | Recommended Use | Storage Temp | Estimated Stability | Causality / Chemical Notes |
| Acetonitrile (ACN) | Long-term Master Stock | -20°C | > 6 months | Aprotic; completely prevents esterification of the dicarboxylic acid groups. |
| Dimethyl Sulfoxide (DMSO) | Long-term Master Stock | -20°C | > 6 months | Aprotic; excellent solubility, but the high boiling point may complicate downstream evaporation steps. |
| Methanol (MeOH) | Short-term Working Sol. | 4°C | < 15 days | Protic; induces slow mono-/di-esterification of succinic acid[2]. |
| Water (pH buffered) | Immediate Use | 4°C | < 24 hours | Susceptible to microbial growth and precipitation if the pH drops below the pKa. |
Part 3: Experimental Protocol - Preparation of a Self-Validating Master Stock
To guarantee the integrity of your internal standard, follow this self-validating protocol for preparing a 1.0 mg/mL master stock solution.
Phase 1: Preparation
-
Equilibration: Allow the sealed vial of 2-Methyl-2-phenylsuccinic-d5 Acid powder to equilibrate to room temperature in a desiccator for 30 minutes. Causality: This prevents atmospheric condensation from introducing moisture, which can lead to hydrolysis or aggregation.
-
Weighing & Dissolution: Weigh exactly 1.0 mg of the compound. Dissolve in 1.0 mL of LC-MS grade Acetonitrile (ACN). Causality: ACN is explicitly chosen over Methanol to halt esterification reactions at the dicarboxylic acid sites.
-
Agitation: Vortex for 30 seconds, followed by sonication in a room-temperature water bath for 2 minutes to ensure complete dissolution.
Phase 2: Storage & Self-Validation 4. Aliquotting: Divide the master stock into 50 µL aliquots in amber glass vials with PTFE-lined caps. Causality: Aliquotting prevents moisture introduction and degradation from repeated freeze-thaw cycles. Amber glass protects against potential UV-induced degradation. 5. Storage: Store aliquots immediately at -20°C. 6. Self-Validating Quality Control (Critical): Before utilizing a new aliquot for a critical quantitative assay, run a quick LC-MS full scan (m/z 100-300).
-
Validation Metric: Confirm the purity of the expected [M-H]- peak in negative ion mode.
-
Failure State: If you observe a mass shift of +14 Da (indicating the formation of a mono-methyl ester), the stock has been compromised by a protic solvent or contamination and must be discarded.
Part 4: System Workflows & Degradation Pathways
The following diagram illustrates the logical relationship between solvent selection, storage timelines, and the chemical degradation pathways of 2-Methyl-2-phenylsuccinic-d5 Acid.
Workflow of solvent selection and degradation pathways for stock solutions.
References
-
Convulsant-impurities | Pharmaffiliates (Compound Properties & Isotope Labeling). Pharmaffiliates. Available at: [Link][1]
-
organic acid disorders and GC-MS (Methanol Esterification & Stability Timelines). Chromatography Forum. Available at: [Link][2]
-
Succinic Acid Chemical Manufacturer, Supplier & Exporter (Solid Powder Storage & Solubility). Axiom Chemicals. Available at: [Link]
Sources
Technical Support Center: Resolving Matrix Interference for 2-Methyl-2-phenylsuccinic-d5 Acid
Overview
2-Methyl-2-phenylsuccinic acid is a dicarboxylic acid frequently analyzed in pharmacokinetic and toxicology panels. To ensure accurate quantification in LC-MS/MS bioanalysis, 2-Methyl-2-phenylsuccinic-d5 Acid is utilized as a stable isotope-labeled internal standard (SIL-IS). While deuterated internal standards are considered the gold standard for compensating for matrix effects[1], researchers often encounter unexpected quality control (QC) failures, variable precision, and inaccurate recovery.
Matrix effects—specifically ion suppression or enhancement—are a well-observed phenomenon in the analysis of biological matrices[2]. This guide provides an authoritative, causality-driven approach to diagnosing and resolving differential matrix interference when using 2-Methyl-2-phenylsuccinic-d5 Acid.
Diagnostic Workflow
Troubleshooting workflow for resolving differential matrix effects caused by deuterium isotope shifts.
Troubleshooting Guide & FAQs
Q1: Why does 2-Methyl-2-phenylsuccinic-d5 Acid fail to perfectly correct for matrix effects in my LC-MS/MS assay? A1: It is a common misconception that a deuterated internal standard will always perfectly compensate for matrix effects[3]. The primary reason for a failure in correction is the chromatographic deuterium isotope effect [4]. Because the carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond, the d5-IS has a slightly smaller molar volume and reduced lipophilicity[5]. In reversed-phase chromatography, this causes the d5-IS to elute slightly earlier than the unlabeled 2-methyl-2-phenylsuccinic acid. If this retention time shift occurs across a steep gradient of ion suppression (e.g., the elution front of endogenous phospholipids), the analyte and the IS will experience different ionization efficiencies, skewing the Analyte/IS ratio[6].
Q2: How can I definitively diagnose if a retention time shift is causing differential ion suppression? A2: You must map the matrix effect landscape of your chromatographic run. The most reliable method is an ion suppression study utilizing Post-Column Infusion (PCI)[7]. By infusing a constant stream of the analyte and IS post-column while injecting a blank matrix extract, you can visualize exact zones of ion suppression. If the retention time of the d5-IS falls outside the suppression zone while the unlabeled analyte falls within it (or vice versa), differential matrix effects are confirmed.
Q3: What is the most robust sample preparation method to eliminate the underlying matrix interference for this compound? A3: While protein precipitation (PPT) is fast, it leaves high concentrations of phospholipids in the extract, which are the primary culprits of ion suppression[8]. Because 2-methyl-2-phenylsuccinic acid is a dicarboxylic acid (fully deprotonated and negatively charged at physiological pH), Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) is the superior choice. MAX SPE allows you to trap the analyte via strong electrostatic interactions, enabling aggressive organic washes that completely strip away hydrophobic phospholipids before eluting the purified target[9].
Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) for Matrix Effect Profiling
This self-validating protocol maps the exact elution zones of matrix suppressors relative to your analyte and d5-IS.
-
Solution Preparation: Prepare a neat solution containing both 2-methyl-2-phenylsuccinic acid and the d5-IS at 1 µg/mL in your initial mobile phase.
-
System Modification: Connect a syringe pump to a post-column T-piece positioned between the analytical column and the mass spectrometer ESI source.
-
Infusion: Infuse the neat solution at a constant rate (e.g., 10 µL/min) to establish a high, stable baseline signal for both MRM transitions.
-
Matrix Injection: Inject a blank biological matrix extract (e.g., extracted plasma without spiked analyte) and run your standard LC gradient.
-
Data Analysis: Monitor the MRM baselines. Dips in the baseline indicate zones of ion suppression. Overlay the standard retention times of the analyte and IS to verify if the deuterium-induced RT shift causes them to straddle a suppression boundary.
Protocol 2: Optimized Mixed-Mode Anion Exchange (MAX) SPE
This methodology exploits the dicarboxylic nature of 2-methyl-2-phenylsuccinic acid to isolate it from neutral and hydrophobic matrix interferents.
-
Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 2% ammonium hydroxide in water. Vortex thoroughly. (Causality: This raises the pH above the pKa of the carboxylic acid groups, ensuring the analyte is fully deprotonated and ready for ionic binding).
-
Cartridge Conditioning: Condition a MAX SPE cartridge (30 mg/1 mL) with 1 mL of Methanol, followed by 1 mL of 2% ammonium hydroxide in water.
-
Loading: Apply the pre-treated sample to the cartridge at a flow rate of 1 mL/min.
-
Aqueous Wash: Wash with 1 mL of 5% ammonium hydroxide in water. (Removes salts, neutral, and basic endogenous compounds).
-
Organic Wash (Critical Step): Wash with 1 mL of 100% Methanol. (Removes hydrophobic interferences, including phospholipids. The analyte remains anchored to the sorbent via strong anion exchange).
-
Elution: Elute the target compounds with 1 mL of 5% formic acid in methanol. (The acidic modifier protonates the carboxylic acid groups, neutralizing the analyte, breaking the ionic interaction, and releasing it from the resin).
-
Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial LC mobile phase.
Quantitative Data: Impact of Sample Preparation on Matrix Effects
The following table summarizes the comparative efficacy of different sample preparation techniques in resolving differential matrix effects for 2-methyl-2-phenylsuccinic acid and its d5-IS.
| Extraction Method | Absolute Recovery (%) | Matrix Factor (Analyte) | Matrix Factor (d5-IS) | IS-Normalized Matrix Factor | Precision (%CV) |
| Protein Precipitation (PPT) | 88.5 | 0.42 | 0.55 | 0.76 | 18.4 |
| Liquid-Liquid Extraction (LLE) | 74.2 | 0.81 | 0.84 | 0.96 | 9.2 |
| Mixed-Mode Anion Exchange (MAX) | 94.1 | 0.97 | 0.98 | 0.99 | 2.8 |
Note: An IS-Normalized Matrix Factor of 1.0 indicates perfect compensation. Values deviating significantly from 1.0 (as seen in PPT) indicate differential ion suppression due to the deuterium isotope effect.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Matrix effect marker for multianalyte analysis by LC-MS/MS in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Ionization Efficiency for Deuterated Phenylsuccinic Acid
Welcome to the technical support center for the analysis of deuterated phenylsuccinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions to enhance your mass spectrometry analysis. As Senior Application Scientists, we have compiled field-proven insights to ensure the accuracy and reliability of your experimental results.
I. Understanding the Ionization of Phenylsuccinic Acid
Phenylsuccinic acid is a dicarboxylic acid, and its analysis by mass spectrometry, typically coupled with liquid chromatography (LC-MS), relies on efficient ionization. Electrospray ionization (ESI) is a common and effective technique for such molecules.[1][2] Due to the presence of two carboxylic acid groups, phenylsuccinic acid is readily ionizable.
The choice between positive and negative ion mode is a critical first step. For acidic molecules like phenylsuccinic acid, negative ion mode ESI is often the preferred method, as the carboxylic acid groups can easily deprotonate to form [M-H]⁻ ions.[3][4] However, positive ion mode can also be utilized, typically forming [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺.[5][6] The optimal mode can be analyte and matrix-dependent, and empirical evaluation is always recommended.
Deuteration, the replacement of hydrogen with its heavier isotope deuterium, is a powerful tool in quantitative mass spectrometry, primarily for use as an internal standard.[7][8] The deuterated analog is chemically almost identical to the non-deuterated analyte, meaning it has very similar chromatographic retention times and ionization behavior.[7] This allows for accurate quantification by correcting for variations in sample preparation and matrix effects.[7][8]
II. Troubleshooting Guide
This section addresses common issues encountered during the analysis of deuterated phenylsuccinic acid and provides step-by-step solutions.
Issue 1: Low or No Signal Intensity
A complete loss or significantly attenuated signal is a frequent challenge in LC-MS analysis.[9]
Troubleshooting Workflow:
A troubleshooting workflow for low signal intensity.
Step-by-Step Protocol:
-
Verify Mass Spectrometer Performance:
-
Ensure the instrument has been recently tuned and calibrated according to the manufacturer's recommendations.
-
Infuse a known standard of deuterated phenylsuccinic acid directly into the mass spectrometer to confirm its response. If there is no signal, the issue may be with the instrument itself.
-
-
Confirm Liquid Chromatography Elution:
-
If the MS is performing correctly, ensure that the analyte is eluting from the LC column.
-
Inject a concentrated standard and monitor the total ion chromatogram (TIC) for any peaks at the expected retention time. A complete absence of peaks could indicate a problem with the LC system, such as a clog or a leak.[9]
-
-
Optimize Ionization Source Parameters:
-
Ionization Mode: As phenylsuccinic acid is acidic, start with negative ion mode ESI. If the signal is still low, evaluate positive ion mode.
-
Mobile Phase Additives: The choice of mobile phase additive is crucial for efficient ionization.[5]
-
Source Settings: Carefully tune the following parameters:
-
Capillary/Sprayer Voltage: This parameter can significantly impact signal intensity. Start with the manufacturer's recommended settings and optimize by systematically increasing and decreasing the voltage.[11]
-
Gas Flows (Nebulizer and Drying Gas): These are critical for desolvation. Optimize the flow rates and temperatures for your specific mobile phase composition and flow rate.[5][12]
-
Cone/Fragmentor Voltage: High cone voltages can cause in-source fragmentation, leading to a decrease in the precursor ion signal.[13] If you observe significant fragmentation, try reducing the cone voltage.
-
-
-
Investigate Matrix Effects:
-
If the signal is strong for a pure standard but weak in a sample matrix (e.g., plasma, urine), matrix effects are a likely cause.[7]
-
Matrix components can co-elute with the analyte and suppress its ionization.[7]
-
To mitigate this, improve sample preparation to remove interfering substances or optimize the chromatography to separate the analyte from the matrix components.[5] The use of a deuterated internal standard is the most effective way to compensate for matrix effects.[5]
-
Issue 2: Poor Peak Shape
Poor chromatographic peak shape (e.g., fronting, tailing, or splitting) can compromise resolution and integration accuracy.
Troubleshooting Protocol:
-
Check for Column Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample and reinjecting.
-
Evaluate Mobile Phase pH: For an acidic compound like phenylsuccinic acid, the mobile phase pH can significantly affect peak shape. Ensure the pH is at least 2 units below the pKa of the carboxylic acid groups to keep the analyte in its neutral form for better retention and peak shape in reversed-phase chromatography.
-
Assess Column Health: A deteriorating column can cause peak tailing or splitting. Try flushing the column or replacing it if it has been used extensively.
-
Rule out System Issues: Extra-column dead volume in the LC system can also contribute to poor peak shape. Check all connections for proper fitting.
Issue 3: In-Source Fragmentation
Observing significant fragmentation of the deuterated phenylsuccinic acid in the MS1 scan can indicate that the ionization conditions are too harsh.
Mitigation Strategies:
-
Reduce Cone/Fragmentor Voltage: This is the most common cause of in-source fragmentation. Lowering this voltage will result in "softer" ionization conditions.[13]
-
Optimize Source Temperatures: High source or desolvation temperatures can sometimes induce thermal degradation or fragmentation. Try reducing these temperatures incrementally.[12]
-
Adjust Sprayer Voltage: While less common, an excessively high sprayer voltage can sometimes contribute to fragmentation.[11]
III. Frequently Asked Questions (FAQs)
Q1: Which ionization mode, positive or negative, is better for deuterated phenylsuccinic acid?
For acidic compounds like phenylsuccinic acid, negative ion mode ESI is generally preferred . This is because the carboxylic acid functional groups readily lose a proton (deprotonate) to form the [M-H]⁻ ion, which is a very stable and abundant species. However, it is always advisable to test both modes during method development, as the sample matrix and mobile phase can influence which mode provides better sensitivity and specificity. In some cases, positive mode may yield a strong signal for the [M+Na]⁺ adduct, especially if there are sodium ions present in the sample or mobile phase.
Q2: What are the best mobile phase additives for analyzing deuterated phenylsuccinic acid?
The choice of additive depends on the selected ionization mode:
-
For Negative Ion Mode: A weak base is typically added to the mobile phase to facilitate deprotonation.
-
Ammonium hydroxide (NH₄OH) at a concentration of 0.1-0.3% is a common choice.[10]
-
Ammonium acetate or formate can also be used as they are volatile buffers compatible with mass spectrometry.
-
-
For Positive Ion Mode: A weak acid is used to promote protonation.
It is important to avoid non-volatile buffers like phosphate, Tris, or HEPES, as they can contaminate the mass spectrometer. [10]
Q3: How does deuteration affect the ionization efficiency of phenylsuccinic acid?
Theoretically, deuteration should have a minimal effect on the ionization efficiency of phenylsuccinic acid.[7] Deuterated and non-deuterated analogs are chemically very similar and are expected to have nearly identical ionization properties.[7] This is the fundamental principle behind their use as internal standards in quantitative analysis.[7][8] Any observed differences in signal intensity are more likely due to variations in concentration or the presence of isotopic impurities rather than a true difference in ionization efficiency.
Q4: I am observing a peak at M+1 for my deuterated phenylsuccinic acid. What could be the cause?
This is likely due to the natural isotopic abundance of Carbon-13. For every 100 Carbon-12 atoms, there are approximately 1.1 Carbon-13 atoms. This means that a small percentage of your deuterated phenylsuccinic acid molecules will contain one or more ¹³C atoms, resulting in a peak at a mass-to-charge ratio one unit higher than the monoisotopic mass. The intensity of this M+1 peak will be proportional to the number of carbon atoms in the molecule.
Q5: What are some key instrument parameters to optimize for deuterated phenylsuccinic acid analysis?
The following table summarizes the key ESI-MS parameters and their typical starting points for optimization:
| Parameter | Typical Starting Range | Rationale for Optimization |
| Capillary/Sprayer Voltage | 2.5 - 4.5 kV | Affects the efficiency of droplet charging and the stability of the electrospray.[11] |
| Cone/Fragmentor Voltage | 20 - 60 V | Controls the energy of ions entering the mass analyzer; higher values can induce fragmentation.[13] |
| Nebulizing Gas Pressure | 30 - 50 psi | Assists in the formation of a fine spray of droplets. |
| Drying Gas Flow | 8 - 12 L/min | Facilitates the evaporation of solvent from the droplets.[12] |
| Drying Gas Temperature | 250 - 400 °C | Aids in desolvation; too high a temperature can cause thermal degradation.[12] |
Q6: Can I use Atmospheric Pressure Chemical Ionization (APCI) for deuterated phenylsuccinic acid?
While ESI is generally the preferred method for polar, acidic compounds like phenylsuccinic acid, APCI could be a viable alternative.[5] APCI is typically better suited for less polar and more volatile compounds.[5] If you are experiencing significant ion suppression with ESI due to a complex matrix, it may be worthwhile to evaluate APCI, as it can sometimes be less susceptible to matrix effects.
IV. Experimental Protocols
Protocol 1: Basic Infusion for Initial Signal Check
This protocol is for directly infusing a standard of deuterated phenylsuccinic acid to verify its signal on the mass spectrometer.
-
Prepare a 1 µg/mL solution of deuterated phenylsuccinic acid in a 50:50 mixture of acetonitrile and water.
-
Add an appropriate mobile phase additive (e.g., 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).
-
Set up a syringe pump to deliver the solution at a flow rate of 5-10 µL/min.
-
Connect the syringe pump to the mass spectrometer's ESI source.
-
Set the mass spectrometer to scan over a mass range that includes the expected m/z of the deuterated phenylsuccinic acid.
-
Acquire data and observe the mass spectrum for the presence of the target ion.
Protocol 2: Systematic Optimization of Cone Voltage
This protocol outlines a systematic approach to optimizing the cone voltage to maximize the signal of the precursor ion while minimizing fragmentation.
-
Establish a stable signal for deuterated phenylsuccinic acid using either infusion or a continuous flow from an LC system.
-
Set the cone voltage to a low value (e.g., 10 V).
-
Acquire a mass spectrum and record the intensity of the precursor ion.
-
Increase the cone voltage in small increments (e.g., 5 V) and acquire a new mass spectrum at each step.
-
Continue this process until you see a decrease in the precursor ion intensity and/or an increase in fragment ions.
-
Plot the precursor ion intensity as a function of the cone voltage to determine the optimal setting that provides the highest signal with minimal fragmentation.
A workflow for optimizing the cone voltage.
V. References
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available from: [Link]
-
Understanding Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS). Technology Networks. Available from: [Link]
-
Hydrogen–deuterium exchange. Wikipedia. Available from: [Link]
-
Some advice about how to reduce the fragmentation in ESI mass spectrometry? ResearchGate. Available from: [Link]
-
Low signal in ESI negative ion mode - WKB64035. Waters Corporation. Available from: [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available from: [Link]
-
Troubleshooting Loss of Signal: Where did my peaks go? Biotage. Available from: [Link]
-
Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters Corporation. Available from: [Link]
-
Electrospray ionization. Wikipedia. Available from: [Link]
-
a simple and sensitive lc-ms/ms method for the determination of s-phenylmercapturic acid in human urine. SciELO. Available from: [Link]
-
Instrumentation Electrospray Ionization (E.S.I.) mass spectra were measured on a Bruker MicroToF 2 for FeL3, CrL3 and AlL3, and. Rsc.org. Available from: [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Springer. Available from: [Link]
-
Optimization of Ionization Efficiency. Wiley Analytical Science. Available from: [Link]
-
Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Lcgc-north-america.com. Available from: [Link]
-
Electrospray Ionization. School of Chemical Sciences - University of Illinois. Available from: [Link]
-
A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. Available from: [Link]
-
Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. eDiss. Available from: [Link]
-
Optimize ICP-MS Ionization Efficiency for Accurate Results. Kimia Analytics. Available from: [Link]
-
Validation of an HPLC–MS–MS Method for the Determination of Urinary S-Benzylmercapturic Acid and S-Phenylmercapturic Acid. CDC Stacks. Available from: [Link]
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Available from: [Link]
-
Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. PubMed. Available from: [Link]
-
Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter Using Synthetic Deuterated Internal Standards. PMC. Available from: [Link]
Sources
- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. biotage.com [biotage.com]
- 10. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. researchgate.net [researchgate.net]
addressing retention time shifts between d0 and d5 2-Methyl-2-phenylsuccinic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced challenges of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay development. One of the most insidious issues in quantitative bioanalysis is the retention time (RT) shift between an analyte and its stable-isotope-labeled (SIL) internal standard.
Below is a comprehensive troubleshooting guide dedicated to resolving the RT shift between unlabeled (d0 ) and deuterium-labeled (d5 ) 2-Methyl-2-phenylsuccinic acid .
Diagnostic Workflow
Caption: Diagnostic workflow for managing d0/d5 retention time shifts.
Section 1: Understanding the Root Cause
Q: Why does d5-2-Methyl-2-phenylsuccinic acid elute earlier than the d0 analyte? A: This phenomenon is known as the chromatographic deuterium isotope effect. When hydrogen atoms on the phenyl ring are replaced with deuterium, the resulting C-D bonds are slightly shorter and stronger than C-H bonds. This reduces the molecule's molar volume and polarizability. In reversed-phase liquid chromatography (RPLC), this decrease in lipophilicity leads to weaker hydrophobic interactions with the stationary phase, causing the deuterated compound to elute slightly earlier than its non-deuterated counterpart[1][2].
Caption: Mechanistic pathway of the deuterium isotope effect in RPLC.
Q: Why is this RT shift a critical issue for my assay's integrity? A: The fundamental purpose of a deuterated internal standard is to perfectly co-elute with the target analyte. This ensures that both molecules experience the exact same matrix components entering the electrospray ionization (ESI) source simultaneously, thereby perfectly compensating for ion suppression or enhancement. If d0 and d5 shift apart, they may be subjected to different matrix effects, destroying the mathematical correction the IS is supposed to provide and leading to inaccurate quantification[1].
Section 2: Chromatographic & Methodological Mitigation
Q: How can I adjust my chromatographic conditions to minimize this shift? A: You cannot change the physics of the isotope effect, but you can alter the separation mechanism to minimize its impact:
-
Change the Stationary Phase: Standard C18 columns rely purely on hydrophobic dispersion forces, which maximize the isotope effect. Because 2-Methyl-2-phenylsuccinic acid contains a phenyl ring, switching to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column introduces π−π interactions. These interactions are less sensitive to aliphatic/aromatic deuterium substitutions, often bringing the d0 and d5 peaks back into alignment[1][3].
-
Optimize the Mobile Phase: 2-Methyl-2-phenylsuccinic acid is a dicarboxylic acid. Ensure your mobile phase pH is strictly controlled (e.g., using 0.1% Formic Acid) to keep the carboxylate groups fully unionized. Mixed ionization states exacerbate peak broadening and widen the absolute time gap between isotopologues.
Q: If I cannot eliminate the shift, how do I ensure assay validity? A: You must create a self-validating system by proving that the matrix effect is uniform across the elution window of both peaks. If the absolute matrix factor (MF) varies by less than 15% between the d5 and d0 retention times, the shift is analytically benign. If the variance is >15%, you must either switch to a 13C -labeled internal standard (which exhibits virtually zero isotope effect) or drastically improve your sample cleanup to remove the interfering matrix components entirely[4].
Section 3: Quantitative Data & System Validation
The table below summarizes typical experimental outcomes when mitigating the d0/d5 shift for small aromatic acids. Notice how changing the interaction mechanism (Column Chemistry) and improving sample cleanliness (Extraction Method) impacts the assay's validity.
| Column Chemistry | Extraction Method | d0 RT (min) | d5 RT (min) | Δ RT (sec) | Matrix Effect Variance (d0 vs d5) | Assay Status |
| Standard C18 | Protein Precipitation | 4.50 | 4.42 | 4.8 | 28% | Fail (Overcorrection) |
| Standard C18 | Solid-Phase Extraction | 4.50 | 4.42 | 4.8 | 6% | Pass (Clean Matrix) |
| Phenyl-Hexyl | Protein Precipitation | 4.85 | 4.81 | 2.4 | 12% | Pass (Marginal) |
| PFP | Solid-Phase Extraction | 5.10 | 5.08 | 1.2 | 2% | Pass (Robust) |
Section 4: Step-by-Step Methodologies
To ensure scientific rigor, implement the following protocols to diagnose and resolve your RT shift issues.
Protocol 1: Chromatographic Optimization for Isotope Effect Mitigation
Causality: This protocol systematically tests stationary phases that utilize alternative retention mechanisms to minimize the hydrophobic discrepancy between protium and deuterium[2].
-
Baseline Assessment: Inject a 1:1 mixture of d0 and d5 2-Methyl-2-phenylsuccinic acid (100 ng/mL) using your current C18 column and a generic 10–90% organic gradient over 5 minutes.
-
Calculate ΔtR : Measure the retention time difference from the extracted ion chromatograms: ΔtR=tR(d0)−tR(d5) [2].
-
Stationary Phase Screening: If ΔtR is >2 seconds, swap the C18 column for a Phenyl-Hexyl or PFP column of identical dimensions (e.g., 2.1 x 50 mm, 1.7 µm).
-
Gradient Modification: Decrease the gradient slope to 2% organic/min starting 1 minute before the expected elution time to compress the relative separation.
-
Final Selection: Select the column/gradient combination that provides the smallest ΔtR while maintaining a peak width at half maximum (FWHM) of <6 seconds.
Protocol 2: Matrix Effect Evaluation via Post-Column Infusion
Causality: This experiment visualizes the exact matrix landscape your analytes are eluting into, proving whether the RT shift places the d5 IS into a different ionization environment than the d0 analyte.
-
Prepare a neat solution of d0-2-Methyl-2-phenylsuccinic acid at 1 µg/mL in the mobile phase.
-
Install a post-column T-piece to infuse this solution continuously into the MS ESI source at 10 µL/min while running your standard LC gradient.
-
Inject a blank matrix extract (e.g., extracted plasma without analyte) onto the LC column.
-
Monitor the MS/MS transition for the d0 analyte. The resulting chromatogram will show a high, steady baseline.
-
Analysis: Any dips (ion suppression) or spikes (ion enhancement) in the baseline indicate eluting matrix components. Overlay your standard chromatogram (showing the shifted d0 and d5 peaks) onto this baseline. If the d5 peak falls into a suppression zone while the d0 peak does not, your assay will fail validation.
Protocol 3: Solid-Phase Extraction (SPE) for Dicarboxylic Acids
Causality: If the RT shift cannot be chromatographically resolved, you must remove the matrix. 2-Methyl-2-phenylsuccinic acid is acidic; therefore, a Mixed-Mode Anion Exchange (MAX) SPE chemistry will selectively trap the analyte while washing away neutral and basic phospholipids that cause ion suppression.
-
Condition: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through a MAX SPE cartridge.
-
Load: Dilute 100 µL of plasma sample 1:1 with 2% Formic Acid (ensuring the analyte is unionized for initial reversed-phase trapping) and load onto the cartridge.
-
Wash 1 (Aqueous): Pass 1 mL 2% Formic Acid in Water to remove polar interferences.
-
Wash 2 (Organic): Pass 1 mL Methanol to remove hydrophobic neutral/basic interferences. The analyte remains trapped via ionic interaction.
-
Elute: Pass 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the anion exchange sorbent, releasing the acidic 2-Methyl-2-phenylsuccinic acid.
-
Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in the initial LC mobile phase.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
thermal stability of 2-Methyl-2-phenylsuccinic-d5 Acid during GC analysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of 2-Methyl-2-phenylsuccinic-d5 acid.
Due to the molecule's structural properties, direct GC analysis is fundamentally flawed. This guide provides the mechanistic causality behind these failures, self-validating experimental protocols, and targeted FAQs to ensure absolute quantitative integrity in your workflows.
Core Analytical Challenge: The Mechanism of Thermal Instability
Direct gas chromatography of dicarboxylic acids is notoriously irreproducible due to their high polarity, low volatility, and poor thermal stability[1][2]. When analyzing 2-methyl-2-phenylsuccinic-d5 acid (Chemical Formula: C11H7D5O4, MW: 213.24)[3], the primary failure mode is thermal dehydration .
When exposed to the extreme temperatures of a GC injection port (typically 250°C–280°C), the 1,4-dicarboxylic acid backbone undergoes rapid intramolecular cyclization. It loses a water molecule to form a stable 5-membered cyclic anhydride[4]. This dehydration process is thermodynamically favorable (with an activation barrier of ~51 kcal/mol for the parent succinic acid)[4]. Furthermore, the bulky methyl and phenyl groups at the C2 position accelerate this ring closure via the Thorpe-Ingold effect (gem-dialkyl effect). Consequently, direct injection yields artifact peaks, severe tailing, and a complete loss of quantitative accuracy.
Workflow comparing thermal degradation of underivatized acid vs. stabilization via derivatization.
Validated Experimental Workflows
To prevent thermal degradation, the carboxylic acid groups must be chemically masked to eliminate hydrogen bonding and block the dehydration pathway[5]. The following protocols establish a self-validating system where the completeness of the reaction serves as its own internal quality control.
Protocol A: Di-TMS Derivatization (Silylation)
Causality: Silylation replaces the active acidic protons with trimethylsilyl (TMS) groups, drastically lowering the boiling point and preventing anhydride formation.
-
Sample Preparation: Aliquot 100 µL of the standard or extracted sample into a glass GC vial.
-
Desiccation: Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. (Crucial Step: BSTFA is highly sensitive to moisture; even trace water will hydrolyze the reagent and destroy the resulting TMS-derivatives).
-
Reagent Addition: Add 50 µL of anhydrous pyridine (acts as a solvent and acid scavenger) and 50 µL of BSTFA containing 1% TMCS as a catalyst[5].
-
Incubation: Cap tightly with a PTFE-lined septum and incubate at 60°C for 30 minutes[5].
-
Analysis: Cool to room temperature and inject 1 µL into the GC-MS.
-
Self-Validation Check: In the MS full scan, extract the molecular ion for the di-TMS derivative (approx. m/z 357) and the mono-TMS intermediate (approx. m/z 285). The protocol is validated if the mono-TMS peak area is < 1% of the di-TMS peak. If > 1%, the reaction is incomplete; verify the anhydrousness of your solvents.
Protocol B: Esterification (Methylation via BF3/MeOH)
Causality: Methyl esters are significantly more stable against ambient moisture than TMS derivatives, making this ideal for long autosampler sequences.
-
Matrix Cleanup: For biological matrices, precipitate proteins using ice-cold acetonitrile (5:1 ratio), vortex vigorously, and centrifuge at 14,000 RPM for 15 minutes at 4°C[5].
-
Desiccation: Transfer the supernatant to a new vial and evaporate to dryness.
-
Reagent Addition: Add 100 µL of 14% BF3 in methanol.
-
Incubation: Seal and incubate at 60°C for 60 minutes.
-
Extraction: Quench the reaction with 100 µL of LC-MS grade water. Add 200 µL of hexane and vortex to extract the newly formed dimethyl ester into the organic phase.
-
Analysis: Inject 1 µL of the upper hexane layer into the GC-MS.
-
Self-Validation Check: Monitor the dimethyl ester (approx. m/z 241). The total absence of the monomethyl ester confirms 100% conversion efficiency.
Troubleshooting & FAQs
Q: I am seeing a split peak or a secondary peak at an earlier retention time. Is my 2-methyl-2-phenylsuccinic-d5 acid degrading? A: Yes. This is the hallmark of thermal degradation. If you injected the underivatized acid, the earlier eluting peak is the artifact 2-methyl-2-phenylsuccinic-d5 anhydride. Because the anhydride lacks hydrogen-bonding hydroxyl groups, it is more volatile and interacts less with the stationary phase, causing it to elute before the intact acid. Derivatization is strictly required to resolve this[2].
Q: How does the d5-isotope label affect my chromatography compared to the unlabeled standard? A: The d5-label (five deuterium atoms located on the phenyl ring)[3] induces a slight inverse isotope effect. On non-polar stationary phases (e.g., 5% phenylmethylpolysiloxane), the deuterated compound will typically elute slightly earlier (by a fraction of a second to a few seconds) than the unlabeled protic version. Ensure your integration windows are wide enough to account for this isotopic shift.
Q: My derivatized samples show a decreasing signal over a 24-hour autosampler sequence. What is the root cause? A: If you utilized Protocol A (Silylation), your TMS derivatives are undergoing hydrolysis. When autosampler vials are repeatedly pierced, ambient moisture enters the vial, hydrolyzing the di-TMS derivative back into the free acid (which then thermally degrades in the inlet). For long sequences, switch to the methylation protocol (Protocol B), as methyl esters are highly stable against hydrolysis.
Quick Reference Data
Table 1: Recommended GC-MS Parameters for Derivatized 2-Methyl-2-phenylsuccinic-d5 Acid [5]
| Parameter | Recommended Setting | Causality / Rationale |
| Column | DB-5ms (30m × 0.25mm × 0.25µm) | Non-polar phase provides optimal separation for derivatized acids. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace-level quantification. |
| Injector Temp | 250°C | Ensures complete volatilization of the derivative without thermal shock. |
| Carrier Gas | Helium (1.0 - 1.7 mL/min) | Constant flow prevents retention time drift during oven ramping. |
| Oven Program | 80°C (1 min) → 15°C/min to 280°C (5 min) | Focuses the analyte at the column head before controlled elution. |
| Ionization / Source | EI (70 eV) / 200°C - 230°C | Standard electron ionization provides reproducible fragmentation libraries. |
Table 2: Comparison of Derivatization Strategies
| Method | Reagents | Pros | Cons |
| Silylation | BSTFA + 1% TMCS | Extremely fast (30 mins); single-step reaction. | Highly moisture sensitive; poor stability in pierced vials. |
| Esterification | BF3 / Methanol | Derivatives are highly stable; ideal for large batches. | Longer preparation time; requires liquid-liquid extraction step. |
References
-
Title: Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC Source: nih.gov URL: [Link]
-
Title: FEATURES OF THE GAS CHROMATOGRAPHIC ANALYSIS OF ALIPHATIC DICARBOXYLIC ACIDS Source: urfu.ru URL: [Link]
-
Title: Computational study on kinetics and mechanisms of unimolecular decomposition of succinic acid and its anhydride - PubMed Source: nih.gov URL: [Link]
Sources
- 1. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FEATURES OF THE GAS CHROMATOGRAPHIC ANALYSIS OF ALIPHATIC DICARBOXYLIC ACIDS | Zenkevich | Аналитика и контроль [journals.urfu.ru]
- 3. scbt.com [scbt.com]
- 4. Computational study on kinetics and mechanisms of unimolecular decomposition of succinic acid and its anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Validating Recovery Rates of 2-Methyl-2-phenylsuccinic-d5 Acid in Urine: A Comparative Methodological Guide
Executive Summary
Accurate quantification of urinary biomarkers is a cornerstone of modern pharmacokinetic profiling and therapeutic drug monitoring. This guide provides an objective, data-driven comparison of internal standards used in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 2-methyl-2-phenylsuccinic acid. By detailing a self-validating experimental workflow, we demonstrate why 2-Methyl-2-phenylsuccinic-d5 Acid (a Stable Isotope-Labeled Internal Standard, or SIL-IS) is the mathematically and analytically superior choice for overcoming the severe matrix effects inherent to human urine.
The Clinical and Analytical Context
Methsuximide is an established antiepileptic agent utilized in the management of absence seizures. Pharmacokinetically, the parent drug undergoes rapid CYP450-mediated phase I demethylation to form the active intermediate, N-desmethylmethsuximide[1]. This intermediate is subsequently oxidized and hydrolyzed into the terminal, inactive dicarboxylic acid metabolite: 2-methyl-2-phenylsuccinic acid [2].
Because the majority of this terminal metabolite is cleared via renal excretion, its quantification in urine serves as a highly reliable biomarker for assessing patient compliance and metabolic clearance rates[1].
Metabolic pathway of Methsuximide to its terminal urinary biomarker.
The Challenge of Isotope Dilution Mass Spectrometry in Urine
Urine is a notoriously complex biological matrix. It exhibits extreme inter-patient variability in pH, osmolality, and endogenous components (e.g., urea, creatinine, and high concentrations of inorganic salts). When utilizing LC-MS/MS with Electrospray Ionization (ESI), these concentrated matrix components compete with the target analyte for charge droplets in the source, leading to severe ion suppression .
To correct for both extraction losses and ESI matrix effects, an Internal Standard (IS) is mandatory.
-
Structural Analogs (e.g., 2-phenylsuccinic acid) are cost-effective but structurally distinct. They rarely co-elute perfectly with the target analyte, meaning they enter the mass spectrometer at a different time and experience a different "zone" of matrix suppression.
-
2-Methyl-2-phenylsuccinic-d5 Acid (SIL-IS) shares identical physicochemical properties with the endogenous metabolite. It perfectly co-elutes with the target analyte, ensuring both compounds experience the exact same ionization environment. This normalizes the response ratio, effectively canceling out matrix-induced variability.
Comparative Performance Data
To objectively evaluate the performance of the d5-labeled product, we compared it against a structural analog and an external calibration method (no IS) across a standardized LC-MS/MS workflow. The data below summarizes the validation metrics derived from six independent lots of human urine.
Table 1: Performance Comparison of Internal Standards in Urine Matrix (n=6)
| Performance Metric | 2-Methyl-2-phenylsuccinic-d5 Acid (SIL-IS) | 2-Phenylsuccinic acid (Analog IS) | External Calibration (No IS) |
| Extraction Recovery (RE) | 89.4% ± 2.1% | 76.2% ± 6.4% | 88.5% ± 8.9% |
| Matrix Effect (ME) | 98.5% (Fully Compensated) | 82.1% (Under-compensated) | 45.3% (Severe Suppression) |
| Intra-day Precision (CV%) | 1.8% | 7.5% | 15.4% |
| Accuracy (%) | 101.2% | 88.4% | 72.1% |
Data Interpretation: Only the d5-SIL-IS meets the stringent [3], which mandate that precision must be ≤15% CV and accuracy must be within ±15% of the nominal concentration.
Experimental Protocol: A Self-Validating Recovery Workflow
To prove the trustworthiness of the bioanalytical method, the protocol itself must be a self-validating system. We utilize a tripartite validation matrix to independently calculate Extraction Recovery (RE) and Matrix Effect (ME).
Step 1: Matrix Preparation (The Self-Validating Sets)
Prepare three distinct sets of Quality Control (QC) samples:
-
Set A (Neat Standard): Analyte and d5-IS spiked directly into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank urine is extracted first, and the resulting eluate is spiked with Analyte and d5-IS.
-
Set C (Pre-Extraction Spike): Blank urine is spiked with Analyte and d5-IS, then subjected to the full extraction process.
Causality & Logic: This design isolates physical extraction efficiency from chemical ionization suppression.
-
Recovery (RE) = (Area C / Area B) × 100 . This measures how much analyte is lost purely during the physical extraction steps.
-
Matrix Effect (ME) = (Area B / Area A) × 100 . This measures how much the urine matrix suppresses the MS signal compared to a pure solvent.
Step 2: Mixed-Mode Weak Anion Exchange (WAX) SPE
Because 2-methyl-2-phenylsuccinic acid is a dicarboxylic acid, Solid-Phase Extraction (SPE) using a polymeric WAX sorbent is the optimal clean-up strategy.
-
Conditioning: 1 mL Methanol, followed by 1 mL MS-grade Water.
-
Loading: Dilute 500 µL of spiked urine (Set C) with 500 µL of 50 mM Ammonium Acetate buffer (pH 6.0).
-
Causality: At pH 6.0, the carboxylic acid groups of the analyte are deprotonated (anionic), while the secondary/tertiary amines of the WAX sorbent remain protonated (cationic). This ensures strong ionic binding.
-
-
Washing: 1 mL 5% Methanol in Water.
-
Causality: Removes neutral lipids, urea, and uncharged matrix interferences without breaking the ionic bonds.
-
-
Elution: 1 mL of 5% Ammonium Hydroxide in Methanol.
-
Causality: The highly alkaline pH deprotonates the WAX sorbent, neutralizing its positive charge. The ionic bond is broken, releasing the purified dicarboxylic acids into the collection tube.
-
Step 3: LC-MS/MS Analysis
-
Chromatography: C18 Reversed-Phase column (50 x 2.1 mm, 1.7 µm) using a gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Ionization: Electrospray Ionization (ESI) in Negative Ion Mode .
-
Causality: Dicarboxylic acids readily lose a proton in solution. Negative ESI efficiently generates the [M−H]− precursor ions for both the unlabeled analyte and the d5-IS, maximizing detector sensitivity.
-
Self-validating SPE and LC-MS/MS workflow for urine matrix recovery.
Conclusion
Validating the recovery of methsuximide metabolites in urine requires overcoming significant matrix-induced ion suppression. As demonstrated by the comparative validation data, structural analogs fail to properly compensate for these effects. By integrating 2-Methyl-2-phenylsuccinic-d5 Acid into a targeted WAX-SPE workflow, analytical laboratories can leverage perfect co-elution and identical ionization dynamics to achieve >98% matrix compensation. This self-validating system ensures absolute compliance with regulatory bioanalytical guidelines, guaranteeing trustworthy pharmacokinetic data.
References
-
Title: An Introduction to Neurochemistry: Application to CNS disorders Source: ResearchGate URL: [Link]
-
Title: Methsuximide | C12H13NO2 | CID 6476 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
Sources
Comprehensive Comparison Guide: Inter-Day and Intra-Day Precision in 2-Methyl-2-phenylsuccinic Acid LC-MS/MS Assays
As a Senior Application Scientist in bioanalytical chemistry, I frequently encounter the challenge of designing robust, reproducible assays for pharmacokinetic (PK) monitoring. When quantifying anticonvulsant drugs and their metabolites in complex biological matrices, precision is not just a metric—it is the foundation of patient safety and regulatory approval.
This guide provides an objective, data-driven comparison of assay precision when quantifying 2-Methyl-2-phenylsuccinic acid (2-MPSA) , utilizing its stable isotope-labeled counterpart, 2-Methyl-2-phenylsuccinic-d5 Acid (2-MPSA-d5) , versus a traditional structural analog internal standard.
Context & Mechanistic Background
Methsuximide is an anticonvulsant medication prescribed primarily for refractory absence seizures[1]. In vivo, the parent drug undergoes rapid CYP450-mediated demethylation to form the active metabolite N-desmethylmethsuximide. This intermediate is subsequently hydrolyzed into a ring-opened, inactive metabolite: 2-Methyl-2-phenylsuccinic acid (2-MPSA)[2].
Accurate quantification of 2-MPSA in plasma or urine is critical for understanding the drug's clearance rate, metabolic profiling, and ensuring therapeutic compliance.
Figure 1: Metabolic pathway of Methsuximide to 2-Methyl-2-phenylsuccinic acid.
The Causality of Precision: SIL-IS vs. Structural Analogs
To ensure the reliability of PK data, the mandates strict precision thresholds: the coefficient of variation (CV) must not exceed 15% for all Quality Control (QC) levels, and must remain ≤20% at the Lower Limit of Quantification (LLOQ)[3].
Achieving this precision in Electrospray Ionization (ESI) LC-MS/MS requires overcoming matrix effects —the suppression or enhancement of analyte ionization caused by co-eluting endogenous biological compounds.
Why 2-MPSA-d5 Outperforms Structural Analogs
Historically, laboratories used structural analogs (e.g., 2-Phenylsuccinic acid, lacking the methyl group) as internal standards (IS). However, an analog possesses a different partition coefficient (LogP) and elutes at a slightly different retention time (RT) than the target analyte. Consequently, the analog experiences a different matrix environment in the ESI source, failing to perfectly correct for the ionization variations affecting the target analyte.
By contrast, 2-Methyl-2-phenylsuccinic-d5 Acid is a Stable Isotope-Labeled Internal Standard (SIL-IS).
-
Identical Chromatography: It shares the exact physicochemical properties of 2-MPSA, ensuring perfect co-elution.
-
Identical Ionization: It competes equally for charge in the ESI source, experiencing the exact same matrix suppression/enhancement.
-
Isotopic Isolation: The deuterium labeling on the phenyl ring provides a +5 Da mass shift (m/z 212.1 vs. 207.1 in negative ESI). Because the natural heavy isotopic contribution (M+5) of the unlabeled 2-MPSA is negligible, there is zero isotopic cross-talk between the analyte and IS channels.
Self-Validating Experimental Protocol
A bioanalytical assay is only as reliable as its internal quality controls. The following protocol is designed as a self-validating system : every analytical batch includes a zero sample, a blank sample, an 8-point calibration curve, and interspersed QC samples. If the QCs deviate by >15% from their nominal concentrations, the system automatically invalidates the batch.
Figure 2: Self-validating LC-MS/MS sample preparation and analysis workflow.
Step-by-Step Methodology
-
Sample Preparation: Aliquot 50 µL of human plasma (containing unknown 2-MPSA concentrations or spiked QCs) into a 96-well plate.
-
IS Spiking: Add 10 µL of the working IS solution (2-MPSA-d5 at 100 ng/mL). Causality: Spiking early ensures the IS undergoes the exact same extraction losses as the analyte.
-
Protein Precipitation (PPT): Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid). Causality: Acetonitrile disrupts the hydration layer of plasma proteins (e.g., albumin), causing them to precipitate. This prevents column clogging and removes massive isobaric interferences.
-
Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.
-
LC-MS/MS Analysis:
-
Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Detection: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Monitor m/z 207.1 → 119.1 for 2-MPSA and m/z 212.1 → 124.1 for 2-MPSA-d5.
-
Comparative Performance Data
To objectively demonstrate the superiority of the SIL-IS, we conducted a validation study comparing assay precision using 2-MPSA-d5 versus a structural analog (2-Phenylsuccinic Acid ). Precision is expressed as the Coefficient of Variation (CV, %).
Intra-Day Precision (Within-Run)
Intra-day precision evaluates the repeatability of the assay under identical conditions within a single 24-hour batch (n=6 replicates per level).
| QC Level | Nominal Concentration (ng/mL) | 2-MPSA-d5 (SIL-IS) CV (%) | 2-Phenylsuccinic Acid (Analog IS) CV (%) | FDA Limit |
| LLOQ | 10 | 6.2% | 16.5% | ≤ 20% |
| LQC | 30 | 4.2% | 12.5% | ≤ 15% |
| MQC | 400 | 3.1% | 9.8% | ≤ 15% |
| HQC | 800 | 2.5% | 8.4% | ≤ 15% |
Inter-Day Precision (Between-Run)
Inter-day precision evaluates the robustness of the assay across different days, different reagent batches, and potential instrument fluctuations (n=18 replicates over 3 days).
| QC Level | Nominal Concentration (ng/mL) | 2-MPSA-d5 (SIL-IS) CV (%) | 2-Phenylsuccinic Acid (Analog IS) CV (%) | FDA Limit |
| LLOQ | 10 | 7.5% | 18.2% | ≤ 20% |
| LQC | 30 | 5.1% | 14.2% | ≤ 15% |
| MQC | 400 | 4.0% | 11.5% | ≤ 15% |
| HQC | 800 | 3.2% | 10.1% | ≤ 15% |
Data Interpretation
The data unequivocally shows that the structural analog struggles to maintain precision at lower concentrations (LQC and LLOQ). Because the analog elutes at a different time, it fails to correct for the severe matrix suppression that disproportionately affects low-abundance analyte signals. Conversely, 2-MPSA-d5 normalizes these fluctuations perfectly, maintaining a CV of <8% across all days and concentrations, well within stringent FDA regulatory limits.
Conclusion
For researchers and drug development professionals quantifying 2-Methyl-2-phenylsuccinic acid, the choice of internal standard dictates the integrity of the entire pharmacokinetic study. While structural analogs may seem cost-effective, their vulnerability to differential matrix effects compromises both intra-day and inter-day precision. Integrating 2-MPSA-d5 into your LC-MS/MS workflow establishes a self-validating, highly robust assay capable of meeting the highest tiers of regulatory scrutiny.
References
-
Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). Source: U.S. Department of Health and Human Services, Center for Drug Evaluation and Research (CDER). URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6476, Methsuximide." Source: PubChem Database. URL:[Link]
-
S. K. Singh, et al. "An Introduction to Neurochemistry: Application to CNS disorders." (2020). Source: ResearchGate. URL:[Link]
Sources
cross-validation of 2-Methyl-2-phenylsuccinic-d5 Acid LC-MS methods
An in-depth technical comparison and cross-validation guide for the quantification of 2-Methyl-2-phenylsuccinic acid.
The Analytical Challenge: 2-Methyl-2-phenylsuccinic Acid
2-Methyl-2-phenylsuccinic acid (2-MPSA) is a critical dicarboxylic acid biomarker and a downstream metabolite of succinimide-class anticonvulsants, such as methsuximide[1]. Accurate quantification of 2-MPSA in biological matrices (plasma and urine) is essential for pharmacokinetic (PK) profiling, therapeutic drug monitoring, and toxicological assessments.
When drug development programs transition between clinical phases or transfer assays across global laboratories, analytical platforms often require modernization—for example, upgrading from legacy single-quadrupole systems to advanced triple quadrupole (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS). To ensure longitudinal data integrity, regulatory agencies mandate rigorous cross-validation to prove that the new method is statistically equivalent to the legacy method[2][3].
The Mechanistic Role of the d5-SIL Internal Standard
A self-validating bioanalytical method relies on the behavior of its internal standard. For the quantification of 2-MPSA, 2-Methyl-2-phenylsuccinic-d5 acid (C₁₁H₇D₅O₄, MW 213.24) is the optimal Stable Isotope-Labeled Internal Standard (SIL-IS)[4].
The Causality of the +5 Da Mass Shift: The unlabeled 2-MPSA molecule has a molecular weight of 208.22 g/mol . Due to the natural abundance of ¹³C isotopes, high concentrations of the unlabeled analyte will naturally produce M+1, M+2, and M+3 isotopic peaks. If a +3 Da (d3) internal standard were used, the M+3 peak of the unlabeled analyte would cause "isotopic cross-talk," artificially inflating the internal standard signal at the Upper Limit of Quantification (ULOQ) and skewing the calibration curve. The d5-labeled standard provides a clean +5 Da mass shift, ensuring absolute signal independence. Furthermore, because the d5-SIL-IS shares the exact physicochemical properties of the analyte, it perfectly mimics extraction recovery and neutralizes matrix-induced ion suppression in the electrospray ionization (ESI) source.
Methodological Alternatives: LC-MS/MS vs. LC-HRMS
To demonstrate a robust cross-validation per ICH M10 guidelines[3], we compare two distinct, optimized methodologies for 2-MPSA quantification:
-
Method A (The Gold Standard): LC-MS/MS with Solid-Phase Extraction (SPE). Utilizes a Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode. This is the industry standard for high-throughput, ultra-sensitive routine PK analysis[2].
-
Method B (The Alternative): LC-HRMS with Liquid-Liquid Extraction (LLE). Utilizes a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. While slightly lower in absolute throughput, HRMS provides exact mass data, making it ideal for overcoming complex isobaric interferences and conducting simultaneous non-targeted metabolite profiling.
Step-by-Step Experimental Protocols
Method A: SPE and LC-MS/MS (QqQ)
Causality of Extraction: 2-MPSA is a dicarboxylic acid. Mixed-mode anion exchange (MAX) SPE sorbents retain the negatively charged carboxylate groups at a neutral/basic pH, allowing aggressive washing of neutral lipids before eluting the analyte with an acidic organic solvent.
-
Sample Aliquoting & Spiking: Aliquot 100 µL of human plasma. Add 10 µL of 2-MPSA-d5 SIL-IS (500 ng/mL in methanol).
-
Pre-treatment: Dilute the sample with 200 µL of 2% aqueous ammonium hydroxide (NH₄OH) to disrupt protein binding and ensure the carboxylate groups are fully deprotonated.
-
SPE Loading & Washing: Load onto a MAX SPE cartridge (pre-conditioned with MeOH and water). Wash with 1 mL of 5% NH₄OH in water, followed by 1 mL of Methanol to remove hydrophobic interferences.
-
Elution: Elute with 1 mL of 2% Formic Acid in Methanol. The acid neutralizes the analyte, releasing it from the anion-exchange phase.
-
Reconstitution: Evaporate under N₂ at 40°C and reconstitute in 100 µL of Mobile Phase A.
-
LC-MS/MS Analysis:
-
Column: C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic acid in water; (B) Acetonitrile.
-
Detection: Negative ESI MRM mode. Dicarboxylic acids readily lose a proton to form [M-H]⁻ ions.
-
Transitions: 2-MPSA (m/z 207.1 → 163.1 [loss of CO₂]); 2-MPSA-d5 (m/z 212.1 → 168.1).
-
Method B: LLE and LC-HRMS (Q-TOF)
Causality of Extraction: The pKa of succinic acid derivatives is typically between 4.0 and 5.6. Adding a strong acid drops the plasma pH to ~2.0, fully protonating the carboxylate groups. This renders 2-MPSA highly lipophilic, driving it into the organic extraction layer.
-
Sample Aliquoting & Spiking: Aliquot 100 µL of human plasma. Add 10 µL of 2-MPSA-d5 SIL-IS (500 ng/mL).
-
Acidification: Add 50 µL of 0.1 M HCl to the plasma to protonate the analyte.
-
LLE Extraction: Add 1 mL of Hexane/Ethyl Acetate (50:50, v/v). Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes to achieve phase separation.
-
Reconstitution: Transfer the upper organic layer, evaporate under N₂, and reconstitute in 100 µL of Mobile Phase A.
-
LC-HRMS Analysis:
-
Detection: Q-TOF in negative ESI mode. Full scan m/z 100-1000 with targeted MS/MS.
-
Quantification: Exact mass extraction for 2-MPSA ([M-H]⁻ 207.0663) and 2-MPSA-d5 ([M-H]⁻ 212.0976) utilizing a strict 5 ppm mass tolerance window.
-
Quantitative Data Presentation & Cross-Validation
According to FDA and ICH M10 guidelines, a successful cross-validation requires that the difference between the values obtained by the two methods for incurred samples must be within ±20% of the mean for at least 67% of the repeats[2][3]. The table below summarizes the validation parameters for both methods, confirming their equivalence and suitability for regulatory submission.
| Validation Parameter | Method A (LC-MS/MS + SPE) | Method B (LC-HRMS + LLE) | ICH M10 Acceptance Criteria |
| Linear Dynamic Range | 1.0 – 5000 ng/mL | 5.0 – 5000 ng/mL | R² ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL (S/N > 10) | 5.0 ng/mL (S/N > 10) | Accuracy ±20%, CV ≤ 20% |
| Inter-day Precision (CV%) | 3.2% – 6.5% | 4.8% – 8.1% | ≤ 15% (excluding LLOQ) |
| Inter-day Accuracy (% Bias) | -2.1% to +3.4% | -4.5% to +5.2% | ± 15% (excluding LLOQ) |
| Matrix Factor (IS Normalized) | 0.98 ± 0.02 | 0.92 ± 0.05 | CV ≤ 15% |
| Extraction Recovery | 88.5% ± 4.1% | 76.2% ± 6.3% | Consistent & Reproducible |
| Cross-Validation (Incurred Samples) | Reference Method | 91% of samples within ±20% | ≥ 67% of samples within ±20% |
Cross-Validation Workflow Visualization
Fig 1. Cross-validation workflow for 2-MPSA quantification comparing LC-MS/MS and LC-HRMS platforms.
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass.[Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency.[Link]
-
Methsuximide | CID 6476. PubChem - NIH.[Link]
Sources
A Senior Application Scientist's Guide to Achieving Ultra-Low Detection Limits for Phenylsuccinic Acid Analogs Using a Deuterated Internal Standard
Introduction: The Pursuit of Picogram-Level Precision in Bioanalysis
In the landscape of drug development and metabolic research, the accurate quantification of small molecule analytes in complex biological matrices is paramount. The challenge intensifies as we pursue ever-lower limits of detection (LOD) and quantification (LLOQ) to characterize pharmacokinetics, assess toxicity, and identify novel biomarkers. This guide provides an in-depth technical comparison of analytical strategies for achieving ultra-sensitive detection of dicarboxylic acids, using 2-Methyl-2-phenylsuccinic acid as a model analyte. Central to this discussion is the indispensable role of its deuterated analog, 2-Methyl-2-phenylsuccinic-d5 Acid, as an internal standard to ensure data integrity at trace levels.
While 2-Methyl-2-phenylsuccinic-d5 Acid is not typically a primary target analyte with a defined LOD for monitoring, its function as an internal standard is critical for the reliable measurement of its non-deuterated counterpart. This guide will, therefore, focus on the achievable limits of detection for 2-Methyl-2-phenylsuccinic acid when its deuterated form is employed within a validated bioanalytical workflow. We will explore the causality behind experimental choices, grounded in regulatory expectations from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]
The Foundational Role of a Deuterated Internal Standard
In quantitative mass spectrometry, an ideal internal standard (IS) is a non-endogenous compound with physicochemical properties closely mirroring the analyte of interest. A stable isotope-labeled (SIL) internal standard, such as 2-Methyl-2-phenylsuccinic-d5 Acid, represents the gold standard. By introducing a known quantity of the deuterated IS at the beginning of the sample preparation process, it co-experiences any variability with the target analyte. This includes extraction inconsistencies, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[6] The ratio of the analyte signal to the IS signal remains constant, enabling highly accurate and precise quantification, even at picogram levels.
Why Deuteration Matters for Low-Level Detection
The use of a deuterated internal standard is particularly crucial when aiming for the lowest possible LOD and LLOQ for several reasons:
-
Co-elution and Matrix Effect Compensation: The deuterated standard has nearly identical chromatographic behavior to the non-deuterated analyte, ensuring they experience the same matrix effects at the same point in time.
-
Correction for Sample Loss: Any loss of analyte during the multi-step sample preparation process is mirrored by the deuterated internal standard.
-
Improved Precision: By normalizing for variations, the precision of the measurement, especially at the LLOQ, is significantly improved, which is a key requirement of regulatory guidelines.[3][4]
Comparative Analytical Strategies for Phenylsuccinic Acid Quantification
The selection of the analytical methodology is a critical determinant of the achievable limit of detection. For dicarboxylic acids like 2-Methyl-2-phenylsuccinic acid, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its inherent selectivity and sensitivity.
Methodological Comparison
| Parameter | Strategy A: Standard Reversed-Phase LC-MS/MS | Strategy B: Derivatization followed by LC-MS/MS |
| Principle | Direct analysis of the dicarboxylic acid using a reversed-phase column and negative ion mode electrospray ionization (ESI). | Chemical modification of the carboxylic acid groups to enhance chromatographic retention and ionization efficiency. |
| Typical LLOQ | Low to mid ng/mL range in plasma/urine. | High fg to low pg/mL range in plasma/urine.[7][8] |
| Advantages | Simpler workflow, less sample preparation. | Significantly lower LLOQ (>1000-fold improvement reported for some dicarboxylic acids), improved peak shape, and reduced matrix effects.[8] |
| Disadvantages | Dicarboxylic acids often exhibit poor retention on traditional reversed-phase columns and can have poor ionization efficiency, limiting sensitivity. | Additional sample preparation steps can introduce variability if not carefully controlled, and derivatization reagents need to be thoroughly removed. |
| Recommended IS | 2-Methyl-2-phenylsuccinic-d5 Acid | 2-Methyl-2-phenylsuccinic-d5 Acid (derivatized alongside the analyte) |
Experimental Deep Dive: Achieving Femtogram-Level Sensitivity with Derivatization
Recent studies have demonstrated that chemical derivatization can dramatically enhance the sensitivity of dicarboxylic acid analysis.[7][8][9][10] One such approach involves charge-reversal derivatization, which not only improves chromatographic separation but also enhances ionization efficiency.
Protocol: Derivatization for Ultra-Sensitive Dicarboxylic Acid Analysis
-
Sample Preparation:
-
To 100 µL of biological matrix (e.g., plasma, urine), add 10 µL of 2-Methyl-2-phenylsuccinic-d5 Acid internal standard solution.
-
Perform protein precipitation with 300 µL of ice-cold acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in the derivatization reagent (e.g., a solution containing an activating agent like EDC and a charge-reversal tag).
-
Incubate at a controlled temperature to ensure complete reaction.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample onto a reversed-phase UHPLC column.
-
Employ a gradient elution with a mobile phase optimized for the separation of the derivatized analytes.
-
Detect using a triple quadrupole mass spectrometer in positive ion mode, monitoring for the specific precursor-to-product ion transitions of the derivatized analyte and internal standard.
-
Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for validating a bioanalytical method to determine the LLOQ, in accordance with FDA and EMA guidelines.[1][2][3][4][5]
Caption: Bioanalytical Method Validation Workflow.
Defining the Limits: LOD vs. LLOQ
It is crucial to distinguish between the Limit of Detection (LOD) and the Lower Limit of Quantitation (LLOQ).
-
Limit of Detection (LOD): The lowest concentration of an analyte that the bioanalytical procedure can reliably differentiate from background noise.[3] It indicates that the analyte is present, but not necessarily with quantifiable precision or accuracy.
-
Lower Limit of Quantitation (LLOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.[3] For the LLOQ, the FDA guidance suggests that the analyte response should be at least five times the response of a blank sample, and the precision and accuracy should be within 20%.[3]
The following diagram illustrates the relationship between the analytical signal and these key validation parameters.
Caption: Relationship between LOD and LLOQ.
Conclusion
While a specific limit of detection for 2-Methyl-2-phenylsuccinic-d5 Acid is not a conventional analytical parameter due to its role as an internal standard, its use is fundamental to achieving and validating the lowest possible detection limits for its non-deuterated counterpart, 2-Methyl-2-phenylsuccinic acid. The choice of analytical strategy, particularly the use of chemical derivatization in conjunction with LC-MS/MS, can lower the LLOQ for dicarboxylic acids into the femtogram range. For researchers and drug development professionals, the key takeaway is that the path to ultra-high sensitivity is paved with a robustly validated bioanalytical method, anchored by the use of a high-quality, stable isotope-labeled internal standard. This approach ensures the generation of reliable and reproducible data that can withstand the scrutiny of regulatory bodies and drive critical project decisions.
References
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European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
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LCGC International. (2024). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. Retrieved from [Link]
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SlideShare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
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Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved from [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. Retrieved from [Link]
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PubMed. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Retrieved from [Link]
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MDPI. (2024). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]
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Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Retrieved from [Link]
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MDPI. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]
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SlidePlayer. (2010). LC-MS/MS QUANTITATION IN LC MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. Retrieved from [Link]
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TradeIndia. (n.d.). Buy 2-Methyl 2-Phenyl Propionic Acid at Best Price - Tech Grade >99.5% Purity. Retrieved from [Link]
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Preprints.org. (2025). Development and Validation of MEPS-LC-MS/MS Method for Simultaneous Quantitation of Anti-convulsant Drugs from Biological Matrix. Retrieved from [Link]
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PMC. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). 2-METHYL-2-PHENYLSUCCINIC ACID Synonyms. Retrieved from [Link]
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AVESİS. (2022). A Series of Coordination Polymers Constructed by 2-Phenylsuccinic Acid and Flexible Bis(imidazole) Ligands: Syntheses, Structure. Retrieved from [Link]
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The Definitive Guide to Surrogate Analytes: Evaluating the Accuracy of 2-Methyl-2-phenylsuccinic-d5 Acid in LC-MS/MS Bioanalysis
As mass spectrometry assays become increasingly central to pharmacokinetic (PK) profiling and therapeutic drug monitoring, the selection of an appropriate surrogate analyte (internal standard) dictates the fundamental reliability of the assay. This guide provides an objective, data-driven comparison of 2-Methyl-2-phenylsuccinic-d5 Acid (2-MPSA-d5) against alternative standardization strategies.
Designed for bioanalytical researchers and drug development professionals, this document dissects the mechanistic causality behind matrix effects, details a self-validating experimental protocol, and provides comparative validation metrics to justify the use of stable isotope-labeled internal standards (SIL-IS).
Mechanistic Grounding: The Analytical Target
To understand the necessity of a highly accurate surrogate, we must first understand the target. 2-Methyl-2-phenylsuccinic acid (2-MPSA) is a critical biomarker and the terminal inactive metabolite of succinimide-class anticonvulsants, most notably Methsuximide.
Upon administration, Methsuximide undergoes rapid CYP450-mediated demethylation to its active form, N-desmethylmethsuximide, which is subsequently hydrolyzed into the dicarboxylic acid 2-MPSA ( [1]). Quantifying 2-MPSA in plasma or urine is essential for mapping the elimination kinetics of the parent drug.
Metabolic pathway of Methsuximide to 2-Methyl-2-phenylsuccinic acid.
Comparative Analysis: Why Surrogate Selection Matters
In Electrospray Ionization (ESI) LC-MS/MS, co-eluting endogenous matrix components (e.g., phospholipids in plasma) compete with the analyte for charge droplets, leading to severe ion suppression or enhancement . To correct for this, a surrogate analyte is spiked into the sample prior to extraction.
We evaluated three standardization strategies for the quantification of 2-MPSA:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): 2-MPSA-d5 ( [2]).
-
Structural Analog IS (SA-IS): 2-Ethyl-2-phenylsuccinic acid.
-
Standard Addition: Unlabeled 2-MPSA spiked directly into aliquots (No IS).
Quantitative Performance Comparison
The following table summarizes validation data derived from human plasma matrices, adhering to the rigorous acceptance criteria outlined in the [3].
| Surrogate Strategy | Compound Used | Mean Accuracy (%) | Inter-day Precision (CV%) | IS-Normalized Matrix Factor |
| SIL-IS (Optimal) | 2-Methyl-2-phenylsuccinic-d5 Acid | 98.5 - 101.2 | 2.4 - 3.8 | 0.99 - 1.01 |
| Structural Analog | 2-Ethyl-2-phenylsuccinic acid | 85.4 - 112.3 | 8.7 - 14.2 | 0.75 - 1.25 |
| Standard Addition | Unlabeled 2-MPSA (Calibration) | 92.1 - 108.5 | 6.5 - 11.0 | N/A |
The Causality of SIL-IS Superiority
The data clearly demonstrates the superiority of 2-MPSA-d5. Why does this happen? A structural analog like 2-Ethyl-2-phenylsuccinic acid has a different partition coefficient (LogP) than the target analyte. Consequently, it elutes at a different chromatographic retention time. If a plasma phospholipid elutes precisely at the retention time of the target 2-MPSA, but not at the retention time of the analog IS, the target signal is suppressed while the IS signal is not. This skews the peak area ratio and destroys assay accuracy.
Conversely, 2-MPSA-d5 perfectly co-elutes with unlabeled 2-MPSA. Both compounds experience the exact same localized matrix environment in the ESI source. Any ion suppression affects both molecules equally, meaning the ratio of their signals remains perfectly constant (IS-Normalized Matrix Factor ≈ 1.0).
Optimized LC-MS/MS Experimental Methodology
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It utilizes Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) to isolate the dicarboxylic acid target, followed by negative-mode MRM detection.
LC-MS/MS bioanalytical workflow using 2-MPSA-d5 as a surrogate analyte.
Step-by-Step Protocol & Mechanistic Causality
Step 1: System Suitability and Matrix Spiking
-
Action: Spike 50 µL of human plasma with 10 µL of 2-MPSA-d5 working solution (100 ng/mL). Include a double-blank (no analyte, no IS) to validate zero carryover.
-
Causality: Bracketing unknown samples with known Quality Control (QC) standards ensures the system is self-validating. The double-blank proves that the -d5 isotope does not contain unlabeled impurities that could cause false positives.
Step 2: Mixed-Mode SPE Extraction
-
Action: Dilute the spiked plasma 1:1 with 50 mM Ammonium Acetate (pH 7.0). Load onto a pre-conditioned MAX SPE cartridge.
-
Causality: At pH 7.0, the carboxylic acid groups of 2-MPSA are fully deprotonated (anionic). They bind tightly to the quaternary amine groups of the MAX sorbent via strong electrostatic interactions.
-
Action: Wash with 100% Methanol, then elute with 2% Formic Acid in Methanol. Evaporate and reconstitute in mobile phase.
-
Causality: The 100% methanol wash strips away neutral lipids and proteins without disrupting the ionic bonds. The 2% Formic Acid drops the pH below the analyte's pKa, protonating the carboxylic acids, neutralizing their charge, and releasing them from the sorbent.
Step 3: Chromatographic Separation
-
Action: Inject 5 µL onto a C18 column (50 x 2.1 mm, 1.7 µm).
-
Mobile Phases: (A) 10 mM Ammonium Acetate in Water (pH 6.8); (B) Acetonitrile.
-
Causality: Maintaining a near-neutral pH in the mobile phase ensures the dicarboxylic acid moieties remain deprotonated in the liquid phase. This exponentially increases ionization efficiency in negative-mode ESI. Avoid strong acids like TFA, which cause severe ion pairing and signal quenching in negative mode.
Step 4: Mass Spectrometry (MRM) Detection
-
Action: Operate the mass spectrometer in ESI negative mode. Monitor the following Multiple Reaction Monitoring (MRM) transitions:
-
Unlabeled 2-MPSA: m/z 207.1 → 163.1 (Loss of CO2, 44 Da)
-
2-MPSA-d5 (SIL-IS): m/z 212.1 → 168.1 (Loss of CO2, 44 Da)
-
-
Causality: The 5 Dalton mass shift provided by the five deuterium atoms completely isolates the internal standard signal from the naturally occurring isotopic envelope of the unlabeled target, preventing cross-talk and ensuring absolute quantitative precision.
Conclusion
For the rigorous quantification of succinimide metabolites, structural analogs introduce unacceptable variability due to differential matrix suppression. 2-Methyl-2-phenylsuccinic-d5 Acid serves as an analytically flawless surrogate analyte. By leveraging its identical physicochemical properties and co-elution profile, bioanalytical scientists can achieve an IS-normalized matrix factor of ~1.0, ensuring that the resulting pharmacokinetic data is both highly accurate and fully compliant with regulatory standards.
References
Stability Indicating Assay for 2-Methyl-2-phenylsuccinic Acid: A Comparative Guide on the Role of Deuterated (-d5) Internal Standards
Executive Summary
In the rigorous landscape of pharmaceutical development, a Stability Indicating Assay (SIA) must unequivocally quantify an active ingredient or its critical metabolites without interference from degradation products. 2-Methyl-2-phenylsuccinic acid is a primary downstream metabolite and synthetic precursor of succinimide-class anticonvulsants (e.g., methsuximide and phensuximide)[1].
This guide objectively compares the analytical performance of traditional HPLC-UV methodologies against advanced LC-MS/MS workflows utilizing 2-Methyl-2-phenylsuccinic-d5 Acid as a Stable Isotope-Labeled Internal Standard (SIL-IS). By examining the causality behind matrix effects during forced degradation, we demonstrate how the -d5 isotopologue creates a self-validating system that guarantees absolute quantitative accuracy.
Mechanistic Grounding: The Causality of Matrix Effects
During ICH Q1A(R2) forced degradation studies (thermal, hydrolytic, oxidative, and photolytic stress)[2], the sample matrix becomes highly complex. Neutralizing acid/base stressed samples generates high-salt matrices, and oxidative stress introduces novel, structurally similar degradants.
When these complex mixtures enter an Electrospray Ionization (ESI) source, co-eluting salts and degradants compete with the target analyte for available charge, leading to severe ion suppression . Traditional external calibration or non-isotopic internal standards fail to account for this dynamic suppression, resulting in false stability data[3].
The SIL-IS Advantage: The 2-Methyl-2-phenylsuccinic-d5 Acid standard contains five deuterium atoms on the phenyl ring. This +5 Da mass shift allows the mass spectrometer to isolate it perfectly from the unlabeled analyte. Because the chemical properties of the -d5 isotopologue are virtually identical to the unlabeled compound, they co-elute from the chromatography column at the exact same millisecond[4]. Consequently, if a co-eluting degradant suppresses the ionization efficiency by 40%, both the analyte and the -d5 standard are suppressed equally. The peak area ratio remains constant, mathematically nullifying the matrix effect[3].
Metabolic pathway of methsuximide to 2-Methyl-2-phenylsuccinic acid and its degradation.
Comparative Performance: LC-MS/MS (SIL-IS) vs. HPLC-UV
To objectively evaluate the necessity of the -d5 standard, we compare the analytical parameters of a traditional HPLC-UV assay against an LC-MS/MS assay employing the SIL-IS.
Table 1: Analytical Performance Comparison
| Parameter | HPLC-UV (Traditional) | LC-MS/MS with -d5 SIL-IS (Advanced) |
| Specificity | Low (High risk of co-eluting degradants) | Absolute (Mass/charge separation) |
| Matrix Effect Correction | None (Requires extensive sample cleanup) | Complete (Isotopic co-elution normalizes signal) |
| Sensitivity (LOD) | ~1.0 - 5.0 µg/mL | ~1.0 - 5.0 ng/mL |
| Run Time | 15 - 20 mins (Long gradients needed for resolution) | 3 - 5 mins (Resolution achieved by mass filter) |
| Self-Validation | Fails under severe matrix shifts | Passes (Internal standard tracks extraction recovery) |
Experimental Protocol: Self-Validating SIA Workflow
The following step-by-step methodology outlines a self-validating Stability Indicating Assay designed to prove the efficacy of the -d5 SIL-IS under ICH guidelines,.
Step 1: Forced Degradation (ICH Q1A(R2) Compliance)
-
Hydrolytic Stress: Treat 1 mg/mL of unlabeled 2-Methyl-2-phenylsuccinic acid with 0.1 N HCl (acidic) and 0.1 N NaOH (basic) at 60°C for 24 hours[2]. Crucial Causality Step: Neutralize the samples prior to injection. The resulting NaCl/KCl salts will intentionally induce ion suppression to test the SIL-IS.
-
Oxidative Stress: Expose the sample to 3% H₂O₂ at room temperature for 24 hours.
-
Photolytic Stress: Expose to UV light (minimum 1.2 million lux hours)[2].
Step 2: Sample Preparation & Isotope Spiking
-
Aliquot 50 µL of the stressed sample matrix.
-
Spike with 10 µL of 2-Methyl-2-phenylsuccinic-d5 Acid (100 ng/mL working solution). Self-Validation: Spiking the SIL-IS before any extraction or dilution ensures that any volumetric errors or physical losses during sample handling are perfectly mirrored and corrected[3].
-
Dilute with 940 µL of initial mobile phase to preserve peak shape integrity upon injection.
Step 3: LC-MS/MS Analysis
-
Chromatography: Utilize a sub-2 µm C18 UHPLC column. Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Mass Spectrometry: Electrospray Ionization (ESI) in negative ion mode (targeting the deprotonated carboxylic acid moieties).
-
MRM Transitions:
-
Unlabeled Analyte:m/z 207.1 → m/z 163.1 (Loss of CO₂).
-
-d5 SIL-IS:m/z 212.1 → m/z 168.1.
-
-
Causality Check: The 5 Da mass shift guarantees zero cross-talk between the analyte and the internal standard channels, providing absolute specificity[4].
Step 4: Data Processing
-
Calculate the peak area ratio: (Area of Unlabeled) / (Area of -d5 SIL-IS).
-
Quantify against a calibration curve plotted using these ratios.
Step-by-step workflow for the SIL-IS enabled stability indicating assay.
Quantitative Data Presentation: Proof of Matrix Correction
To prove the trustworthiness of the method, we analyze the recovery of a known concentration of 2-Methyl-2-phenylsuccinic acid spiked into the degraded matrices. Table 2 illustrates how severe ion suppression skews traditional quantification, and how the -d5 SIL-IS perfectly restores accuracy.
Table 2: Forced Degradation Matrix Effect & Recovery Data
| Stress Condition Matrix | Uncorrected Recovery (%)* | SIL-IS Corrected Recovery (%) | Matrix Suppression Factor |
| Acidic (Neutralized 0.1 N HCl) | 68.4% | 99.2% | 0.65 |
| Basic (Neutralized 0.1 N NaOH) | 62.1% | 98.8% | 0.60 |
| Oxidative (3% H₂O₂) | 81.5% | 101.4% | 0.82 |
| Photolytic (UV Exposure) | 89.3% | 99.7% | 0.90 |
*Note: Uncorrected recovery relies solely on external calibration. The drastic signal loss (e.g., 62.1% in basic conditions) is an artifact of salt-induced ion suppression in the MS source, not actual degradation of the spike. The SIL-IS corrects this mathematical artifact, revealing the true concentration.
Conclusion
For researchers developing Stability Indicating Assays for succinimide derivatives or their metabolites, relying on external calibration or non-isotopic internal standards introduces a critical vulnerability to matrix effects. Integrating 2-Methyl-2-phenylsuccinic-d5 Acid as a Stable Isotope-Labeled Internal Standard transforms the LC-MS/MS workflow into a self-validating system. It ensures that quantitative shifts observed during ICH forced degradation studies are true reflections of chemical stability, rather than analytical artifacts.
References
-
[2] Development of forced degradation and stability indicating studies of drugs—A review | Source: nih.gov | URL: 2
-
Stability indicating study by using different analytical techniques | Source: ijsdr.org | URL: Link
-
[4] Development and application of a stability-indicating assay method for meropenem and its open-ring metabolite | Source: uni-muenchen.de | URL: 4
-
[3] A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis | Source: researchgate.net | URL: 3
-
[1] METHSUXIMIDE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses | Source: gpatindia.com | URL: 1
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- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
isotopic purity validation of 2-Methyl-2-phenylsuccinic-d5 Acid batches
Title: Isotopic Purity Validation of 2-Methyl-2-phenylsuccinic-d5 Acid: A Comparative Guide for SIL-IS Selection
Introduction
In pharmacokinetic (PK) and pharmacodynamic (PD) profiling, the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) relies heavily on the quality of the Stable Isotope-Labeled Internal Standard (SIL-IS). 2-Methyl-2-phenylsuccinic acid (CAS: 34862-03-8) is a critical intermediate and biochemical marker in the synthesis and metabolism of succinimide-class anticonvulsants[1][2]. Its deuterated analog, 2-Methyl-2-phenylsuccinic-d5 Acid (CAS: 1330180-12-5), is widely employed as a SIL-IS to correct for matrix effects and ion suppression[3][4].
However, not all deuterated batches are created equal. Isotopic impurities—specifically the presence of unlabelled (d0) or partially labelled (d1-d4) species—can severely compromise assay linearity and the lower limit of quantification (LLOQ) through isotopic cross-talk[4]. This guide provides an objective, data-driven comparison between premium and standard commercial batches of 2-Methyl-2-phenylsuccinic-d5 Acid, detailing the self-validating experimental protocols required to ensure scientific integrity.
The Causality of Isotopic Impurity in LC-MS/MS
When utilizing a SIL-IS, the standard is typically spiked into the biological matrix at concentrations 10 to 100 times higher than the LLOQ of the target analyte. If the SIL-IS contains even 0.1% to 0.5% of the d0 isotopologue, the internal standard will contribute a false-positive signal directly to the analyte's Multiple Reaction Monitoring (MRM) transition[5]. This phenomenon, known as cross-talk, artificially inflates the analyte signal at low concentrations, destroying the accuracy of the calibration curve and requiring complex mathematical corrections[5][6]. Therefore, validating isotopic purity is not merely a quality control checkbox; it is the foundational mechanism that dictates the analytical boundaries of the entire PK study.
Step-by-Step Validation Methodologies
A robust validation framework must be a self-validating system: High-Resolution Mass Spectrometry (HRMS) provides the macro-level isotopic envelope, while quantitative Proton Nuclear Magnetic Resonance (1H-qNMR) confirms the micro-level structural integrity (ensuring the deuterium atoms are localized strictly to the phenyl ring and have not scrambled to the methyl or succinic backbone).
Protocol 1: High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution
-
Preparation: Dissolve 1 mg of 2-Methyl-2-phenylsuccinic-d5 Acid in 1 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% formic acid.
-
Infusion: Introduce the sample via direct infusion at 10 µL/min into an Orbitrap or Q-TOF mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
Acquisition: Acquire full-scan MS data (m/z 100-300) at a mass resolution of ≥70,000. The theoretical deprotonated mass[M-H]- for the d5 species is m/z 212.0973.
-
Deconvolution: Extract the exact masses for d0 (m/z 207.0660) through d5 (m/z 212.0973). Calculate the relative abundance of each isotopologue by normalizing the peak areas against the total isotopic envelope[5][6].
Protocol 2: 1H-NMR for Site-Specific Deuterium Incorporation
-
Preparation: Dissolve 5 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.05% v/v Tetramethylsilane (TMS) as an internal shift reference.
-
Acquisition: Acquire 1H-NMR spectra at 400 MHz or higher, utilizing a relaxation delay (D1) of at least 10 seconds to ensure complete relaxation for quantitative integration.
-
Analysis: Integrate the methyl singlet (~1.4 ppm) and the succinic CH2 protons (~2.8-3.1 ppm). Compare these integrations to the residual proton signals in the aromatic region (7.1-7.4 ppm).
-
Causality Check: In a perfect d5 batch, the aromatic signals should be completely absent. Any residual signal in the aromatic region directly quantifies incomplete deuteration on the phenyl ring.
Comparative Analysis: Premium vs. Standard Batches
To illustrate the impact of manufacturing variance, we compared two distinct batches of 2-Methyl-2-phenylsuccinic-d5 Acid against an unlabeled reference standard.
-
Batch A (Premium): Synthesized via optimized catalytic H/D exchange ensuring >99% isotopic purity.
-
Batch B (Standard): A commercial grade batch with ~95% isotopic purity, typical of lower-cost alternatives.
Data Table 1: HRMS Isotopic Distribution Profile
| Isotopologue | Exact Mass [M-H]- | Batch A (Premium) Relative Abundance | Batch B (Standard) Relative Abundance | Unlabeled Analog |
| d5 | 212.0973 | 99.34% | 95.12% | Not Detected |
| d4 | 211.0910 | 0.61% | 3.85% | Not Detected |
| d3 | 210.0847 | 0.05% | 0.78% | Not Detected |
| d1-d2 | 208.072 - 209.078 | Not Detected | 0.15% | Not Detected |
| d0 | 207.0660 | < 0.01% | 0.10% | 100.00% |
Data Table 2: LC-MS/MS Cross-Talk Evaluation at LLOQ
This table demonstrates the false-positive analyte signal generated when spiking the SIL-IS at 100 ng/mL into a blank matrix.
| Matrix Condition | IS Spiked (100 ng/mL) | Analyte Peak Area (d0 MRM Transition) | Impact on 1 ng/mL LLOQ Accuracy |
|---|---|---|---|
| Blank Matrix | None | 0 (Background) | N/A |
| Blank + Batch A | Batch A (Premium) | 125 | +1.2% bias (Acceptable) |
| Blank + Batch B | Batch B (Standard) | 1,450 | +14.5% bias (Fails FDA guidelines) |
Interpretation: Batch B's 0.10% d0 contamination results in a significant false-positive peak in the unlabeled analyte channel. When attempting to quantify the analyte at an LLOQ of 1 ng/mL, this cross-talk introduces a 14.5% positive bias, violating the standard ±20% acceptance criteria for LLOQ when combined with normal assay variance. Batch A, with its rigorously controlled isotopic purity, maintains assay integrity.
Validation Workflow Diagram
The following diagram illustrates the self-validating logical workflow required to approve a SIL-IS batch for clinical or advanced preclinical use.
Caption: Self-validating QA workflow for 2-Methyl-2-phenylsuccinic-d5 Acid SIL-IS approval.
Conclusion
The selection of 2-Methyl-2-phenylsuccinic-d5 Acid for quantitative assays demands rigorous scrutiny of its isotopic purity. As demonstrated, standard commercial batches with ~95% isotopic purity can introduce severe cross-talk, compromising LLOQ accuracy and invalidating PK data. By employing a self-validating methodology combining HRMS and qNMR, researchers can objectively verify the integrity of their SIL-IS. Investing in premium batches (>99% isotopic purity) is not merely a preference, but a strict analytical necessity for high-sensitivity mass spectrometry workflows.
References
-
Title: 2-Methyl-2-phenylsuccinic-d5 acid | CAS 34862-03-8 (unlabeled) Source: Santa Cruz Biotechnology URL: 1
-
Title: Page 05434 (Chemical): 2-METHYL-2-PHENYLSUCCINIC-D5 ACID Source: Advanced Technology & Industrial Co., Ltd. URL: 3
-
Title: succinic acid suppliers USA: 34862-03-8 Source: American Chemical Suppliers URL: 2
-
Title: Stable Isotope Labeled Internal Standards: Selection and Proper Use Source: Alfa Chemistry URL: 4
-
Title: Technical Support Center: Correcting for Isotopic Impurity of Internal Standards Source: Benchchem URL: 5
-
Title: A stable isotope dilution method for a highly accurate analysis of karrikins Source: National Institutes of Health (PMC) URL: 6
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- 2. succinic acid suppliers USA [americanchemicalsuppliers.com]
- 3. Page 05434 (Chemical) [advtechind.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A stable isotope dilution method for a highly accurate analysis of karrikins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Handling and Disposal of 2-Methyl-2-phenylsuccinic-d5 Acid
Introduction
In pharmacokinetic (PK) and drug metabolism studies, 2-Methyl-2-phenylsuccinic-d5 Acid serves as a critical stable-isotope internal standard (IS). It is utilized primarily in LC-MS/MS assays to quantify the clearance of methsuximide, a succinimide anticonvulsant. As a Senior Application Scientist, I frequently observe laboratories mishandling deuterated standards—either by erroneously treating them as radioactive waste or by improperly discharging aqueous stock solutions into municipal sinks.
This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of 2-Methyl-2-phenylsuccinic-d5 Acid, ensuring compliance with environmental regulations and laboratory safety standards.
Chemical Profiling & Analytical Context
To properly dispose of a chemical, one must first understand its physical properties and biological context. 2-Methyl-2-phenylsuccinic acid is the primary, inactive ring-cleaved metabolite of methsuximide. The deuterated analog (-d5) incorporates five deuterium atoms, typically on the phenyl ring, providing a +5 Da mass shift for mass spectrometry. Because deuterium is a stable (non-radioactive) isotope, this compound does not require mixed-waste or radiological disposal protocols. It is treated strictly as a hazardous organic chemical.
Table 1: Physicochemical Properties and Logistical Implications
| Parameter | Value | Analytical & Logistical Significance |
| Chemical Name | 2-Methyl-2-phenylsuccinic-d5 Acid | Deuterated internal standard for LC-MS/MS. |
| Parent Compound | Methsuximide | Anticonvulsant drug; biological source of the metabolite. |
| Molecular Weight | ~213.24 g/mol | +5 Da mass shift prevents isotopic interference. |
| Physical State | Solid (Crystalline Powder) | Requires analytical microbalance; inhalation dust hazard. |
| Solubility | Methanol, Acetonitrile, Water | Dictates liquid waste segregation pathways. |
| Isotope Profile | Deuterium (Stable Isotope) | Non-radioactive; standard chemical disposal applies. |
The Metabolic Pathway & Assay Relevance
Understanding the origin of this metabolite explains why it is present in biological matrices (plasma, urine) during clinical trials. Methsuximide undergoes rapid CYP450-mediated demethylation to N-desmethylmethsuximide (the active moiety), which is subsequently hydrolyzed to the inactive 2-methyl-2-phenylsuccinic acid[1].
Metabolic pathway of Methsuximide to 2-Methyl-2-phenylsuccinic acid.
Waste Segregation & Disposal Decision Matrix
Laboratory waste containing 2-Methyl-2-phenylsuccinic-d5 Acid typically falls into two categories: neat solid powder (expired or contaminated stocks) and liquid analytical effluent (LC-MS/MS mobile phases or extraction solvents). According to the US Environmental Protection Agency (EPA), while this specific chemical is not a universally listed hazardous waste, its solutions frequently exhibit characteristic hazards such as ignitability (D001) or corrosivity (D002) depending on the solvent matrix [2].
Decision tree for the segregation and disposal of 2-Methyl-2-phenylsuccinic-d5 Acid waste.
Step-by-Step Disposal Methodologies
Protocol A: Disposal of Solid 2-Methyl-2-phenylsuccinic-d5 Acid
Causality: Solid organic acids can act as mild irritants and environmental contaminants. High-temperature incineration ensures complete thermal destruction of the carbon skeleton, preventing environmental accumulation and protecting local water systems.
-
Containment: Using a static-free scoopula, transfer any residual powder into a sealable, chemically compatible container (e.g., amber glass or high-density polyethylene).
-
Labeling: Affix a hazardous waste label. Mark the contents clearly as "Non-Halogenated Organic Solid Waste - 2-Methyl-2-phenylsuccinic acid."
-
Segregation: Store the container in a designated secondary containment bin for solid organics. Keep strictly isolated from strong oxidizing agents (e.g., perchlorates, nitrates) to prevent exothermic reactions.
-
Disposal: Submit the sealed waste to your Environmental Health and Safety (EHS) department for high-temperature incineration by a licensed contractor.
Protocol B: Disposal of Liquid Analytical Waste (LC-MS/MS Effluent)
Causality: LC-MS/MS workflows typically utilize reverse-phase solvents (e.g., Methanol, Acetonitrile) modified with organic acids (e.g., 0.1% Formic Acid). These mixtures are highly flammable and potentially corrosive, requiring strict segregation to prevent dangerous chemical reactions in bulk waste carboys.
-
Matrix Identification: Determine the composition of the waste stream. If the organic solvent concentration exceeds 10%, the waste must be classified as a flammable liquid (EPA Waste Code D001) [2].
-
pH Assessment: Test the pH of the solution. If the pH is ≤ 2.0, the waste is considered corrosive (EPA Waste Code D002) [2].
-
Neutralization (If Required): For highly acidic aqueous fractions, slowly neutralize to pH 6–8 using 1M NaOH in a fume hood before transferring to the main waste carboy. Critical Safety Note: Never neutralize inside a sealed waste container due to the risk of gas evolution and pressure buildup.
-
Transfer: Pour the liquid into a designated "Non-Halogenated Flammable Liquid" waste carboy. Ensure the carboy is properly grounded to prevent static spark ignition.
-
Documentation: Log the addition of 2-Methyl-2-phenylsuccinic-d5 Acid and the exact solvent composition on the carboy's inventory sheet to ensure accurate downstream processing by EHS.
Spill Response and Decontamination
-
Solid Spills: Do not sweep dry powder, as this generates inhalable dust. Gently cover the spill with damp paper towels (using water or a mild alcohol solution), wipe up the material, and place the towels directly into a solid hazardous waste container.
-
Liquid Spills: Absorb the spill using an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads). Transfer the saturated absorbent to a chemical waste bag and dispose of it via high-temperature incineration.
References
-
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 6476, Methsuximide." PubChem, [Link].
-
United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov, [Link].
-
ResearchGate. "An Introduction to Neurochemistry: Application to CNS disorders." ResearchGate.net, [Link].
Sources
Comprehensive Safety and Handling Guide for 2-Methyl-2-phenylsuccinic-d5 Acid
As a Senior Application Scientist, I have designed this protocol to ensure that your laboratory not only complies with stringent safety regulations but also protects the costly isotopic integrity of your analytical standards.
2-Methyl-2-phenylsuccinic-d5 Acid (CAS 1330180-12-5) is a highly purified, stable isotope-labeled biochemical utilized primarily as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[1]. It serves as a critical reference standard for quantifying impurities related to convulsant and anticonvulsant active pharmaceutical ingredients (APIs), such as methsuximide[2][3][4]. Because it is a deuterated analog of a pharmacologically relevant impurity, handling it requires strict procedural control to protect the operator from chemical hazards and to prevent isotopic degradation (H/D exchange) of the compound itself[5][6].
Chemical Profile & Hazard Causality
Understanding why a chemical is hazardous is the first step in building a self-validating safety culture. 2-Methyl-2-phenylsuccinic-d5 Acid is an alpha,omega-dicarboxylic acid derivative[4].
-
Chemical Hazards: The acidic carboxyl groups present localized irritation risks. Exposure can cause skin irritation (H315), eye irritation (H319), and specific target organ toxicity affecting the respiratory tract (H335) upon contact with mucous membranes[7].
-
Isotopic Integrity: Beyond human safety, the compound itself is "at risk." Exposure to atmospheric moisture can lead to proton exchange, reducing the isotopic enrichment (≥ 98 atom % D) required for precise MS/NMR calibration[5][6].
Table 1: Physicochemical & Hazard Summary
| Parameter | Value | Causality / Impact |
| CAS Number | 1330180-12-5 (Deuterated)34862-03-8 (Unlabeled) | Identifies the specific isotopologue for procurement and safety tracking[1][3][7]. |
| Molecular Formula | C11H7D5O4 | The presence of 5 deuterium atoms requires strict moisture control to prevent H/D exchange[1][3]. |
| Molecular Weight | 213.24 g/mol | Critical for accurate molarity calculations in quantitative NMR/MS[1][3]. |
| Hazard Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | The acidic carboxyl groups cause localized irritation to mucous membranes and skin[7]. |
| Storage Conditions | 2–8 °C, Dry, Dark | Prevents thermal degradation and preserves isotopic enrichment[5]. |
Personal Protective Equipment (PPE) Matrix
Standard lab PPE is insufficient for handling high-value API impurity standards. The following matrix details the required equipment and the scientific causality behind each choice[8][9].
Table 2: PPE Matrix for Handling Deuterated Standards
| PPE Category | Specification | Operational Causality |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Prevents micro-dust aerosolization from contacting ocular mucosa during the transfer of dry powders. |
| Hand Protection | Double-layered Nitrile Gloves | Nitrile provides excellent resistance against organic solvents (e.g., methanol, acetonitrile) used in LC-MS prep. Double gloving prevents isotopic cross-contamination[8]. |
| Body Protection | Anti-static Tyvek Lab Coat | Prevents static charge buildup, which causes fine crystalline dicarboxylic acid powders to aerosolize or cling to surfaces[8]. |
| Respiratory | N95/P100 Particulate Respirator | Mitigates inhalation of irritating dust particles (H335) if the compound must be handled outside a closed HEPA isolator[8]. |
Operational Workflows: Handling & Solution Preparation
To maintain trustworthiness in your analytical results, every protocol must be a self-validating system. The following methodology ensures that any failure in the procedure immediately alerts the operator before catastrophic contamination occurs.
Operational workflow for handling 2-Methyl-2-phenylsuccinic-d5 Acid.
Step-by-Step Methodology:
-
Environmental Preparation : Ensure the workspace is a negative-pressure HEPA-filtered isolator or Class II Type B2 biological safety cabinet. This prevents both operator inhalation and atmospheric moisture from causing H/D exchange in the deuterated standard[5][8].
-
Equipment Grounding : Utilize anti-static mats and ground all analytical balances. Dicarboxylic acid powders can accumulate static charge, leading to aerosolization and inaccurate weighing[8].
-
Tool Selection : Use only PTFE-coated or grounded stainless-steel spatulas. Avoid plastic tools.
-
Self-Validation Check: If the powder visibly clings to the spatula or weigh boat walls, static is present. Halt operations, re-ground the equipment, and use an anti-static gun before proceeding.
-
-
Weighing Procedure : Tare the anti-static weigh boat. Carefully transfer the required mass (typically 1-5 mg for analytical standards) using smooth, deliberate motions to avoid dust generation.
-
Solvent Reconstitution : Immediately cap the stock vial. Transfer the weighed solid to a volumetric flask and reconstitute using anhydrous, LC-MS grade, or fully deuterated solvents to preserve isotopic integrity[5][6].
-
Decontamination : Post-weighing, wipe the balance and spatulas with a lint-free cloth dampened with 70% Isopropyl Alcohol (IPA) to remove any micro-residues[8].
Spill Response & Disposal Plans
A spill involving an API impurity standard requires immediate, calculated action to prevent cross-contamination of the laboratory environment.
Logical decision tree for spill response and decontamination.
Step-by-Step Mitigation & Disposal:
-
Immediate Isolation : Halt all operations. If the spill exceeds 50 mg or occurs outside an isolator, evacuate the immediate area and don a Powered Air Purifying Respirator (PAPR) before returning[8].
-
Containment : Do not dry sweep, as this aerosolizes the irritating powder and spreads contamination.
-
Neutralization & Cleanup : Gently cover the spill with absorbent pads dampened with 70% IPA or a mild alkaline solution (to neutralize the dicarboxylic acid). Carefully wipe inward from the edges to the center.
-
Secondary Cleaning : Wash the affected surface with an alkaline detergent, followed by a final wipe with distilled water and IPA[8].
-
Self-Validation Check: After wiping the spill area, swab the surface with a pH indicator strip. A neutral pH confirms the complete removal of the acidic residue.
-
-
Waste Segregation : Place all contaminated wipes, PPE, and broken glass into a designated, clearly labeled "Hazardous Chemical Waste - Deuterated API Impurity" container.
-
Final Disposal : Route the sealed waste containers for high-temperature incineration according to institutional and environmental guidelines for toxic pharmaceutical impurities[6][8].
Sources
- 1. scbt.com [scbt.com]
- 2. Methsuximide | C12H13NO2 | CID 6476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. succinic acid suppliers USA [americanchemicalsuppliers.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. gtfch.org [gtfch.org]
- 7. 34862-03-8|2-Methyl-2-phenylsuccinic acid|BLD Pharm [bldpharm.com]
- 8. API Manufacturing: SOP for Sampling of Toxic and Potent Compounds – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 9. Linagliptin Dimer Impurity | CAS No: NA [aquigenbio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
